molecular formula C14H12N4O B143096 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol CAS No. 160514-13-6

2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Cat. No.: B143096
CAS No.: 160514-13-6
M. Wt: 252.27 g/mol
InChI Key: ZRQJTHPAIULYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, also known as this compound, is a useful research compound. Its molecular formula is C14H12N4O and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-15-17-18-16-14/h1-8,19H,9H2,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQJTHPAIULYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166899
Record name (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160514-13-6
Record name Losartan potassium impurity B [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160514136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14NFA600H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key chemical intermediate in the pharmaceutical industry. Notably, this compound serves as a precursor or is structurally related to the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs known as "sartans" used to treat hypertension.[1][2][3][4] This document delineates the strategic chemical transformations required for its synthesis, focusing on the formation of the core biphenyl structure, the construction of the bioisosteric tetrazole ring, and the final installation of the hydroxymethyl functional group. Each section provides not only detailed, field-proven protocols but also explains the underlying chemical principles and mechanistic insights that govern the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction and Strategic Overview

This compound (CAS No: 160514-13-6) is a highly functionalized organic molecule featuring a biphenyl scaffold, which is crucial for binding affinity in many pharmaceutical agents.[5][6][7] Its structure contains a tetrazole ring, a well-established carboxylic acid bioisostere that enhances metabolic stability and lipophilicity, and a hydroxymethyl group that serves as a handle for further derivatization or as a key pharmacophoric element.[2][8]

The synthesis of this molecule is a multi-step process that requires precise control over chemo- and regioselectivity. A robust synthetic strategy hinges on three cornerstone transformations:

  • Palladium-Catalyzed Cross-Coupling: To construct the central C-C bond of the biphenyl system.

  • [3+2] Cycloaddition: To form the aromatic, nitrogen-rich tetrazole ring from a nitrile precursor.

  • Functional Group Interconversion: To establish the primary alcohol on the biphenyl ring.

Our discussion will navigate a logical and efficient synthetic route, starting from commercially available precursors and culminating in the target molecule.

Visualizing the Synthetic Strategy

The overall transformation can be visualized as a convergent synthesis, where two key phenyl rings are joined, followed by the elaboration of functional groups.

G cluster_0 Retrosynthesis Target This compound Intermediate2 5-(4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole Target->Intermediate2 [3+2] Cycloaddition (Nitrile to Tetrazole) Intermediate1 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile Target->Intermediate1 Reduction (if starting from acid) or Hydrolysis (if from bromo) Intermediate2->Intermediate1 Start2 4-(Hydroxymethyl)phenylboronic acid Intermediate1->Start2 Suzuki-Miyaura Coupling Start1 2-Halobenzonitrile Intermediate1->Start1 Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis: Formation of the Biphenyl Backbone

The most effective and widely adopted method for constructing the biaryl skeleton is the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction offers exceptional functional group tolerance, high yields, and proceeds under relatively mild conditions, making it ideal for complex pharmaceutical intermediates.[9][11]

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The reaction couples an organoboron species (typically a boronic acid) with an organohalide. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd_complex transmetal R¹-Pd(II)L₂-R² (Transmetalation Complex) pd_complex->transmetal Transmetalation transmetal->pd0 product R¹-R² (Biphenyl Product) transmetal->product Reductive Elimination r1x R¹-X (2-Halobenzonitrile) r1x->pd_complex Oxidative Addition r2by2 R²-B(OH)₂ (Phenylboronic Acid) r2by2->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The choice of a palladium catalyst and appropriate phosphine ligands is critical to ensure high turnover numbers and prevent side reactions. The base plays a crucial role in activating the organoboron species for the transmetalation step.[11]

Experimental Protocol: Synthesis of 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile

This protocol describes the coupling of 2-bromobenzonitrile with 4-(hydroxymethyl)phenylboronic acid.

Materials:

  • 2-Bromobenzonitrile

  • 4-(Hydroxymethyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a nitrogen-flushed round-bottom flask, add 2-bromobenzonitrile (1.0 eq), 4-(hydroxymethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq), to the reaction mixture.

  • Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile as a solid.

ParameterConditionTypical YieldReference
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligand85-95%[9][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃[10]
Solvent Toluene/H₂O, Dioxane/H₂O[10]
Temperature 80 - 110 °C[12]
Table 1. Representative Conditions for Suzuki-Miyaura Coupling.

Building the Tetrazole Ring: A Bioisosteric Transformation

The conversion of a nitrile to a 5-substituted 1H-tetrazole is a powerful transformation in medicinal chemistry. This is achieved via a [3+2] cycloaddition reaction with an azide salt, most commonly sodium azide (NaN₃).[1][13]

Mechanism of Tetrazole Formation

While often depicted as a concerted cycloaddition, the reaction between an inorganic azide and a nitrile is generally understood to be a stepwise process.[8] The reaction is significantly accelerated by Lewis or Brønsted acids, which coordinate to the nitrile nitrogen.[14][15][16] This coordination increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide ion. Subsequent intramolecular cyclization and protonation yield the stable aromatic tetrazole ring.[8][15]

G nitrile R-C≡N (Biphenylcarbonitrile) activated_nitrile R-C≡N---Zn²⁺ (Activated Nitrile) nitrile->activated_nitrile lewis_acid Lewis Acid (e.g., Zn²⁺) lewis_acid->activated_nitrile intermediate Imidoyl Azide Intermediate activated_nitrile->intermediate Nucleophilic Attack azide N₃⁻ azide->intermediate tetrazole 5-Substituted-1H-tetrazole intermediate->tetrazole Cyclization & Protonation

Caption: Lewis acid-catalyzed formation of a tetrazole from a nitrile.

Experimental Protocol: Cycloaddition with Sodium Azide

Safety Precaution: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can be formed under acidic conditions, is volatile and explosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1][15]

Materials:

  • 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile

  • Sodium Azide (NaN₃)

  • Zinc(II) Chloride (ZnCl₂) or Triethylammonium chloride

  • N,N-Dimethylformamide (DMF) or Isopropanol

Procedure (Zinc-Catalyzed):

  • To a reaction flask, add 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq), sodium azide (1.5-2.0 eq), and zinc(II) chloride (1.1 eq).[1][13]

  • Add the solvent (e.g., isopropanol or water) and heat the mixture to reflux (typically 100-140 °C).[1][13]

  • Monitor the reaction for the disappearance of the starting nitrile (typically 12-24 hours).

  • After cooling, carefully acidify the reaction mixture with dilute hydrochloric acid (e.g., 3M HCl) to pH ~2-3 to protonate the tetrazole and precipitate the product. This step must be done cautiously in a fume hood to manage any potential HN₃ off-gassing.

  • Filter the resulting solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • The product, this compound, can be further purified by recrystallization if necessary.

Catalyst/AdditiveSolventTemperatureAdvantagesReference
ZnCl₂ / ZnBr₂ Water, IsopropanolRefluxEnvironmentally benign, good yields[1][13]
Et₃N·HCl Nitrobenzene, DMF120-150 °C (Microwave)Rapid reaction times[13]
Silica Sulfuric Acid DMFRefluxHeterogeneous, easily separable catalyst[16]
None (Thermal) DMF120-150 °CSimple, but often requires higher temperatures[8]
Table 2. Comparison of Catalytic Systems for Tetrazole Synthesis.

Alternative Synthetic Endgames

The presented route is highly efficient. However, depending on the availability of starting materials, alternative strategies for the final steps can be employed.

Route via Benzylic Functionalization

A common industrial route for related sartan molecules involves starting with 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN).[17][18] The synthesis then proceeds as follows:

  • Tetrazole Formation: OTBN is converted to 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole. A trityl protecting group is often added to the tetrazole nitrogen at this stage to improve solubility and prevent side reactions in the next step.[19]

  • Benzylic Bromination: The methyl group is brominated using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to give the 4'-(bromomethyl) intermediate.

  • Hydrolysis & Deprotection: The bromide is hydrolyzed to the alcohol using aqueous base, and the trityl group is removed under acidic conditions to yield the final product.

G A 5-(4'-Methylbiphenyl-2-yl)- 1-trityl-1H-tetrazole B 5-(4'-(Bromomethyl)biphenyl-2-yl)- 1-trityl-1H-tetrazole A->B NBS, AIBN C (2'-(1-Trityl-1H-tetrazol-5-yl) biphenyl-4-yl)methanol B->C aq. K₂CO₃ D Final Product C->D Acid (e.g., HCl)

Caption: Alternative route via bromination and hydrolysis.

Route via Carboxylic Acid Reduction

If the Suzuki coupling is performed with 4-carboxyphenylboronic acid, the resulting intermediate would be 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid. The final step is a reduction to the primary alcohol.

  • Rationale: Carboxylic acids are less reactive towards reduction than ketones or aldehydes. Therefore, powerful reducing agents are required.

  • Reagents: Lithium aluminum hydride (LiAlH₄) is the classic choice, offering a robust and complete reduction.[20][21] Borane complexes (BH₃·THF or BH₃·SMe₂) are also highly effective and can offer better selectivity in the presence of other reducible groups like esters.[20][21] Manganese-catalyzed hydrosilylation has also emerged as a milder alternative.[22][23]

Conclusion

The synthesis of this compound is a well-established process that showcases several powerful transformations in modern organic chemistry. The most direct and efficient pathway involves a palladium-catalyzed Suzuki-Miyaura coupling to form a hydroxymethyl-substituted biphenylcarbonitrile, followed by a catalyzed [3+2] cycloaddition with sodium azide to construct the tetrazole ring. Understanding the mechanisms behind these core reactions allows for the rational selection of catalysts and conditions to optimize yield, purity, and process safety. The methodologies described herein are robust, scalable, and form the foundation for the industrial production of numerous life-saving antihypertensive drugs.

References

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society.

  • Semantic Scholar. (n.d.). Mechanisms of tetrazole formation by addition of azide to nitriles.

  • National Library of Medicine. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.

  • ACS Omega. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex.

  • YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment.

  • ResearchGate. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water.

  • PubMed Central. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.

  • Advent Chembio. (n.d.). (2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol.

  • ResearchGate. (2020). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES.

  • PubMed. (2017). Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles.

  • RJPBCS. (2011). New and Improved Synthesis of Valsartan.

  • Patsnap. (n.d.). Synthesis method of valsartan.

  • LookChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol.

  • ResearchGate. (2014). A High-Throughput Process for Valsartan.

  • ChemicalBook. (n.d.). This compound.

  • European Commission. (n.d.). Cascade 3 – a) Synthesis of Valsartan.

  • PubMed. (2007). Synthesis of valsartan via decarboxylative biaryl coupling.

  • Guidechem. (n.d.). What is the synthesis method of 2-cyano-4'-Methyl-2-cyanobiphenyl?

  • ResearchGate. (2005). Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters.

  • Pharmaffiliates. (n.d.). 5-[4′-Hydroxymethyl-(1,1′-biphenyl)-2-yl]-1-triphenylmethyltetrazole.

  • PubMed. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • Wikipedia. (n.d.). Suzuki reaction.

  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

  • ResearchGate. (2017). Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles.

  • ResearchGate. (2013). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).

  • Patsnap. (n.d.). Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl.

  • RSC. (n.d.). Supporting information Selective reduction of carboxylic acids to alcohols in the presence of alcohols by a dual bulky transitio.

  • Ipca. (n.d.). Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl Derivatives (Otbn).

  • Semantic Scholar. (2004). Synthesis of 2-Cyano-4'-methylbiphenyl.

  • Google Patents. (n.d.). Preparation method of 2-cyano-4' -methyl biphenyl.

  • Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols.

  • PubMed Central. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation.

  • Organic Chemistry Data. (n.d.). Acid to Alcohol - Common Conditions.

  • PubChem. (n.d.). 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • JACS Au. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the core physicochemical properties of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, a critical chemical entity in pharmaceutical development. Known formally by its CAS Number 160514-13-6, this molecule is widely recognized as a principal impurity and a key synthetic intermediate of Losartan, a widely prescribed angiotensin II receptor antagonist.[1][2][3][4][5] This document is structured to deliver not just raw data, but a field-proven perspective on the causality behind its properties and the experimental methodologies required for its characterization. We will delve into its structural identity, solubility, acidity, lipophilicity, and spectroscopic profile, providing researchers, analytical scientists, and drug development professionals with the foundational knowledge required for impurity profiling, analytical method development, and formulation science.

Introduction: Context and Chemical Identity

The relevance of any chemical substance in drug development is defined by its identity, purity, and behavior in various environments. For this compound, its significance is intrinsically linked to the synthesis and quality control of sartan-class antihypertensive drugs.[3][6]

Chemical Identity and Structure

This compound is a biphenyltetrazole derivative, distinguished by a methanol group at the 4-position of one phenyl ring and a tetrazole moiety at the 2'-position of the other.[6] The tetrazole ring is a crucial functional group, acting as a bioisostere for a carboxylic acid, which is common in many angiotensin II receptor blockers.[7]

  • Chemical Name: this compound[1][2][8]

  • Common Synonyms: Losartan Impurity B, 5-(4'-Hydroxymethylbiphenyl-2-yl)-1H-tetrazole[1][5][9][10]

  • CAS Number: 160514-13-6[1][2][11][12]

  • Molecular Formula: C₁₄H₁₂N₄O[1][2][9][11][12][13]

  • Molecular Weight: Approximately 252.27 g/mol [1][9][11][12][13]

Below is the annotated chemical structure, illustrating the key functional groups that dictate its physicochemical behavior.

Sources

A Technical Guide to 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (CAS 160514-13-6): Synthesis, Characterization, and Application in SARTAN Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, a pivotal advanced intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as 'sartans'. We will explore its physicochemical properties, detail a common industrial synthesis pathway with mechanistic insights, outline robust analytical characterization methods, and contextualize its application through the synthesis of Losartan. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing.

Introduction: The Cornerstone of Modern Antihypertensives

The 'sartan' class of drugs, including Losartan, Valsartan, and Irbesartan, represents a significant advancement in the management of hypertension.[1][2] These drugs function as highly selective antagonists of the angiotensin II receptor type 1 (AT₁), effectively mitigating the blood pressure-increasing effects of angiotensin II. A common structural feature of many sartans is the biphenyl-tetrazole moiety, which is crucial for binding to the AT₁ receptor.[3][4]

The compound this compound (also known as Losartan Impurity B by the European Pharmacopoeia) is the foundational building block that provides this essential pharmacophore.[5][6][7] Its efficient and high-purity synthesis is a critical upstream step in the manufacturing of numerous blockbuster antihypertensive drugs. This guide elucidates the key technical aspects of this vital intermediate.

Physicochemical & Spectroscopic Profile

Accurate characterization of this compound is essential for its use in GMP (Good Manufacturing Practice) environments. Its key properties are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 160514-13-6[8][9][10][11]
Molecular Formula C₁₄H₁₂N₄O[8][9][11][12]
Molecular Weight 252.27 g/mol [8][9][11]
Appearance White to off-white crystalline solid[5]
Solubility Very slightly soluble in water (0.13 g/L at 25°C). Soluble in solvents like methanol.[13]
pKa 4.16 ± 0.10 (Predicted)[13][14]
Melting Point Data not consistently available; typically characterized by decomposition.[5]
Spectroscopic Data Interpretation
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a singlet for the benzylic methylene protons (-CH₂OH) around 4.5-4.7 ppm, aromatic protons of the two phenyl rings appearing in the 7.0-8.0 ppm region, and a broad singlet for the acidic proton on the tetrazole ring (N-H).

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the 3200-3400 cm⁻¹ region, corresponding to the O-H stretch of the alcohol. Vibrations associated with the tetrazole ring and C=C stretching of the aromatic rings are also prominent.

  • Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak [M+H]⁺ at m/z 253.1, confirming the molecular weight.[15]

Industrial Synthesis & Mechanistic Considerations

The industrial synthesis of this compound is a multi-step process that hinges on two key transformations: the formation of the biphenyl backbone and the construction of the tetrazole ring. A common pathway starts from 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

Overall Synthesis Workflow

The process involves the conversion of a commercially available biphenyl nitrile into the final tetrazole alcohol.

G A 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile B 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile A->B Radical Bromination C 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole B->C [3+2] Cycloaddition (Tetrazole Formation) D This compound C->D Hydrolysis

Caption: High-level workflow for the synthesis of the target intermediate.

Step-by-Step Experimental Protocol

Step 1: Radical Bromination of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile

This step activates the benzylic position for subsequent reactions.

  • Charge Reactor: Charge a suitable reactor with 4'-methyl-[1,1'-biphenyl]-2-carbonitrile and a non-polar solvent such as chlorobenzene or carbon tetrachloride.

  • Initiation: Add a radical initiator, typically AIBN (Azobisisobutyronitrile), to the mixture.

  • Bromination: Heat the mixture to reflux (approx. 60-80°C). Slowly add N-Bromosuccinimide (NBS) portion-wise.

    • Causality: NBS is used as a source of bromine radicals under thermal or photochemical initiation. The initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a hydrogen from NBS to produce a bromine radical. This bromine radical selectively abstracts a benzylic hydrogen from the methyl group, which is the most labile proton, initiating the chain reaction.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture, filter off the succinimide byproduct, and wash the organic layer with water and brine. Concentrate the solvent under reduced pressure to yield crude 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Step 2: [3+2] Cycloaddition for Tetrazole Formation

This is the most critical step, forming the heterocyclic ring. It is a formal [3+2] cycloaddition between the nitrile group and an azide source.[16][17]

  • Charge Reactor: Dissolve the crude product from Step 1 in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add Reagents: Add sodium azide (NaN₃) and a catalyst. Common catalysts include zinc chloride (ZnCl₂), trialkyltin chlorides, or other Lewis acids.[18]

    • Causality: The direct reaction between a nitrile and sodium azide is slow. A Lewis acid catalyst (like Zn²⁺) coordinates to the nitrogen of the nitrile group. This coordination polarizes the C≡N bond, making the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack by the azide anion.[19]

  • Reaction: Heat the mixture to 100-130°C for several hours.

  • Monitoring & Safety: Monitor the reaction by HPLC. Crucial Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides.[20][21][22] Hydrazoic acid (HN₃), which is volatile, toxic, and explosive, can be formed upon acidification.[23] All operations must be conducted in a well-ventilated fume hood, avoiding contact with acids and heavy metals.[24] Use non-metallic spatulas and equipment.[23]

  • Work-up: After cooling, carefully quench the reaction with water and acidify with a dilute acid (e.g., HCl) to a pH of ~3-4 to protonate the tetrazole ring. The product often precipitates and can be collected by filtration.

Caption: Mechanism of the catalyzed [3+2] cycloaddition.

Step 3: Hydrolysis to the Final Alcohol

The final step converts the bromomethyl group to the required hydroxymethyl group.

  • Reaction: Suspend the crude 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole in a mixture of a suitable solvent (e.g., acetone or THF) and water. Add a weak base like sodium bicarbonate (NaHCO₃).

  • Conditions: Heat the mixture to reflux for several hours.

    • Causality: This is a simple Sₙ2 hydrolysis reaction. The bicarbonate acts as a base to neutralize the HBr formed during the reaction, driving it to completion.

  • Isolation: After reaction completion, cool the mixture. The product can be isolated by adjusting the pH to cause precipitation, followed by filtration, or through extraction and crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Application in API Manufacturing: The Losartan Case Study

This compound is the direct precursor for the final coupling step in many Losartan synthesis routes.[25] It is alkylated with a protected imidazole derivative.

Final Coupling Step Workflow

Caption: A common synthetic route from the intermediate to Losartan API.

Protocol: Synthesis of Trityl Losartan

This step involves the alkylation of the imidazole derivative with the activated biphenyl tetrazole intermediate.[26]

  • Activation: The hydroxyl group of N-Trityl-5-(4'-(hydroxymethyl)biphenyl-2-yl)tetrazole is first converted to a better leaving group, typically a halide (like bromide, using PBr₃) or a mesylate, to produce an intermediate such as N-Triphenylmethyl-5-[2-(4′-bromomethyl biphenyl)]tetrazole.[25]

  • Alkylation: The activated intermediate is reacted with 2-butyl-4-chloro-1H-imidazole-5-methanol in a polar aprotic solvent like DMF.

  • Base: A base such as sodium methoxide or potassium carbonate is added to deprotonate the imidazole nitrogen, creating a potent nucleophile that displaces the bromide on the biphenyl intermediate.[25]

  • Deprotection: The resulting "Trityl Losartan" is then treated with a mineral acid (e.g., HCl in methanol) to cleave the trityl protecting group from the tetrazole ring, yielding the final Losartan API.[1][25]

Quality Control, Safety, and Handling

  • Impurity Profile: Potential impurities can arise from the synthesis, including unreacted starting materials or byproducts from side reactions. The title compound itself is considered a key impurity (Impurity B) in the final Losartan drug substance.[6]

  • Storage: The compound should be stored in a cool, dry, and dark location in tightly sealed containers.[21]

  • Handling: Due to the use of highly toxic azide reagents in the synthesis, appropriate personal protective equipment (PPE), including double nitrile gloves, lab coat, and safety goggles, is mandatory.[20][22] All manipulations involving azides must be performed in a chemical fume hood, and contact with heavy metals and acids must be strictly avoided to prevent the formation of explosive compounds.[23]

Conclusion

This compound is more than just a chemical intermediate; it is a linchpin in the production of life-saving antihypertensive medications. A thorough understanding of its synthesis, characterization, and reaction mechanisms is paramount for ensuring the efficient, safe, and high-quality production of sartan-based APIs. The methodologies described herein, particularly the catalyzed cycloaddition for tetrazole formation, represent a cornerstone of modern pharmaceutical process chemistry.

References

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link][16]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from ehs.berkeley.edu. [Link][20]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed, National Institutes of Health. [Link][17]

  • ResearchGate. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. [Link][18]

  • Semantic Scholar. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. [Link]

  • ACS Omega. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. [Link][19]

  • Advent Chembio. (n.d.). 2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol. Retrieved from adventchembio.com. [Link][8]

  • University of New Mexico, Department of Chemistry & Chemical Biology. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. [Link][23]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Sodium Azide. [Link][24]

  • PubChem, National Center for Biotechnology Information. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. [Link][9]

  • Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet: Losartan EP Impurity B. [Link][5]

  • FDA New Drug Approvals. (2013). Losartan. [Link][25]

  • Google Patents. (n.d.). US7041832B2 - Processes for preparing losartan and losartan potassium. [26]

  • Trade Science Inc. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. [Link][6]

  • Rasayan J. Chem. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium. [Link][27]

  • Google Patents. (n.d.). US7345071B2 - Process for the synthesis of Losartan potassium. [1]

  • LookChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. [Link][14]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Losartan EP Impurity B. [Link][10]

  • SynZeal. (n.d.). Losartan EP Impurity B. [Link][7]

  • PubMed, National Institutes of Health. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link][3]

  • precisionFDA. (n.d.). (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. [Link][12]

  • PubChemLite. (n.d.). (2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methanol. [Link][15]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link][4]

  • MDPI. (n.d.). Unveiling Silver Catalysis to Access 5-Substituted Tetrazole Through [3+2]Cycloaddition Reaction. [Link][2]

  • PubMed, National Institutes of Health. (n.d.). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. [Link][28]

Sources

A-Z Guide to Structure Elucidation of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies required for the complete structure elucidation of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol. This compound is a critical intermediate and a known process-related impurity in the synthesis of several Angiotensin II Receptor Blockers (ARBs), commonly known as sartans.[1][2][3] The structural confirmation of such impurities is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[4] This document details an integrated analytical approach, combining spectroscopic and spectrometric techniques to provide unambiguous structural verification. We will explore the causality behind the selection of each technique, provide detailed, field-tested protocols, and present expected data, thereby creating a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Biphenyl-Tetrazole Impurity

This compound, with the molecular formula C14H12N4O and a molecular weight of 252.27 g/mol , is a crucial molecule in the landscape of cardiovascular drug manufacturing.[5][6] It serves as a key building block in the synthesis of blockbuster antihypertensive drugs like Losartan.[7] However, it is also classified as "Losartan Potassium Impurity B" in pharmacopeial standards, making its detection and characterization a regulatory necessity.[3]

The synthesis of sartan drugs often involves the creation of a tetrazole ring, a process that can lead to the formation of various impurities if not precisely controlled.[8][9] Regulatory bodies like the FDA and EMA have increased scrutiny on sartan manufacturing due to the discovery of potentially carcinogenic nitrosamine impurities, which can arise from specific synthetic routes.[9][10][11] While this compound is not a nitrosamine, the stringent regulatory environment underscores the need for exhaustive characterization of all process-related impurities to ensure the final drug product's purity and safety.

This guide adopts a multi-technique strategy, a foundational principle in analytical chemistry, to build a robust and irrefutable structural proof.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Step in Identification

Expertise & Experience: The logical first step in identifying an unknown compound is to determine its molecular weight and, if possible, its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI), is the gold standard for this purpose. It provides the exact mass, which allows for the confident determination of the molecular formula.

Trustworthiness: By obtaining a mass measurement with high accuracy (typically within 5 ppm), we can significantly narrow down the potential molecular formulas, often to a single unique possibility for a molecule of this size. This self-validates the initial hypothesis of the compound's identity.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Run the analysis in both positive ([M+H]+) and negative ([M-H]-) ion modes to maximize the chances of observing the molecular ion and to gain additional structural information from fragmentation patterns.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

Data Presentation: Expected HRMS Data
Ion ModeAdductCalculated Exact Mass (C₁₄H₁₂N₄O)Observed m/z
Positive (ESI+)[M+H]⁺253.1084~253.1083
Negative (ESI-)[M-H]⁻251.0938~251.0939

Predicted m/z values are based on the compound's molecular formula.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

Expertise & Experience: FTIR spectroscopy is an indispensable, rapid, and non-destructive technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the O-H group of the alcohol, the N-H and C=N/N=N bonds of the tetrazole ring, and the C-H and C=C bonds of the aromatic biphenyl system. The presence or absence of these key bands provides a crucial fingerprint of the molecule's structure.[13]

Trustworthiness: The specific frequencies of these vibrations are well-established in the literature.[14][15] Observing bands in the expected regions provides strong, confirmatory evidence for the proposed functional groups, validating the structural fragments suggested by the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

  • Data Processing: The resulting spectrum should be analyzed for key absorption bands.

Data Presentation: Key FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (alcohol)
3100 - 3000MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (-CH₂)
1620 - 1580MediumC=C and C=N ring stretching (Aromatic/Tetrazole)
1500 - 1400StrongAromatic C=C stretching
1200 - 900MultipleTetrazole ring vibrations
~1050StrongC-O stretch (primary alcohol)
850 - 800StrongC-H out-of-plane bend (para-disubstituted ring)

Characteristic absorption regions for tetrazole and aromatic compounds are well-documented.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments allows us to map out the carbon-hydrogen framework and establish the connectivity between different parts of the molecule.

Trustworthiness: The data from these experiments are interconnected and must be self-consistent. The ¹H NMR tells us about the proton environments and their neighbors. The ¹³C NMR reveals the number and type of carbon atoms. The HSQC correlates directly bonded protons and carbons, and the HMBC shows longer-range (2-3 bond) correlations. When all four experiments paint the same, unambiguous picture of the molecular structure, the elucidation is considered validated.[16][17]

Caption: Relationship between different NMR experiments.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can exchange with the acidic O-H and N-H protons, which can be useful for their identification.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (HSQC): Acquire a Heteronuclear Single Quantum Coherence spectrum to identify which protons are directly attached to which carbons.

  • 2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation spectrum to establish connectivity across multiple bonds. This is crucial for connecting the biphenyl rings and the methanol and tetrazole substituents.

Data Presentation: Predicted NMR Spectral Data (in DMSO-d₆)

¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.5m4HAromatic H (Ring A)
~7.45d2HAromatic H (Ring B)
~7.25d2HAromatic H (Ring B)
~5.3t1H-OH
~4.5d2H-CH₂-

¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~160C-tetrazole
~141Aromatic C (quaternary, C-CH₂)
~138Aromatic C (quaternary, C-C)
~131 - 127Aromatic CH signals
~126Aromatic C (quaternary, C-tetrazole)
~62-CH₂-

Key HMBC Correlations:

  • Protons of the -CH₂- group should show a correlation to the quaternary carbon of the same aromatic ring and the two adjacent aromatic CH carbons.

  • Aromatic protons on one ring should show correlations to the quaternary carbon of the other ring, confirming the biphenyl linkage.

  • Aromatic protons ortho to the tetrazole group should show a correlation to the tetrazole carbon.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry provides the definitive molecular formula. FTIR spectroscopy confirms the presence of key functional groups, including the alcohol, aromatic rings, and the tetrazole moiety. Finally, a suite of 1D and 2D NMR experiments provides an unambiguous blueprint of the molecular structure, establishing the precise connectivity of all atoms. This multi-technique, self-validating approach ensures the highest level of scientific integrity and is essential for meeting the stringent quality standards of the pharmaceutical industry.

References

  • Butts, C. P., Jones, C. R., & Studer, A. (2019). Angiotensin II receptor blockers (ARBs) and manufacturing contamination: A retrospective National Register Study into suspected associated adverse drug reactions. British Journal of Clinical Pharmacology, 85(1), 205-213. Available at: [Link]

  • Reddy, P. P., Reddy, G. J., Reddy, K. S., & Reddy, M. S. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 19(5), 3789-3796.
  • European Medicines Agency. (2019). Sartan medicines: companies to review manufacturing processes to avoid presence of nitrosamine impurities. Available at: [Link]

  • Li, H., Zhang, J., & Wang, Y. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(1), 25-33.
  • Shinde, V. (2020). Nitrosamine Impurities and the Sartans. Veeprho. Available at: [Link]

  • ResearchGate. (n.d.). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Available at: [Link]

  • BioPharma Dive. (2019). FDA clears 40 impurity-free ARBs to ease antihypertensive shortages. Available at: [Link]

  • Pharmaffiliates. (n.d.). Losartan Potassium - Impurity B. Available at: [Link]

  • precisionFDA. (n.d.). (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. Available at: [Link]

  • ResearchGate. (n.d.). Nitrosamine Impurities in Angiotensin Receptor Blockers. Available at: [Link]

  • PubChemLite. (n.d.). (2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methanol. Available at: [Link]

  • LookChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. Available at: [Link]

  • Kumar, S., & Kumar, V. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 23. Available at: [Link]

  • Advent Chembio. (n.d.). (2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole.... Available at: [Link]

  • Singh, V. P., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(3), 289-303.
  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available at: [Link]

  • PubMed. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. Available at: [Link]

  • ResearchGate. (n.d.). Vibrational spectra and structure of 1-phenyltetrazole and 5-chloro-1-phenyltetrazole.... Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Available at: [Link]

  • Lo, Y. S., et al. (1995). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 60(19), 6215-6225.

Sources

2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol: Properties, Synthesis, and Role in Drug Development

Introduction

This compound is a biphenyl tetrazole compound of significant interest in pharmaceutical sciences. It is most notably recognized as a critical intermediate and a known impurity in the synthesis of Losartan, a widely prescribed Angiotensin II Receptor Blocker (ARB) used to treat hypertension.[1][2] The structural architecture of this molecule, featuring a biphenyl core and a tetrazole ring, positions it at the intersection of synthetic chemistry and medicinal chemistry. The tetrazole group, in particular, serves as a key bioisostere for a carboxylic acid moiety, a common strategic replacement in drug design to enhance pharmacokinetic and pharmacodynamic properties.[3][4]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the molecule's fundamental physicochemical properties, outlines a representative synthetic protocol with mechanistic rationale, and explores its significance within the context of cardiovascular drug development and the Renin-Angiotensin-Aldosterone System (RAAS).

Part 1: Core Physicochemical Properties

A thorough understanding of a molecule's properties is foundational to its application in research and development. The key identifiers and computed physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₄O[5][6][7][8]
Molecular Weight 252.27 g/mol [5][7][9]
CAS Number 160514-13-6[6][7][8]
IUPAC Name [4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanol[1][9]
Canonical SMILES C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C3=NNN=N3[5][8]
InChIKey ZRQJTHPAIULYJV-UHFFFAOYSA-N[5]
Predicted Boiling Point 527.6 ± 60.0 °C[6]
Predicted pKa 4.16 ± 0.10[6][10]
Predicted Density 1.315 ± 0.06 g/cm³[6]
XLogP3 1.9[6][9]
Hydrogen Bond Donors 2[6][10]
Hydrogen Bond Acceptors 4[6][10]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound relies on established organometallic cross-coupling reactions to construct the core biphenyl scaffold. The Suzuki-Miyaura cross-coupling is a highly efficient and widely adopted method for this purpose, valued for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of its precursors.

Experimental Workflow: Suzuki-Miyaura Coupling

The logical workflow for the synthesis involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. This process provides a direct and reliable route to the target molecule.

G cluster_reactants Starting Materials cluster_reaction Reaction Core cluster_process Process cluster_purification Isolation & Purification cluster_product Final Product A 5-(2-bromophenyl)-1H-tetrazole (Aryl Halide) D Suzuki Coupling Reaction (Heated) A->D B (4-(hydroxymethyl)phenyl)boronic acid (Boronic Acid) B->D C Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) + Solvent (e.g., Toluene/Ethanol/H₂O) C->D Catalyzes E Aqueous Work-up D->E F Column Chromatography E->F G This compound F->G

Caption: General workflow for the synthesis via Suzuki coupling.

Detailed Experimental Protocol

This protocol describes a self-validating system where progress is monitored and the final product is rigorously characterized.

  • Reactant Preparation and Inerting:

    • To a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 5-(2-bromophenyl)-1H-tetrazole (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

    • Causality: The boronic acid is used in slight excess to drive the reaction to completion. The inorganic base (sodium carbonate) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.

    • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition:

    • Add a degassed solvent mixture, such as Toluene:Ethanol:Water (e.g., in a 3:1:1 ratio), to the flask.

    • Causality: The solvent system is chosen to ensure the solubility of both the organic starting materials and the inorganic base. Degassing the solvent removes dissolved oxygen.

    • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), to the reaction mixture under a positive flow of inert gas.

    • Causality: Pd(0) is the active catalytic species. Its phosphine ligands create a coordinatively unsaturated complex that can readily undergo oxidative addition with the aryl halide, initiating the catalytic cycle.

  • Reaction Execution and Monitoring:

    • Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring.

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aryl halide spot has been consumed (typically 8-12 hours).

    • Trustworthiness: Regular monitoring by TLC provides a reliable, semi-quantitative assessment of the reaction's conversion, preventing premature termination or unnecessary heating that could lead to side products.

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature and quench by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x).

    • Causality: The aqueous wash removes the inorganic base and salts, while the organic solvent extracts the desired product.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Causality: Chromatography separates the target compound from unreacted starting materials, catalyst residues, and any side products based on polarity.

    • Combine the pure fractions and evaporate the solvent. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity, structure, and purity, thus validating the success of the synthesis.

Part 3: Significance in Drug Development and Pharmacology

The relevance of this compound is intrinsically linked to the development of Angiotensin II Receptor Blockers (ARBs).

The Tetrazole Moiety: A Premier Carboxylic Acid Bioisostere

In medicinal chemistry, bioisosteres are functional groups that can be interchanged to enhance a molecule's properties without losing the desired biological activity. The 1H-tetrazol-5-yl group is a classical and highly successful bioisostere for the carboxylic acid group.[3][4][11]

  • Physicochemical Similarity: The tetrazole ring has a pKa (around 4-5) similar to that of a carboxylic acid, meaning it is also anionic at physiological pH. This allows it to engage in similar ionic interactions with biological receptors.[6][10]

  • Pharmacokinetic Advantages: Replacing a carboxylic acid with a tetrazole can lead to improved metabolic stability, as it is less prone to phase II conjugation reactions. It can also increase lipophilicity, which may enhance membrane permeability and oral bioavailability.

  • Structural Properties: The tetrazole ring is a larger, more sterically diffuse group than a carboxylate, which can lead to different and sometimes more favorable binding interactions within a receptor's active site.[12]

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

ARBs, the class of drugs for which this compound is an intermediate, exert their therapeutic effect by modulating the RAAS, a critical hormonal cascade that regulates blood pressure and fluid balance. Derivatives of this molecule have been synthesized and evaluated as new ARBs.[13][14]

The mechanism involves blocking the action of angiotensin II, a potent vasoconstrictor, at its primary receptor, the AT₁ receptor.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE ACE (from Lungs) AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Binds to Effects Physiological Effects: • Vasoconstriction • Aldosterone Secretion • Sodium Retention AT1_Receptor->Effects ARB ARBs (e.g., Losartan) ARB->AT1_Receptor BLOCKS Result Increased Blood Pressure Effects->Result

Caption: The Renin-Angiotensin-Aldosterone System and the blocking action of ARBs.

By competitively inhibiting the binding of Angiotensin II to the AT₁ receptor, ARBs prevent downstream signaling that leads to vasoconstriction and aldosterone-mediated sodium and water retention. The ultimate therapeutic outcome is a reduction in blood pressure. The synthesis and purification of intermediates like this compound are therefore critical steps in manufacturing these life-saving medications.

Conclusion

This compound is more than a mere synthetic intermediate; it embodies key principles of modern pharmaceutical development. Its molecular formula (C₁₄H₁₂N₄O) and weight (252.27 g/mol ) define a structure that is efficiently assembled via robust methods like the Suzuki coupling. Its primary importance lies in its role as a precursor to ARBs like Losartan, where the tetrazole ring functions as a highly effective bioisostere for carboxylic acid. This strategic substitution is fundamental to the drug's efficacy and pharmacokinetic profile. A deep understanding of this compound's properties, synthesis, and pharmacological context is therefore essential for professionals engaged in the discovery, development, and manufacturing of cardiovascular therapeutics.

References

  • precisionFDA. (n.d.). (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. Retrieved from [Link]

  • LookChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. Retrieved from [Link]

  • Advent Chembio. (n.d.). 2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. Retrieved from [Link]

  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. Retrieved from [Link]

  • VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl).... Retrieved from [Link]

  • MDPI. (n.d.). Photochemistry of 1-Phenyl-4-Allyl-Tetrazol-5-One: A Theoretical Study Contribution towards Mechanism Elucidation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Critical Pharmaceutical Impurity

Welcome to this in-depth technical guide on the solubility of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (CAS No. 160514-13-6), a well-known impurity and process intermediate of the angiotensin II receptor antagonist, Losartan. In the realms of pharmaceutical development, process chemistry, and quality control, a thorough understanding of a compound's solubility is not merely academic—it is a cornerstone of robust process design, formulation development, and analytical method validation. The solubility profile of an active pharmaceutical ingredient (API) or its related substances dictates choices in reaction media, purification strategies, and ultimately, bioavailability.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this specific biphenyl-tetrazole derivative. It is noteworthy that while this compound is of significant interest, specific quantitative solubility data across a wide range of organic solvents is not extensively documented in publicly available literature. Therefore, this document serves a dual purpose: first, to provide a robust theoretical framework for predicting and understanding its solubility based on its unique molecular structure, and second, to equip you with a field-proven, self-validating experimental protocol to determine this critical parameter in your own laboratory settings.

Molecular Architecture and Its Implications for Solubility

The solubility behavior of this compound is best understood by dissecting its molecular structure into its three key functional components: the biphenyl backbone , the tetrazole ring , and the hydroxymethyl group . The interplay of these moieties dictates the compound's interaction with various solvents.

  • Biphenyl Group: This large, nonpolar hydrocarbon structure is inherently hydrophobic ("water-fearing"). It is responsible for the molecule's affinity for nonpolar organic solvents through van der Waals forces and π-π stacking interactions. Biphenyl itself is generally soluble in solvents like toluene, benzene, and other aromatic hydrocarbons, and shows some solubility in less polar ethers and alkanes[1][2][3].

  • Tetrazole Ring: The 1H-tetrazole ring is a highly polar, acidic functional group. With a pKa of approximately 4.16-4.9, it acts as a bioisostere for a carboxylic acid[4][5]. Its four nitrogen atoms can act as hydrogen bond acceptors, and the acidic proton on the ring can act as a hydrogen bond donor. This moiety confers significant polarity to the molecule, promoting solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF)[4][6].

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol group is polar and capable of both donating and accepting hydrogen bonds. It further enhances the molecule's hydrophilic ("water-loving") character and promotes solubility in polar protic solvents such as methanol and ethanol.

The molecule thus possesses a dualistic, amphiphilic nature. Its solubility in a given solvent is a direct consequence of the balance between the nonpolar biphenyl backbone and the polar tetrazole and hydroxymethyl groups.

Logical Relationship: Structure to Solubility

The following diagram illustrates the relationship between the molecular components and their predicted affinity for different classes of organic solvents.

G cluster_solute This compound cluster_solvents Organic Solvent Classes Biphenyl Biphenyl Backbone Nonpolar Nonpolar (e.g., Toluene, Hexane) Biphenyl->Nonpolar  van der Waals  π-π stacking Tetrazole Tetrazole Ring PolarAprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate, DMSO) Tetrazole->PolarAprotic  Dipole-Dipole  H-Bond Acceptor PolarProtic Polar Protic (e.g., Methanol, Ethanol) Tetrazole->PolarProtic  H-Bond Donor/Acceptor Hydroxymethyl Hydroxymethyl Group Hydroxymethyl->PolarAprotic  H-Bond Donor/Acceptor Hydroxymethyl->PolarProtic  H-Bond Donor/Acceptor

Caption: Molecular moieties and their primary interactions with solvent classes.

Physicochemical Data and Predicted Solubility

While extensive experimental data is lacking, a compilation of known physicochemical properties provides a basis for estimating solubility behavior.

PropertyValue / ObservationSource / Implication
Molecular Formula C₁₄H₁₂N₄O
Molecular Weight 252.27 g/mol
Predicted pKa 4.16 ± 0.10The acidic nature of the tetrazole ring will significantly influence solubility in protic solvents and buffered aqueous solutions.
Predicted XLogP3 1.9A positive LogP value indicates a higher affinity for an octanol (nonpolar) phase over water, but the value is low enough to suggest significant water solubility is possible.
Hydrogen Bond Donors 2The -OH and N-H groups can donate hydrogen bonds, favoring solubility in H-bond accepting solvents (e.g., alcohols, DMSO).
Hydrogen Bond Acceptors 4The four tetrazole nitrogens and the hydroxyl oxygen can accept hydrogen bonds, favoring solubility in H-bond donating solvents (e.g., alcohols).
Topological Polar Surface Area 74.7 ŲThis value suggests moderate cell permeability and a significant contribution from polar interactions to the molecule's overall properties.
Predicted Aqueous Solubility 0.13 g/L (at 25 °C)A database prediction labels this as "very slightly soluble", highlighting the influence of the large nonpolar biphenyl group.

Inference: The molecular properties suggest that the highest solubility will be found in polar organic solvents capable of hydrogen bonding, such as lower-chain alcohols (methanol, ethanol). Polar aprotic solvents like DMSO and DMF are also expected to be effective. Solubility is likely to be lower in moderately polar solvents like acetone and ethyl acetate, and significantly lower in nonpolar solvents like toluene and hexane.

Experimental Protocol for Equilibrium Solubility Determination

To address the gap in quantitative data, the following protocol outlines the "gold standard" isothermal shake-flask method for determining the equilibrium solubility of this compound. This method is designed to be self-validating by ensuring that a true equilibrium between the dissolved and undissolved solid is achieved.

Workflow for Shake-Flask Solubility Determination

G prep 1. Preparation Add excess solid to a known volume of solvent in a vial. equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-72 hours. prep->equil Ensure solid remains in excess sep 3. Phase Separation Centrifuge or allow to settle. Filter supernatant through a 0.45 µm syringe filter. equil->sep Confirm equilibrium (e.g., sample at 24h & 48h) quant 4. Quantification Dilute the clear filtrate. Analyze by calibrated HPLC-UV to determine concentration. sep->quant Avoid disturbing solid pellet calc 5. Calculation Calculate solubility (mg/mL or g/L) accounting for dilution. quant->calc

Caption: Standard workflow for the isothermal shake-flask solubility method.

Step-by-Step Methodology

A. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or higher): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, etc.

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

  • Calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector

B. Procedure:

  • Preparation of Solvent Systems: Prepare each organic solvent to be tested.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is ~10-20 mg of solid per 1 mL of solvent.

    • Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A typical period is 24 to 72 hours. Trustworthiness Check: To validate that equilibrium has been reached, you can take samples at different time points (e.g., 24h and 48h). If the measured concentration does not change significantly between these points, equilibrium can be assumed.

  • Sample Collection and Phase Separation:

    • After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm chemical-resistant syringe filter into a clean vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration.

  • Quantification by HPLC:

    • Prepare a calibrated stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). From this, prepare a series of calibration standards of known concentrations.

    • Accurately dilute the filtered sample solutions with the mobile phase or a suitable solvent to bring their concentration into the linear range of the HPLC calibration curve.

    • Develop a suitable HPLC method. A reverse-phase C18 column is often appropriate for this type of molecule. The mobile phase could be a gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid)[1]. Detection is typically done via UV absorbance at a wavelength where the compound has a strong chromophore (e.g., around 220-250 nm).

    • Run the calibration standards and the diluted samples on the HPLC system.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample solutions from the calibration curve.

    • Calculate the original solubility (S) in the organic solvent using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Safety and Handling

As a Senior Application Scientist, I must emphasize that adherence to safety protocols is paramount. Before handling this compound or any organic solvents, consult the material's Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and all volatile organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Fire Safety: Many organic solvents are flammable. Keep them away from ignition sources such as open flames, hot plates, and sparks.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Conclusion and Future Work

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates a theoretical and predictive approach, the true strength of this guide lies in the detailed, validated experimental protocol provided. By following this methodology, researchers can generate high-quality, reliable solubility data.

Generating a comprehensive solubility profile across a matrix of solvents at various temperatures would be an invaluable contribution to the field. This data would enable the development of predictive solubility models, optimize purification and crystallization processes, and support the formulation of safer and more effective pharmaceuticals.

References

  • BenchChem. (n.d.). Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide.
  • Qiu, S., Liu, K., Ma, P., Wang, M., Chen, H., Xu, X., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(1), 25-34.
  • Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

  • Mohite, P. B., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
  • Khan, F. I. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. University of Johannesburg.
  • PubChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. Retrieved from [Link]

  • LookChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol - Computed Properties. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (Losartan Impurity B)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, a primary process-related impurity of the widely used antihypertensive drug, Losartan. A thorough understanding of the spectroscopic properties of this impurity is critical for quality control, batch release, and regulatory compliance in the pharmaceutical industry. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights grounded in established spectroscopic principles and field-proven experience.

Introduction

This compound, also known as Losartan Impurity B, is a key compound for analytical chemists and pharmaceutical scientists working with Losartan.[1][2][3] Its molecular structure, comprising a biphenyl core, a tetrazole ring, and a hydroxymethyl group, presents a unique set of spectroscopic characteristics. The accurate identification and quantification of this impurity are paramount to ensuring the safety and efficacy of Losartan drug products.

Molecular Identity:

  • Chemical Name: this compound[4][5][6]

  • CAS Number: 160514-13-6[7]

  • Molecular Formula: C₁₄H₁₂N₄O[7]

  • Molecular Weight: 252.27 g/mol [7]

This guide will provide a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data for this molecule, explaining the rationale behind the expected spectral features.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. Understanding these relationships is fundamental to interpreting the spectral data accurately.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the biphenyl system, the benzylic methylene protons, the hydroxyl proton, and the tetrazole N-H proton.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.8Multiplet8HAromatic protons (biphenyl rings)
~ 4.6Singlet2H-CH₂-OH (benzylic protons)
~ 5.3Singlet1H-OH (hydroxyl proton, exchangeable with D₂O)
~ 16.0 (broad)Singlet1H-NH (tetrazole proton, may be broad and not always observed)

Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial for ¹H NMR. Solvents like DMSO-d₆ are often preferred for this type of molecule as they can solubilize the compound and often allow for the observation of exchangeable protons like the -OH and -NH protons. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 155Carbon of the tetrazole ring
~ 125 - 145Aromatic carbons of the biphenyl rings
~ 63-CH₂-OH (benzylic carbon)

Authoritative Grounding: The chemical shifts of aromatic and benzylic carbons are well-established in the literature.[8] The specific substitution patterns on the biphenyl rings will influence the precise chemical shifts of the individual aromatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

  • Instrument Setup: Use a 100 MHz or higher frequency NMR spectrometer.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3400 (broad)O-H stretchAlcohol (-OH)
~ 3100N-H stretchTetrazole (-NH)
~ 3050C-H stretch (aromatic)Biphenyl rings
~ 2900C-H stretch (aliphatic)Benzylic -CH₂-
~ 1600, 1480C=C stretchAromatic rings
~ 1100C-O stretchPrimary alcohol

Trustworthiness: The presence of a broad absorption band around 3400 cm⁻¹ is a strong and reliable indicator of the hydroxyl group, while the N-H stretch of the tetrazole ring is also a key diagnostic feature.[9][10]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data:

m/zInterpretation
253.1084[M+H]⁺ (protonated molecular ion)
235.0978[M+H - H₂O]⁺ (loss of water)

Expertise & Experience: Electrospray ionization (ESI) in positive ion mode is a common and effective technique for analyzing polar molecules like this one. The observation of the protonated molecular ion ([M+H]⁺) is the primary piece of evidence for the molecular weight. A common fragmentation pathway for benzyl alcohols is the loss of a water molecule.[11][12]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Losartan Impurity_Formation Formation of Impurity B Synthesis->Impurity_Formation Process-related Purification Purification Impurity_Formation->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Experimental workflow for the analysis of Losartan Impurity B.

Conclusion

The spectroscopic characterization of this compound is essential for the quality control of Losartan. This guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental spectroscopic principles. While the actual spectral data is often proprietary and provided with the purchase of a reference standard from chemical suppliers, this guide offers a robust framework for interpreting such data.[1][13] The detailed protocols and expected spectral features outlined herein will serve as a valuable resource for researchers, scientists, and drug development professionals in their efforts to ensure the quality and safety of pharmaceutical products.

References

  • Reddy, V. V., Reddy, K. R., & Reddy, G. M. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 19(5), 3789–3796. [Link]

  • Thapa, D., et al. (2010). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry, 22(6), 4295-4300. [Link]

  • Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. [Link]

  • Tsai, E. W., et al. (2001). Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 845-853. [Link]

  • SynZeal. (n.d.). Losartan EP Impurity B. [Link]

  • GLP Pharma Standards. (n.d.). Losartan EP Impurity B. [Link]

  • Dragostin, O. M., et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. Pharmaceutics, 14(11), 2435. [Link]

  • Veeprho. (n.d.). Losartan EP Impurity B. [Link]

  • precisionFDA. (n.d.). (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. [Link]

  • LookChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. [Link]

  • Pharmaffiliates. (n.d.). Losartan Potassium - Impurity B. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • CAS Common Chemistry. (n.d.). 2-Butyl-4-chloro-1-[[2′-[2-(1-methyl-1-phenylethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol. [Link]

  • Plyler, E. K. (1952). Infrared spectra of methanol, ethanol, and n-propanol. Journal of Research of the National Bureau of Standards, 48(4), 281. [Link]

  • S. G. D. Santos, et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3247. [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH mass spectrum of methanol fragmentation pattern. [Link]

  • NIST. (n.d.). Methyl Alcohol. [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. [Link]

Sources

A Technical Guide to 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol: Commercial Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (CAS No: 160514-13-6), a pivotal intermediate in pharmaceutical synthesis. We will delve into its commercial availability, its critical role in the development of Angiotensin II Receptor Blockers (ARBs), common synthetic pathways, and essential quality control methodologies.

Introduction: A Key Building Block for Cardiovascular Therapeutics

This compound, also known as Losartan Impurity B, is a bi-functional organic molecule featuring a biphenyl backbone, a tetrazole ring, and a primary alcohol.[1][2][3] Its molecular formula is C₁₄H₁₂N₄O, and it has a molecular weight of 252.27 g/mol .[4][5] The primary significance of this compound lies in its role as a late-stage intermediate in the synthesis of "sartans," a class of drugs that are potent and selective antagonists of the angiotensin II type 1 (AT₁) receptor.[6][7] These drugs are a cornerstone in the management of hypertension (high blood pressure), diabetic nephropathy, and congestive heart failure.[8] Understanding the supply chain, synthesis, and quality assessment of this intermediate is therefore crucial for pharmaceutical development and manufacturing.

Section 1: Commercial Availability and Sourcing

This compound is commercially available from a variety of specialized chemical suppliers. It is typically offered as a research chemical, an analytical standard (specifically as a Losartan impurity), or in bulk quantities for process development and manufacturing.[1][4][9] The product has achieved commercial mass production, indicating a stable supply chain for research and development needs.[1]

The choice of supplier often depends on the required scale, purity, and documentation (e.g., Certificate of Analysis). For research purposes, smaller quantities are readily available, while for drug development, suppliers with cGMP (current Good Manufacturing Practice) capabilities may be necessary.

Table 1: Selected Commercial Suppliers of this compound

Supplier/ManufacturerCommon Product Name/CodeTypical PurityAvailable QuantitiesCountry of Origin
CLEARSYNTH LABS LTD.Losartan EP Impurity BHigh PurityCustomIndia
SynZeal Research Pvt LtdLosartan EP Impurity BHigh PurityCustomIndia
Vishrudh laboratories pvt ltd(2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol98%1 kg, 5 kg, 10 kg, 25 kg, 1 MTIndia
Toronto Research Chemicals (TRC)2''-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanolNot Specified500 mgCanada
BiosynthFT28188High PurityResearch ScaleN/A
LGC Standards[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanolHigh Purity50 mg, 500 mgN/A
Advent Chembio Pvt. Ltd.ACPL-44-LOSA-02-25 MGNot Specified25 mg, Custom PackIndia

Note: This table is not exhaustive and is intended to be representative of the market. Researchers should verify current offerings directly with suppliers.

Section 2: Role in Pharmaceutical Synthesis - The SARTAN Connection

The therapeutic relevance of this methanol derivative is intrinsically linked to its role in combating hypertension via the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that regulates blood pressure.[10] Its overactivation leads to vasoconstriction and increased blood pressure, primarily through the action of the peptide hormone Angiotensin II on the AT₁ receptor.[11]

Angiotensin II Receptor Blockers (ARBs) like Losartan function by competitively inhibiting the binding of Angiotensin II to the AT₁ receptor, thereby preventing its hypertensive effects.[8] this compound is the direct precursor to the core structure of many sartans. The tetrazole group acts as a bioisostere for a carboxylic acid, a key feature for receptor binding, while the methanol group provides a handle for further chemical elaboration to complete the final drug molecule.[12][13]

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Release AT1_Receptor->Vasoconstriction Activates Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (from Lungs) ACE->Angiotensin_II ARBs ARBs (Sartans) e.g., Losartan ARBs->AT1_Receptor Blocks

Caption: The Renin-Angiotensin System (RAS) and the mechanism of ARBs.

Section 3: General Synthetic Pathways

The synthesis of this compound is a multi-step process that hinges on the construction of the core biphenyl structure. A common and efficient strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[7]

The overall workflow can be conceptualized as follows:

  • Biphenyl Formation: Coupling of two appropriately substituted benzene rings. One ring carries the precursor to the tetrazole (a nitrile group), and the other carries the precursor to the methanol (a methyl or protected carbaldehyde group). A key starting material is often 4'-Bromomethyl-2-cyanobiphenyl (Bromo OTBN).[6][14][15]

  • Tetrazole Formation: Cycloaddition reaction of the nitrile group with an azide source (e.g., sodium azide) to form the tetrazole ring.[16]

  • Functional Group Manipulation: Conversion of the functional group on the second phenyl ring into the final methanol group, typically via reduction of an aldehyde or ester.

Synthesis_Workflow cluster_precursors Key Precursors cluster_synthesis Core Synthesis A Precursor A (e.g., 2-Bromobenzonitrile) C Step 1: Suzuki Coupling (Pd Catalyst) A->C B Precursor B (e.g., 4-Methylphenylboronic acid) B->C D Intermediate: 4'-Methyl-2-cyanobiphenyl (OTBN) C->D E Step 2: Radical Bromination D->E F Intermediate: 4'-Bromomethyl-2-cyanobiphenyl E->F G Step 3: Tetrazole Formation (e.g., NaN₃) F->G H Intermediate: 5-(4'-Bromomethylbiphenyl-2-yl)tetrazole G->H I Step 4: Hydrolysis & Reduction H->I J Final Product: This compound I->J

Caption: Generalized synthetic workflow for the target molecule.

Exemplary Synthesis Protocol

This protocol is a generalized representation based on established chemical transformations for Losartan and its intermediates. It must be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN)

  • To a reaction vessel under an inert atmosphere (Nitrogen or Argon), add 2-bromobenzonitrile, 4-methylphenylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and a suitable solvent (e.g., Toluene/Water mixture).

  • Add a base such as potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield OTBN.

Step 2: Synthesis of 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole

  • Dissolve the OTBN from Step 1 in a high-boiling point aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) and an ammonium salt like triethylamine hydrochloride (1.5 eq).

  • Heat the mixture to 120-130 °C for several hours, monitoring for the disappearance of the nitrile peak by IR spectroscopy or the formation of the product by LC-MS.[16]

  • After cooling, carefully acidify the reaction mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the tetrazole intermediate.

Step 3: Synthesis of this compound

  • The tetrazole intermediate from Step 2 must first be functionalized at the methyl group. This can be achieved via radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to form 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole.

  • The resulting benzylic bromide is then hydrolyzed to the alcohol. This can be accomplished by reacting it with an aqueous base (e.g., sodium hydroxide) in a suitable solvent system.

  • Alternatively, the bromide can be converted to an acetate ester followed by hydrolysis.

  • The final product is isolated by extraction and purified by crystallization or chromatography.

Section 4: Quality Control and Analytical Methods

The purity of this compound is paramount, as any impurities can be carried over into the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the standard method for assessing its purity and identifying related substances.[17]

Exemplary HPLC Purity Determination Protocol

This method is based on a published procedure for the analysis of Losartan and its intermediates and serves as a validated starting point.[17]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Nucleosil C18, 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), with pH adjusted to 2.5 using phosphoric acid.

    • B: Acetonitrile.

  • Gradient: A time-programmed gradient may be required to resolve all impurities, but an isocratic mixture (e.g., 75:25 v/v A:B) can be a starting point.[17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[17]

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Dissolve in a suitable diluent (e.g., a mixture of the mobile phase) in a 10 mL volumetric flask.

    • Sonicate briefly to ensure complete dissolution and make up to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. Reference standards of known impurities should be used for accurate identification and quantification.

Conclusion

This compound is more than just a chemical compound; it is a gateway to a class of life-saving antihypertensive drugs. Its commercial availability is robust, supported by numerous suppliers catering to both research and industrial scales. A deep understanding of its synthesis, rooted in modern organic chemistry techniques like palladium-catalyzed coupling, and rigorous analytical quality control are fundamental to the successful development and manufacturing of sartan-based APIs. This guide provides the foundational knowledge for researchers and developers to confidently source, handle, and utilize this critical pharmaceutical intermediate.

References

  • New Drug Approvals. LOSARTAN. [Link]

  • LookChem. (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. [Link]

  • Google Patents.
  • ResearchGate. An Efficient and Green Synthetic Route to Losartan. [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. [Link]

  • Moodle@Units. Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. [Link]

  • Avd Pharmaceuticals Private Limited. CAS- 114772-54-2 OTBN Manufacturer, Trader, and Exporter. [Link]

  • Local Pharma Guide. CASNO 114772-54-2 4-Bromomethyl-2-cyanobiphenyl C14H10BrN. [Link]

  • Advent Chembio. Shop 2-1H-Tetrazol-5-yl-11-Biphenyl for Chemical Synthesis Online. [Link]

  • Suzhou Senfeida Chemical Co., Ltd. China 4-Bromomethyl-2-cyanobiphenyl Manufacturers Suppliers Factory. [Link]

  • Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. 4-Bromomethyl-2-cyanobiphenyl CAS 114772-54-2. [Link]

  • PubMed Central. Rational Design and Synthesis of AT1R Antagonists. [Link]

  • PubMed Central. Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. [Link]

  • ResearchGate. Synthesis of a novel angiotensin II receptor antagonist olmesartan medoxomil. [Link]

  • Vrachi.name. Discovery and development of angiotensin receptor blockers. [Link]

  • PubMed. 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. [Link]

  • Food and Agriculture Organization of the United Nations. METHANOL. [Link]

  • precisionFDA. (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. [Link]

  • Wikipedia. Angiotensin II receptor blocker. [Link]

  • PubMed. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • ASEAN. DETERMINATION OF METHANOL AND ETHANOL IN HAND SANITIZER PRODUCTS BY GAS CHROMATOGRAPHY FLAME IONIZATION DETECTOR (GC-FID). [Link]

Sources

A Technical Guide to the Pivotal Role of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol in Modern Sartan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Angiotensin II Receptor Blocker (ARB) class of drugs, colloquially known as sartans, represents a cornerstone in the management of hypertension and cardiovascular disease. A common structural motif, the biphenyl-tetrazole moiety, is critical for their pharmacological activity. This guide provides an in-depth analysis of a pivotal late-stage intermediate, 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (CAS No: 160514-13-6), detailing its strategic importance, synthesis, and subsequent conversion into blockbuster drugs like Losartan and Valsartan. We will explore the underlying chemical principles, provide field-proven protocols, and discuss process optimization considerations for researchers and drug development professionals.

The Strategic Importance of a Convergent Intermediate

In complex organic synthesis, a convergent approach, where different fragments of a target molecule are synthesized separately and then joined together, is often superior to a linear one. This strategy improves overall yield and flexibility. The sartan family of drugs is a prime example where this approach is beneficial.

The molecule this compound and its activated derivatives (typically a halide like 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole) serve as the universal electrophilic partner for coupling with the unique heterocyclic systems of various sartans.[1] This modularity offers significant advantages:

  • Efficiency: A common intermediate can be mass-produced and then used in the final, differentiating step for multiple APIs.

  • Purity: Impurities from the early, complex synthesis of the biphenyl tetrazole core can be purged before the final coupling, leading to a cleaner final product.

  • Flexibility: New sartan analogs can be rapidly synthesized by simply designing a new heterocyclic nucleophile to react with this common intermediate.

The core of this strategy is depicted in the logical workflow below.

G cluster_0 Universal Precursor Synthesis cluster_1 API-Specific Synthesis A Aryl Halide + Arylboronic Acid B Biphenyl Nitrile Core (e.g., OTBN) A->B Suzuki Coupling C Biphenyl Tetrazole Core B->C [3+2] Cycloaddition D 2'-[(1H-Tetrazol-5-yl)biphenyl- 4-yl]methanol (The Intermediate) C->D Reduction/Modification H1 Losartan Heterocycle D->H1 Activation & Alkylation H2 Valsartan Side Chain D->H2 Activation & Alkylation H3 Other Sartan Moieties D->H3 Activation & Alkylation

Caption: Convergent synthesis strategy for sartans.

Synthesis of the Core Intermediate

The industrial-scale synthesis of this compound is a multi-step process that hinges on two powerful and well-established chemical transformations: a palladium-catalyzed cross-coupling reaction to form the biphenyl backbone and a cycloaddition to construct the tetrazole ring.

Step 1: Formation of the Biphenyl Core via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the method of choice for constructing the C-C bond between the two phenyl rings.[2] It involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. A common industrial route involves coupling p-tolylboronic acid with 2-chlorobenzonitrile to produce 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN), a key precursor.[3]

The reaction's prevalence is due to its high functional group tolerance, excellent yields, and the commercial availability of a wide range of catalysts and starting materials.[4] While other methods like Negishi coupling exist, the Suzuki reaction generally avoids the use of highly pyrophoric organozinc reagents.[5]

G Reactant1 2-Chlorobenzonitrile Cl CN Product 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN) CN CH₃ Reactant1->Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Reactant2 p-Tolylboronic Acid B(OH)₂ CH₃ Reactant2->Product

Caption: Suzuki-Miyaura coupling to form the OTBN precursor.

Step 2: Tetrazole Ring Formation from the Nitrile

The tetrazole ring, an essential acidic isostere for receptor binding, is typically formed via a [3+2] cycloaddition reaction between the nitrile group of OTBN and an azide source.[6] Historically, hazardous organotin azides like tributyltin azide were used.[7] However, modern green chemistry principles have driven the adoption of safer, more economical methods. The most common method now employs sodium azide with a Lewis acid catalyst, such as zinc chloride or zinc bromide, in a high-boiling polar aprotic solvent like DMF or NMP.[6][8] The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide anion.[9]

Following the formation of the tetrazole from OTBN, the methyl group on the second phenyl ring is functionalized, typically through radical bromination using N-bromosuccinimide (NBS) to yield 5-(4'-(bromomethyl)biphenyl-2-yl)-1H-tetrazole. This brominated intermediate is often the direct species used for alkylation. For the purpose of this guide's title compound, this can be hydrolyzed to the methanol or prepared via other routes.

Protocol 1: Synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
  • Reaction Setup: To a suitable reactor, charge 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN) (1.0 equiv), sodium azide (1.5 equiv), and zinc chloride (1.1 equiv).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the mixture to 120-130 °C and maintain for 12-24 hours, monitoring by HPLC for the disappearance of OTBN.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water and acidify with dilute HCl to a pH of ~2-3. This protonates the tetrazole and precipitates the product.

  • Isolation: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the desired product.

Disclaimer: This protocol is a generalized representation based on published literature and should be adapted and optimized for specific lab conditions.

The Core Transformation: Activation and Coupling

The hydroxyl group of this compound is not a good leaving group. Therefore, for the final coupling step, it must be converted into a more reactive electrophile. This is typically achieved by converting it to the corresponding halide, most commonly the bromide (e.g., using PBr₃ or NBS/PPh₃). This activated intermediate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole , is the workhorse for the final alkylation step.

Furthermore, to prevent side reactions, the tetrazole ring itself is often protected during this stage. The bulky triphenylmethyl (trityl) group is the protector of choice, as it selectively alkylates the tetrazole and can be easily removed under acidic conditions at the end of the synthesis.[10][11][12]

Case Studies: Synthesis of Key Sartans

Losartan Synthesis

Losartan features a 2-butyl-4-chloro-1H-imidazole-5-methanol moiety. The final key step in its synthesis is the N-alkylation of this imidazole derivative with the activated biphenyl tetrazole intermediate.[13]

Protocol 2: Synthesis of Trityl-Losartan

  • Base Treatment: In a reactor under an inert atmosphere, suspend the imidazole heterocycle (2-butyl-4-chloro-1H-imidazole-5-methanol, 1.0 equiv) in a suitable solvent like DMF. Add a strong base, such as sodium hydride or sodium methoxide (1.1 equiv), and stir to form the corresponding alkoxide/anion.[10]

  • Alkylation: Add a solution of N-trityl-5-(4'-(bromomethyl)biphenyl-2-yl)-1H-tetrazole (1.0 equiv) in DMF to the mixture.

  • Reaction: Maintain the reaction at ambient temperature for 4-8 hours until completion, as monitored by TLC or HPLC.

  • Quench & Extraction: Carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum. The crude Trityl-Losartan can be purified by recrystallization or chromatography.[10]

  • Deprotection: The final step involves the removal of the trityl group by treating with a mineral acid (e.g., HCl or H₂SO₄) in a protic solvent like methanol or isopropanol to yield Losartan.[11][14]

Valsartan Synthesis

Valsartan is the N-acylated, N-alkylated derivative of the amino acid L-valine. The synthesis involves the alkylation of L-valine methyl ester with the same activated intermediate, followed by acylation and hydrolysis.[15][16]

StepReactantsKey TransformationProduct
1 L-valine methyl ester, 5-(4'-(bromomethyl)biphenyl-2-yl)-1H-tetrazole (protected)N-AlkylationN-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester
2 Product from Step 1, Valeryl chlorideN-AcylationN-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Methyl Ester
3 Product from Step 2, Base (e.g., NaOH or Ba(OH)₂)Ester HydrolysisValsartan[15]

Table 1: Key synthetic steps for Valsartan from the common intermediate.

Conclusion

The intermediate this compound and its activated, protected derivatives are central to the efficient and modular synthesis of a multitude of sartan drugs. The industrial-scale production of this intermediate leverages powerful and reliable reactions like the Suzuki coupling and catalyzed azide-nitrile cycloadditions. By employing a convergent strategy centered on this common building block, pharmaceutical manufacturers can streamline production, improve purity, and maintain the flexibility needed for the development of next-generation Angiotensin II Receptor Blockers. This approach exemplifies modern synthetic strategy, balancing chemical elegance with industrial pragmatism.

References

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2002). Journal of the American Chemical Society. [Link]

  • Example of the Suzuki–Miyaura coupling for the synthesis of Losartan. (n.d.). ResearchGate. [Link]

  • Research Progress of Suzuki Reaction Catalyst in the Synthesis of Sartan API. (2022). Academic Journal of Science and Technology. [Link]

  • A Review on Synthesis of Antihypertensive Sartan Drugs. (n.d.). SciSpace. [Link]

  • 2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol Synthesis. (n.d.). Advent Chembio. [Link]

  • A short and efficient synthesis of valsartan via a Negishi reaction. (2010). Beilstein Journal of Organic Chemistry. [Link]

  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. (n.d.). ResearchGate. [Link]

  • New and Improved Manufacturing Process for Valsartan. (2009). ACS Publications. [Link]

  • Development of a New Synthetic Route of the Key Intermediate of Irbesartan. (n.d.). ResearchGate. [Link]

  • Synthesis method of valsartan. (n.d.).
  • VALSARTAN. (2013). New Drug Approvals. [Link]

  • Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction. (n.d.). Airiti Library. [Link]

  • Convergent approach to the total synthesis of telmisartan via a suzuki cross-coupling reaction. (n.d.).
  • LOSARTAN. (2013). New Drug Approvals. [Link]

  • Conversion of aromatic nitriles into tetrazoles. (n.d.).
  • (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. (n.d.). LookChem. [Link]

  • Cascade 3 – a) Synthesis of Valsartan. (n.d.). European Commission. [Link]

  • Processes for preparing losartan and losartan potassium. (n.d.).
  • Suzuki–Miyaura couplings in the synthesis of losartan and boscalid. (n.d.). ResearchGate. [Link]

  • Mechanisms of tetrazole formation by addition of azide to nitriles. (n.d.). Semantic Scholar. [Link]

  • A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. (2015). PubMed. [Link]

  • Mechanisms of tetrazole formation by addition of azide to nitriles. (2002). PubMed. [Link]

  • Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. (n.d.). Moodle@Units. [Link]

  • 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. (n.d.). PubMed. [Link]

  • An Efficient and Green Synthetic Route to Losartan. (2015). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PubMed. [Link]

  • 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol. (n.d.). PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, a key intermediate and known impurity in the synthesis of the angiotensin II receptor blocker Losartan, presents a unique combination of chemical functionalities that necessitate a thorough understanding for its safe handling.[1][2] With the molecular formula C₁₄H₁₂N₄O, this compound integrates a biphenyl scaffold, a primary alcohol, and a tetrazole ring.[3][4] It is this last component, the highly nitrogen-rich tetrazole heterocycle, that dictates the primary energetic and thermal hazards associated with the molecule.[5][6] The biphenyl and methanol groups, while less acutely hazardous, contribute to its overall toxicological profile and chemical reactivity.

This guide provides an in-depth analysis of the safety and handling protocols for this compound, moving beyond mere procedural steps to explain the underlying chemical principles. By fostering a deeper understanding of the molecule's properties, this document aims to empower researchers to implement self-validating safety systems in their laboratories.

Hazard Identification and Risk Assessment: A Multi-faceted Approach

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, this requires a multi-faceted evaluation of its inherent chemical and toxicological properties.[7][8]

Toxicological Profile: An Evidence-Based Inference
  • Tetrazole Moiety: Tetrazole derivatives have a wide range of biological applications, from pharmaceuticals to energetic materials.[5][11] While some tetrazole-containing drugs are well-tolerated, other derivatives can exhibit cytotoxicity.[5] The primary concern with the tetrazole group from a handling perspective is its potential for irritation and sensitization.

  • Biphenyl Moiety: Biphenyl itself is considered mildly toxic.[12] Acute exposure to high levels of biphenyl can cause eye and skin irritation, as well as toxic effects on the liver, kidneys, and nervous system.[13]

  • Methanol Moiety: As a derivative of methanol, there is a potential for toxicity associated with this functional group, although the overall toxicity of the molecule is not solely dictated by it.

Based on this analysis, this compound should be handled as a compound that is potentially irritating to the skin, eyes, and respiratory tract. Prolonged or significant exposure could potentially lead to systemic effects, warranting the use of appropriate personal protective equipment (PPE) at all times.

Physicochemical and Energetic Hazards

The most significant acute hazard associated with this compound stems from the energetic nature of the tetrazole ring.

  • Thermal Instability: Tetrazole and its derivatives are known to be thermally sensitive and can decompose explosively upon heating.[14][15] The decomposition of N-substituted tetrazoles is believed to start with the elimination of a nitrogen molecule from the tetrazole ring.[16] While the specific decomposition temperature for this compound is not documented, it should be treated as potentially explosive under thermal stress.

  • Chemical Incompatibility: Tetrazoles can react vigorously with strong oxidizing agents, strong acids, acid chlorides, and some metals, which can lead to the evolution of heat and potentially toxic or explosive products.[11]

The following table summarizes the key hazard information for this compound.

Hazard CategoryDescriptionPrimary Mitigation Strategy
Acute Toxicity (Inferred) Potential for skin, eye, and respiratory irritation.[9]Use of appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood.
Thermal Instability The tetrazole ring imparts energetic properties, with a risk of explosive decomposition upon heating.[14][15]Avoid excessive heating. Store away from heat sources. Use appropriate shielding during reactions.
Chemical Reactivity Can react vigorously with strong oxidizing agents and strong acids.[11]Store separately from incompatible materials. Carefully consider all reactants and conditions before initiating chemical synthesis.

Engineering Controls and Personal Protective Equipment: A Hierarchy of Protection

A robust safety protocol relies on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of solid this compound and any solutions containing it should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.

  • Containment: For procedures with a higher risk of aerosol generation or when handling larger quantities, the use of a glove box may be warranted.

  • Safety Shielding: When performing reactions that involve heating or the use of potentially incompatible reagents, a blast shield should be placed in front of the experimental setup.

Personal Protective Equipment (PPE): Essential for All Handling

The following PPE is mandatory when handling this compound:[9]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over safety goggles, especially when there is a risk of splashing or when handling larger quantities.

  • Skin Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Chemical-resistant gloves (nitrile is a suitable option for incidental contact) must be worn. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contamination.

  • Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols: A Proactive Approach

Adherence to strict handling and storage protocols is critical to mitigating the risks associated with this compound.

General Handling Practices
  • Minimize Quantities: Whenever possible, work with the smallest practical quantities of the compound.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Grounding: When transferring large quantities of the solid, ensure that all equipment is properly grounded to prevent the buildup of static electricity.[17]

  • Avoid Incompatibilities: Ensure that the compound does not come into contact with strong acids or strong oxidizing agents, except under controlled reaction conditions.[11]

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.

  • Segregation: Store separately from incompatible materials, particularly strong acids and oxidizing agents.

Emergency Procedures: Preparedness and Response

A well-defined emergency response plan is crucial for handling any incidents involving this compound.

First Aid Measures

The following first aid measures should be taken in the event of exposure:[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

In the event of a spill, follow these steps:[18][19]

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and the associated hazards. If the spill is large or involves other hazardous materials, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2.2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the spilled material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then wash with soap and water. All materials used for decontamination should be collected as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Firefighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[9]

  • Special Hazards: Be aware that the compound may decompose under fire conditions to produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides. The potential for explosive decomposition exists, especially if the material is heated in a confined space.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any associated contaminated materials is a critical aspect of its life cycle management.[20]

Waste Characterization

All waste containing this compound must be treated as hazardous chemical waste.

Disposal Procedure
  • Collection: Collect all waste, including excess compound, contaminated labware, and cleaning materials, in a clearly labeled, sealed, and compatible waste container.

  • Labeling: The waste container must be labeled with its contents, including the full chemical name and any associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and segregated from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[20]

Visualizing Safety Workflows

To further clarify the logical flow of safety and handling procedures, the following diagrams have been created using Graphviz.

Standard Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Review SDS a->b c Ensure Engineering Controls are Functional (e.g., Fume Hood) b->c d Don Appropriate PPE c->d e Weigh/Transfer Compound in Fume Hood d->e f Perform Experiment e->f g Store Compound Properly f->g h Decontaminate Work Area g->h i Dispose of Waste Correctly h->i j Remove and Dispose of PPE i->j k Wash Hands Thoroughly j->k

Caption: Logical workflow for the routine handling of this compound.

Spill Response Decision Tree

G spill Spill Occurs assess Assess Spill Size and Hazard spill->assess minor_spill Minor Spill? assess->minor_spill major_spill Major Spill minor_spill->major_spill No don_ppe Don Appropriate PPE minor_spill->don_ppe Yes evacuate Evacuate Area major_spill->evacuate notify Notify Emergency Response evacuate->notify cleanup Trained Personnel Clean Up Spill collect Collect Waste cleanup->collect contain Contain Spill don_ppe->contain contain->cleanup decon Decontaminate Area collect->decon dispose Dispose of Waste decon->dispose

Caption: Decision tree for responding to a spill of this compound.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its inherent hazards and the diligent application of established safety protocols. While this guide provides a comprehensive framework, it is incumbent upon every researcher and laboratory professional to cultivate a proactive safety culture. This includes conducting thorough risk assessments before beginning any new experimental work, adhering to the hierarchy of controls, and being prepared for potential emergencies. By integrating these principles into daily laboratory practice, the risks associated with this valuable research chemical can be effectively managed.

References

  • Pharmacy Times. (2019, March 2). FDA: New Nitrosamine Impurity Detected in Certain Losartan Lots. [Link]

  • ResearchGate. (2018, April 18). Features of thermal decomposition of N-substituted tetrazoles. [Link]

  • Wikipedia. Tetrazole. [Link]

  • ACS Publications. Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. [Link]

  • Semantic Scholar. (1992). The thermal decomposition of tetrazoles. [Link]

  • ACS Publications. Tetrazoles via Multicomponent Reactions. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS LOSARTAN EP IMPURITY B. [Link]

  • ScienceDirect. (2025, August 6). Tetrazole derivatives of chitosan: Synthetic approaches and evaluation of toxicity. [Link]

  • University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • NIH. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • University of Delaware. Chemical Spill Clean-Up. [Link]

  • Bio-Fine. 1-H-TETRAZOLE. [Link]

  • ResearchGate. (2020, December 8). Risk Assessment for Pharmaceuticals in Manufacturing Facilities. [Link]

  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • Bitesize Bio. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. [Link]

  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • SynThink Research Chemicals. Losartan EP Impurity B | 160514-13-6. [Link]

  • Sigma-HSE. (2023, June 16). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. [Link]

  • Wikipedia. Biphenyl. [Link]

  • EPA. Biphenyl. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • SynZeal. Losartan EP Impurity B | 160514-13-6. [Link]

  • PubChem. Biphenyl. [Link]

  • ABS Group. (2020, August 13). Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments. [Link]

  • ACS Publications. The Chemistry of the Tetrazoles. [Link]

  • Journal of Chemical Health Risks. An overview of Risk assessment methods in pharmaceutical industries, analysis of various risk a. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • LookChem. (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. [Link]

  • precisionFDA. (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol using Validated HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative determination of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol. This compound is a critical process-related impurity and synthetic intermediate in the manufacturing of angiotensin II receptor antagonists, such as Losartan.[1][2] Accurate quantification is essential for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). We present two robust analytical methods: a primary stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control, and a secondary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, particularly in complex matrices. The protocols are detailed with an emphasis on the scientific rationale behind methodological choices and are structured to meet rigorous validation requirements set forth by the International Council for Harmonisation (ICH).[3][4]

Introduction and Analyte Profile

The tetrazole moiety is a key pharmacophore in medicinal chemistry, often used as a bioisostere for the carboxylic acid group, which can enhance metabolic stability and lipophilicity.[5][6] this compound (CAS: 160514-13-6, Formula: C₁₄H₁₂N₄O, MW: 252.27 g/mol ) is a biphenyl tetrazole derivative that serves as a key intermediate or arises as an impurity during the synthesis of sartan-class drugs.[1][7][8] Its control within specified limits is mandated by regulatory bodies to ensure product quality.

The validation of analytical methods is a critical component of Good Manufacturing Practices (GMP), providing documented evidence that a procedure is fit for its intended purpose.[9][10] This application note details the development and validation of analytical procedures according to the latest ICH Q2(R2) guidelines, ensuring data reliability, consistency, and regulatory compliance.[11][12]

Part A: Primary Quantification by Stability-Indicating HPLC-UV Method

The HPLC-UV method is the workhorse for quality control in pharmaceutical manufacturing due to its robustness, precision, and cost-effectiveness. The method described here is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products, impurities, and other matrix components.[13]

Principle and Method Development Rationale

The method leverages reversed-phase chromatography, which separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, is well-retained and separated under these conditions.

  • Column Selection: A C18 stationary phase is chosen for its versatility and proven performance in separating aromatic compounds like sartans and their intermediates.[13]

  • Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier (acetonitrile) is used. The acidic pH (adjusted to ~2.5-3.5) is critical to suppress the ionization of the acidic tetrazole ring (pKa ≈ 4.5-5.0), ensuring a single, sharp, and well-retained chromatographic peak.[5]

  • Detection Wavelength: The biphenyl and tetrazole chromophores exhibit strong UV absorbance. A detection wavelength of 230 nm is selected to provide high sensitivity for the analyte and its potential impurities.[14]

  • Gradient Elution: A gradient elution program is employed to ensure adequate separation of the main analyte from more or less polar impurities and to provide a shorter run time with sharp peaks.[15]

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • Reference Standard: this compound, >98% purity

  • Acetonitrile (HPLC Grade)

  • Sodium Dihydrogen Orthophosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/PDA Detector (e.g., Waters Alliance, Agilent 1260)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Sodium Dihydrogen Orthophosphate, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
15
20
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 230 nm
Injection Vol. 10 µL
Diluent Mobile Phase A : Mobile Phase B (50:50, v/v)

2.2.3. Solution Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct the calibration curve (e.g., 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Solution: Accurately weigh a sample containing the analyte and prepare a solution in diluent to achieve a final concentration within the calibration range.

Workflow for HPLC-UV Quantification

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions calib Calibration Curve Generation prep_std->calib prep_smp Prepare Sample Solutions hplc HPLC Injection & Data Acquisition prep_smp->hplc prep_mob Prepare Mobile Phases sst System Suitability Test (SST) prep_mob->sst sst->hplc If SST Passes integ Peak Integration & Identification hplc->integ integ->calib quant Quantification of Analyte calib->quant

Caption: General workflow for the quantification of the analyte via HPLC-UV.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4] The following parameters must be assessed.[16]

2.3.1. System Suitability Test (SST)

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Procedure: Make five replicate injections of a working standard solution (e.g., 10 µg/mL).

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 2.0

    • Theoretical Plates (N): > 2000

    • %RSD of Peak Area: ≤ 2.0%

2.3.2. Specificity (Selectivity)

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[17]

  • Procedure:

    • Inject blank (diluent) and placebo solutions to confirm no interfering peaks at the analyte's retention time.

    • Forced Degradation: Expose the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[13] Analyze the stressed samples to ensure the analyte peak is well-resolved from all degradant peaks (Peak Purity assessment with PDA detector is recommended).

2.3.3. Linearity and Range

  • Purpose: To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.[16]

  • Procedure: Analyze at least five concentrations across the desired range (e.g., from LOQ to 150% of the target concentration). Plot a graph of peak area versus concentration and perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

2.3.4. Accuracy

  • Purpose: To determine the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

2.3.5. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17]

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.

2.3.6. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Purpose: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Procedure: Can be determined based on the signal-to-noise ratio (S/N) of a diluted standard (S/N of 10 for LOQ, 3 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Precision at the LOQ level should meet acceptance criteria (e.g., %RSD ≤ 10%).

2.3.7. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on SST parameters and results.

  • Acceptance Criteria: SST criteria must be met, and results should not significantly deviate from the nominal conditions.

Validation ParameterTypical Acceptance Criteria
Specificity No interference at analyte RT; Peak purity index > 0.999
Linearity (r²) ≥ 0.999
Range Typically 80-120% of test concentration for assay
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOQ S/N ≥ 10; demonstrate acceptable precision and accuracy
Robustness System suitability parameters remain within limits

Part B: Trace Quantification by LC-MS/MS Method

For applications requiring higher sensitivity, such as analysis in biological matrices (e.g., plasma, serum) or trace impurity profiling, LC-MS/MS is the method of choice.[18][19]

Principle

This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes matrix interference.[18]

Protocol Outline: LC-MS/MS

3.2.1. Sample Preparation (for Biological Matrix)

  • Protein Precipitation: A simple and fast method. Add 3 parts of cold acetonitrile containing an internal standard to 1 part of plasma. Vortex, then centrifuge to pellet the precipitated proteins. Analyze the supernatant.[20]

3.2.2. Instrumentation and Conditions

ParameterCondition
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MRM Transition To be determined empirically. Predicted: m/z 253.1 → 207.1
Internal Standard Isotopically labeled analyte or a structurally similar compound

3.2.3. Bioanalytical Method Validation Validation for bioanalytical methods follows similar principles to ICH Q2(R2) but includes additional critical assessments, most notably:

  • Matrix Effect: To ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte.

  • Extraction Recovery: To determine the efficiency of the sample preparation process.

Method Validation Logicdot

Validation_Logic center_node Fit-for-Purpose Validated Method spec Specificity (Selectivity) center_node->spec Proves identity lin Linearity & Range center_node->lin Ensures proportionality acc Accuracy (% Recovery) center_node->acc Ensures trueness prec Precision (Repeatability) center_node->prec Ensures consistency loq LOQ / LOD center_node->loq Defines limits rob Robustness center_node->rob Confirms reliability iprec Intermediate Precision prec->iprec

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol. This compound is a known impurity and a critical intermediate in the synthesis of Angiotensin II receptor antagonists, such as Losartan.[1][2] The method presented herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for quality control and purity assessment. The developed isocratic method utilizes a C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision, making it suitable for routine analysis in a pharmaceutical setting.

Introduction

This compound, also known as Losartan Related Compound B, is a key chemical entity in the synthesis of losartan, a widely prescribed antihypertensive drug.[1][3] Its monitoring and quantification are crucial to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] The presence of impurities, even in minute quantities, can impact the stability and therapeutic effect of the drug product. Therefore, a robust and validated analytical method is essential for its accurate determination.

This application note addresses the need for a straightforward and efficient HPLC method. The described protocol is optimized for the separation and quantification of this compound from potential process-related impurities and degradation products. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development and to allow for effective troubleshooting.

Chemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective HPLC method.

PropertyValueSource
Chemical Name (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol[1]
CAS Number 160514-13-6[4]
Molecular Formula C₁₄H₁₂N₄O[4][5]
Molecular Weight 252.27 g/mol [5][6]
pKa 4.16 ± 0.10 (Predicted)[1][4]
Solubility Very slightly soluble in water (0.13 g/L at 25°C)[4]
XLogP3 1.9[1]

The presence of both a polar tetrazole ring and a non-polar biphenyl structure gives the molecule moderate hydrophobicity, making it well-suited for reversed-phase chromatography. The predicted pKa suggests that the tetrazole ring will be in its acidic form at low pH, which can influence retention behavior.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade

  • Water: HPLC grade or purified to 18.2 MΩ·cm

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade[7]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

Chromatographic Conditions

The selection of these conditions is based on achieving optimal separation and peak shape for the analyte. A C18 column is chosen for its versatility in retaining moderately non-polar compounds. The mobile phase composition is optimized to provide a reasonable retention time and good resolution from potential impurities. Phosphoric acid is used to control the pH of the aqueous component, ensuring consistent ionization of the analyte and improving peak symmetry. A detection wavelength of 220 nm was chosen as it provides good sensitivity for the analyte.[8]

ParameterCondition
Column ODS C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water[8]
Gradient Program See Table Below
Flow Rate 1.0 mL/min[8]
Column Temperature 35°C[8][9]
Detection Wavelength 220 nm[8][10]
Injection Volume 10 µL

Mobile Phase Gradient Program:

Time (minutes)% Acetonitrile% 0.1% Phosphoric Acid
02575
259010
359010
452575
502575

This gradient is based on USP methods for related substances in Losartan Potassium, ensuring the elution of both polar and non-polar impurities.[9]

Preparation of Solutions

Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas. Mobile Phase B (Organic): Acetonitrile.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions (for Linearity):

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the linearity range of the method.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation and Expected Results

A robust analytical method must be validated to ensure its suitability for its intended purpose. The following parameters should be assessed according to ICH guidelines.

System Suitability

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. A system suitability solution, which could be a mid-range standard, should be injected multiple times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Linearity

The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. A linear relationship between the peak area and the concentration is expected.

  • Expected Correlation Coefficient (r²): ≥ 0.999

Accuracy

Accuracy should be determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Expected Recovery: 98.0% - 102.0%

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Expected RSD: ≤ 2.0%

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies are recommended.[11] This involves subjecting the analyte to various stress conditions to generate potential degradation products. The method should be able to separate the main analyte peak from any degradation product peaks.

Typical Stress Conditions: [12]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The ability to resolve the analyte from its degradants is a critical aspect of a stability-indicating assay.[11]

Visualization of the Workflow

The following diagram illustrates the overall workflow for the analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions injection Inject Standards & Samples prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system sys_suit System Suitability Test hplc_system->sys_suit sys_suit->injection integration Peak Integration injection->integration calculation Quantification integration->calculation report Generate Report calculation->report

Caption: HPLC analysis workflow from solution preparation to final report generation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The protocol is designed to be easily implemented in a quality control laboratory. The explanation of the rationale behind the experimental choices and the inclusion of method validation parameters and forced degradation studies ensure that this guide is both practical and scientifically sound. Adherence to this protocol will enable researchers and drug development professionals to accurately assess the purity of this critical pharmaceutical intermediate, thereby contributing to the overall quality and safety of the final drug product.

References

  • LookChem. (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. Available from: [Link]

  • Ingenta Connect. Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Available from: [Link]

  • Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. Available from: [Link]

  • Phenomenex. Ph.Eur. Losartan Potassium - Related Substances Reference solution (b) on Luna 5 µm C18(2) 250 x 4.6 mm using Agilent 1260 UHPLC system. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. Available from: [Link]

  • PMC - NIH. RP-HPLC Method for the Determination of Losartan Potassium and Ramipril in Combined Dosage Form. Available from: [Link]

  • Advent Chembio. Shop 2-1H-Tetrazol-5-yl-11-Biphenyl for Chemical Synthesis Online. Available from: [Link]

  • precisionFDA. (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. Available from: [Link]

  • USP-NF. Losartan Potassium Tablets. Available from: [Link]

  • USP-NF. Losartan Potassium. Available from: [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Available from: [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. Available from: [Link]

  • PubMed. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • PubMed. 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. Available from: [Link]

  • IJRPC. A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Available from: [Link]

  • NIH. Deduction of full factorial design of HPLC technique for the simultaneous analysis of meloxicam and esomeprazole in their laboratory prepared tablets. Available from: [Link]

Sources

Application Notes and Protocols for the Use of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the effective use of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol as a certified reference standard. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, particularly those involved in the development, validation, and routine analysis of Angiotensin II Receptor Blockers (ARBs), such as Losartan. The protocols herein are grounded in established regulatory frameworks, including guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), to ensure scientific integrity and regulatory compliance.

Introduction: The Critical Role of a Well-Characterized Reference Standard

This compound is a critical process-related impurity and potential degradant of the widely prescribed antihypertensive drug, Losartan.[1][2][3] In pharmacopeial monographs, it is often designated as Losartan Impurity B.[1] The rigorous control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a fundamental requirement for ensuring patient safety and drug efficacy. Regulatory bodies worldwide mandate the identification and quantification of impurities, with strict limits on their acceptable levels.

The use of a highly pure and well-characterized reference standard is the cornerstone of any accurate quantitative analysis. This standard serves as the benchmark against which the impurity in a test sample is measured. The accuracy of the entire analytical procedure—from method development and validation to routine quality control—is intrinsically linked to the quality of the reference standard used. This guide provides the scientific context and detailed methodologies for the proper utilization of this compound in these critical applications.

Physicochemical Properties of the Reference Standard

A thorough understanding of the physicochemical properties of the reference standard is essential for its proper handling, storage, and use in analytical procedures.

PropertyValueSource
Chemical Name (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol[1][3]
Synonyms Losartan Impurity B, [4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methanol[1]
CAS Number 160514-13-6[4][5]
Molecular Formula C₁₄H₁₂N₄O[1][5]
Molecular Weight 252.27 g/mol [1][5]
Appearance White to off-white solidSupplier Data
Solubility Soluble in Methanol, Acetonitrile; Sparingly soluble in water[6]
Storage Store at 2-8°C, protected from light and moistureSupplier Recommendation

Protocol for Preparation of Standard Solutions

Accurate preparation of the standard solution is the first critical step in the analytical workflow. The following protocol is designed to minimize variability and ensure the integrity of the standard.

Causality: The choice of solvent (methanol) is based on the established solubility of the compound and its compatibility with reversed-phase HPLC systems.[6] Serial dilution is a standard laboratory practice to achieve low concentrations accurately from a stock solution, minimizing weighing errors.

Materials and Equipment
  • This compound Reference Standard

  • HPLC-grade Methanol

  • Calibrated analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Ultrasonic bath

Preparation of Stock Standard Solution (S1)
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of HPLC-grade methanol.

  • Sonicate for 10-15 minutes, or until the standard is completely dissolved.

  • Allow the solution to return to ambient temperature.

  • Dilute to the mark with methanol and mix thoroughly.

  • Calculation: Concentration (µg/mL) = (Weight of standard in mg / 100 mL) * 1000

Preparation of Working Standard Solution (S2)
  • Pipette an appropriate volume of the Stock Standard Solution (S1) into a new volumetric flask. For example, to prepare a 1 µg/mL working standard, transfer 1 mL of a 100 µg/mL S1 solution into a 100 mL volumetric flask.

  • Dilute to the mark with the mobile phase or a suitable diluent (e.g., methanol).

  • Mix thoroughly. This working solution is now ready for injection into the HPLC system.

Note: The stability of the prepared solutions should be evaluated. For short-term use, store the solutions at 2-8°C and protect them from light. For long-term storage, a comprehensive stability study should be conducted.

Application in HPLC-Based Impurity Profiling

This section provides a detailed protocol for the quantification of this compound in Losartan drug substances or products using a gradient reversed-phase HPLC method. This method is adapted from established procedures for the simultaneous analysis of Losartan and its impurities.[6][7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting RefStd Weigh Reference Standard StockSol Prepare Stock Solution (S1) RefStd->StockSol WorkSol Prepare Working Standard (S2) StockSol->WorkSol SST System Suitability Test WorkSol->SST To HPLC TestSample Weigh & Dissolve Test Sample TestSample->SST To HPLC InjectStd Inject Standard (S2) SST->InjectStd InjectSample Inject Test Sample InjectStd->InjectSample ChromData Acquire Chromatographic Data InjectSample->ChromData PeakInt Peak Integration & Identification ChromData->PeakInt To Data System Quant Quantification of Impurity PeakInt->Quant Report Generate Report Quant->Report

Caption: High-level workflow for impurity quantification using a reference standard.

Chromatographic Conditions
ParameterRecommended Conditions
Column ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
5
30
31
36
41
50
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 220 nm
Injection Volume 10 µL

Causality: A gradient elution is necessary to achieve adequate separation of the main API peak (Losartan) from its numerous related impurities, which may have a wide range of polarities.[6][7] The use of a C18 column is standard for reversed-phase chromatography of moderately polar to non-polar compounds. The detection wavelength of 220 nm is chosen for sensitive detection of Losartan and its related substances.[6]

System Suitability

Before commencing sample analysis, the chromatographic system must be verified to be fit for its intended purpose. This is achieved through a System Suitability Test (SST) as mandated by pharmacopeias like the USP.[8][9]

  • Prepare a system suitability solution containing Losartan and a low concentration of this compound.

  • Inject the SST solution six replicate times.

  • Acceptance Criteria:

    • Tailing Factor (for Losartan peak): Not more than 2.0.

    • Relative Standard Deviation (RSD) of peak areas (for both compounds): Not more than 2.0% for n=6 injections.

    • Resolution between Losartan and the impurity peak: Not less than 2.0.

Quantification of the Impurity
  • Inject the prepared Working Standard Solution (S2).

  • Inject the test sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the percentage of the impurity in the test sample using the following formula:

    % Impurity = (Areaimpurity / Areastandard) * (Concstandard / Concsample) * 100

    Where:

    • Areaimpurity: Peak area of the impurity in the sample chromatogram.

    • Areastandard: Peak area of the impurity in the standard chromatogram.

    • Concstandard: Concentration of the standard solution (µg/mL).

    • Concsample: Concentration of the Losartan sample solution (µg/mL).

Application in Analytical Method Validation

The use of this reference standard is crucial for the validation of any analytical method intended for the quantification of this impurity. The validation should be performed in accordance with ICH Q2(R1) guidelines.[10]

Method Validation Workflow

The following diagram outlines the logical progression of validation parameter assessment.

Validation_Workflow cluster_validation ICH Q2(R1) Method Validation Specificity Specificity (Discrimination from other components) Linearity Linearity (Proportionality of response to concentration) Specificity->Linearity Range Range (Concentration interval for reliable results) Linearity->Range Accuracy Accuracy (Closeness to true value) Range->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) (Lowest detectable amount) Precision->LOD LOQ Limit of Quantitation (LOQ) (Lowest quantifiable amount) LOD->LOQ Robustness Robustness (Insensitivity to small method variations) LOQ->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Validation Protocols
  • Specificity: Demonstrate that the peak for this compound is free from interference from other components, such as the API, other impurities, and excipients. This can be achieved by spiking the drug product placebo with the impurity standard and analyzing it. A photodiode array (PDA) detector can be used to check for peak purity.

  • Linearity: Analyze a series of at least five concentrations of the reference standard over the expected range (e.g., from the Limit of Quantitation to 120% of the specification limit). Plot the peak area against concentration and determine the correlation coefficient (r²), which should typically be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's ruggedness.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of approximately 10:1.

  • Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be detected but not necessarily quantified. This is often established at a signal-to-noise ratio of approximately 3:1.

Regulatory Context and Impurity Thresholds

The acceptable level of any impurity is determined by regulatory guidelines, primarily ICH Q3A(R2) for drug substances and Q3B(R2) for drug products.[11][12] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.

For an API with an MDD ≤ 2 g/day , the identification threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower. Any impurity found above this level must be structurally identified. The qualification threshold , which is the level at which an impurity must be assessed for safety, is generally 0.15% or 1.0 mg per day intake. It is imperative that the analytical method, validated using the this compound reference standard, is capable of accurately quantifying the impurity at or below these regulatory thresholds.

Conclusion

The this compound reference standard is an indispensable tool for the quality control of Losartan. Its correct application, from the precise preparation of standard solutions to its use in robust, validated analytical methods, is fundamental to ensuring that Losartan products meet the stringent safety and quality standards required by regulatory authorities. The protocols and guidelines presented in this document provide a comprehensive framework for scientists to achieve accurate and reliable impurity quantification, thereby safeguarding public health.

References

  • Benchchem. (n.d.). Inter-laboratory Validation of Losartan EP Impurity M Quantification: A Comparative Guide.
  • Ingenta Connect. (n.d.). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex Blog. (2017, June 28). What is USP Chapter 621?. Retrieved from [Link]

  • precisionFDA. (n.d.). (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • LookChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. Retrieved from [Link]

  • Advent Chembio. (n.d.). 2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol Synthesis. Retrieved from [Link]

  • ICH. (2006, October 25). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • EMA. (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link]

Sources

Application Note & Protocol: A Validated Synthesis of Losartan from 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of Losartan, a potent angiotensin II receptor antagonist, commencing from the key intermediate 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol. This protocol is tailored for researchers, scientists, and professionals in drug development, offering a detailed workflow from the activation of the starting material to the final crystallization of Losartan Potassium. The narrative emphasizes the chemical rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying mechanisms. This guide is structured to be a self-validating system, complete with characterization checkpoints and supported by authoritative references.

Introduction and Scientific Rationale

Losartan is a cornerstone in the management of hypertension, acting as a selective antagonist of the angiotensin II type 1 (AT₁) receptor.[1] Its synthesis is a multi-step process, and the convergent pathway, which involves coupling a biphenyltetrazole moiety with a substituted imidazole, is among the most efficient.[2][3] This application note focuses on a critical sequence in this synthesis: the conversion of this compound to Losartan.

The primary challenge in this specific transformation is the presence of a free tetrazole group, which is acidic and nucleophilic. Many established industrial syntheses circumvent this by employing a protecting group, most commonly a trityl (triphenylmethyl) group, on the tetrazole ring.[3][4] The trityl group is typically removed in the final step using acidic conditions.[3][5] This protocol, however, addresses the synthesis from the unprotected intermediate, which, while potentially more direct, requires careful control of reaction conditions to prevent side reactions, such as N-alkylation of the tetrazole ring.

The strategy detailed herein involves a two-step sequence:

  • Activation of the Benzylic Alcohol: The primary alcohol of this compound is converted into a more reactive leaving group, specifically a benzylic bromide. This is a classic transformation, and using a reagent like phosphorus tribromide (PBr₃) in an aprotic solvent provides a reliable method for this conversion.

  • Alkylation of the Imidazole Moiety: The resulting benzylic bromide is then used to alkylate 2-butyl-4-chloro-1H-imidazole-5-methanol at one of the imidazole nitrogen atoms. This reaction is performed under basic conditions to deprotonate the imidazole, enhancing its nucleophilicity. A key consideration is regioselectivity, as alkylation can occur at either nitrogen of the imidazole ring. The reaction conditions are optimized to favor the formation of the desired N-1 isomer, which is Losartan.[6]

  • Formation of Losartan Potassium: The final step involves the conversion of the free acid form of Losartan to its more stable and bioavailable potassium salt, followed by crystallization to yield the final active pharmaceutical ingredient (API).[7][8][9]

Experimental Workflow Diagram

The overall synthetic pathway from the starting material to the final product is illustrated below.

Caption: Workflow for the synthesis of Losartan Potassium.

Materials and Reagents

ReagentGradeSupplier
This compound≥98%Commercial Source
2-butyl-4-chloro-1H-imidazole-5-methanol≥98%Commercial Source
Phosphorus tribromide (PBr₃)Reagent Grade, ≥99%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous≥99%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Sigma-Aldrich
Isopropyl Alcohol (IPA)ACS GradeFisher Scientific
Methanol (MeOH)ACS GradeFisher Scientific
CyclohexaneACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate Solution (aq.)-Lab Prepared
Brine (Saturated Sodium Chloride Solution)-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-[4'-(Bromomethyl)biphenyl-2-yl]-1H-tetrazole

Rationale: This step converts the relatively unreactive hydroxyl group into a bromide, an excellent leaving group for the subsequent nucleophilic substitution reaction with the imidazole nitrogen. Phosphorus tribromide is an effective reagent for this transformation of primary benzylic alcohols. The reaction is conducted at low temperature to control its exothermicity and minimize side reactions.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (25.2 g, 0.1 mol).

  • Solvent Addition: Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (10.8 g, 3.8 mL, 0.04 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot (Rf ≈ 0.2) and the appearance of a new, less polar product spot (Rf ≈ 0.5) indicates reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of cold deionized water. Caution: The reaction of PBr₃ with water is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and shake. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield a white to off-white solid.

  • Purification: The crude product can be purified by recrystallization from a mixture of dichloromethane and hexanes to afford pure 5-[4'-(Bromomethyl)biphenyl-2-yl]-1H-tetrazole. Expected yield: 85-90%.

Protocol 2: Synthesis of Losartan (Free Acid)

Rationale: This is the key bond-forming step where the two main fragments of the Losartan molecule are joined. Anhydrous potassium carbonate is used as a base to deprotonate the imidazole, making it a more potent nucleophile for attacking the benzylic bromide. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Reaction Setup: To a 500 mL round-bottom flask, add 2-butyl-4-chloro-1H-imidazole-5-methanol (18.8 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 200 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension vigorously.

  • Addition of Alkylating Agent: Add a solution of 5-[4'-(Bromomethyl)biphenyl-2-yl]-1H-tetrazole (31.5 g, 0.1 mol) in 50 mL of anhydrous DMF to the flask.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (Mobile phase: 9:1 Dichloromethane:Methanol). The consumption of the starting materials indicates the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 3.5-4.0 with 1M HCl. A white precipitate of Losartan (free acid) will form.

  • Isolation: Stir the slurry for 1 hour in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of cold deionized water to remove inorganic salts and residual DMF.

  • Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 90-95%.[2]

Protocol 3: Synthesis and Crystallization of Losartan Potassium (Form I)

Rationale: The conversion to the potassium salt enhances the stability and solubility of the drug. The specific crystallization procedure using a solvent/anti-solvent system is crucial for obtaining the desired polymorphic Form I, which has well-defined physical properties suitable for formulation.[7][8][9]

  • Salt Formation: Suspend the dried Losartan free acid (42.2 g, 0.1 mol) in 200 mL of isopropyl alcohol (IPA).

  • Base Addition: In a separate flask, prepare a solution of potassium hydroxide (KOH) (6.2 g, ~0.11 mol, assuming 85% purity) in 50 mL of methanol. Slowly add the methanolic KOH solution to the Losartan suspension at room temperature with stirring. Continue stirring until a clear solution is obtained.

  • Concentration and Crystallization: Heat the solution to reflux and add 400 mL of cyclohexane as an anti-solvent.[8]

  • Azeotropic Distillation: Distill the solvent mixture to remove the lower-boiling azeotropes, which helps to remove water and induce crystallization.[7][9] As the solvent is removed, the product will begin to crystallize.

  • Cooling and Aging: Once a significant amount of precipitate has formed, cool the suspension slowly to room temperature and then further cool to 0-5 °C in an ice bath. Let the suspension age at this temperature for at least 2 hours to maximize crystal growth.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration. Wash the filter cake with cold cyclohexane. Dry the crystals under vacuum at 45-50 °C to yield Losartan Potassium Form I as a white crystalline solid. Expected yield: 88-92%.[7]

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TestSpecification
Appearance White to off-white crystalline powder
¹H NMR (DMSO-d₆)δ (ppm): 7.6-7.7 (m, 1H), 7.5-7.6 (m, 3H), 7.0-7.1 (d, 2H), 6.8-6.9 (d, 2H), 5.4 (s, 2H), 4.3 (s, 2H), 2.5 (t, 2H), 1.4-1.5 (m, 2H), 1.2-1.3 (m, 2H), 0.8 (t, 3H).
Mass Spec (ESI-) m/z: 421.1 [M-H]⁻ for Losartan free acid.
Purity (HPLC) ≥99.5%
Melting Point ~263-265 °C (decomposes)

Safety Precautions

  • Phosphorus tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Anhydrous Solvents (THF, DMF): Flammable and harmful. Avoid inhalation and contact with skin.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage.

  • Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) where anhydrous conditions are required.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • SK722003A3 - Process for the crystallization of losartan potassium.
  • WO2002094816A1 - Process for the crystallization of losartan potassium.
  • Losartan | C22H23ClN6O | CID 3961. PubChem - NIH.
  • Larsen, R. D., et al. Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Moodle@Units.
  • LOSARTAN. New Drug Approvals.
  • A Review on Synthesis of Antihypertensive Sartan Drugs. SciSpace.
  • US7041832B2 - Processes for preparing losartan and losartan potassium.
  • A process for the preparation of crystalline losartan potassium.
  • A process for the preparation of crystalline losartan potassium.
  • US7345071B2 - Process for the synthesis of Losartan potassium.
  • Madasu, S. B., et al. An efficient, commercially viable, and safe process for preparation of losartan potassium, an angiotensin II receptor antagonist. Organic Process Research & Development, 16(12), 2025-2030. [Link]

  • Reddy, P. V., et al. Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 19(5), 3789-3794.

Sources

Introduction: The Central Role of a Key Structural Motif in Cardiovascular Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Key Coupling Reactions of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

The biphenyl tetrazole moiety is the cornerstone of a blockbuster class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans".[1][2] These drugs, including Losartan, Valsartan, and Irbesartan, function by selectively antagonizing the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[1][3][4][5][6] The molecule this compound is a critical intermediate and a common impurity in the synthesis of these life-saving medications.[7][8]

Mastery of the chemical reactions used to construct and derivatize this molecule is therefore of paramount importance to researchers in medicinal chemistry and process development. The formation of the core biaryl structure and the subsequent introduction of nitrogen-containing functional groups are typically achieved through sophisticated palladium-catalyzed cross-coupling reactions.

This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical, field-tested protocols for two of the most powerful and relevant transformations in this context: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Compound Profile: this compound

PropertyValueReference
CAS Number 160514-13-6[7][9][10]
Molecular Formula C₁₄H₁₂N₄O[9][10]
Molecular Weight 252.27 g/mol [9][10]
Primary Use Intermediate in sartan drug synthesis[2][7]

Part 1: Synthesis of the Biphenyl Core via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the undisputed workhorse for the synthesis of biaryl and substituted biaryl systems in the pharmaceutical industry.[11] It involves the palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[12] Its high functional group tolerance, the mild reaction conditions, and the commercial availability of a vast array of starting materials make it the premier choice for constructing the central biphenyl scaffold of the target molecule.

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-understood, three-stage process. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle begins with a Pd(0) species, which is the active catalyst.

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a new Pd(II) complex. This is often the rate-determining step of the cycle.[12]

  • Transmetalation : A base activates the organoboron compound, forming a borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

Suzuki_Mechanism Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) edge_helper1 pd0->edge_helper1 oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_complex1 Ar¹-Pd(II)L₂-X pd_complex1->oxidative_addition transmetalation Transmetalation transmetalation->pd_complex1 product2 X-B(OR)₂ transmetalation->product2 pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex2->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination edge_helper2 reductive_elimination->edge_helper2 product1 Ar¹-Ar² reductive_elimination->product1 edge_helper1->pd_complex2 edge_helper2->pd0 reactant1 Ar¹-X reactant1->oxidative_addition reactant2 Ar²-B(OR)₂ + Base reactant2->transmetalation

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Synthesis of the Biphenyl Core

This protocol describes the coupling of a protected 5-(2-bromophenyl)-1H-tetrazole with (4-(hydroxymethyl)phenyl)boronic acid. The tetrazole and alcohol functionalities require protection (e.g., with a trityl (Tr) and TBDMS group, respectively) to prevent side reactions and catalyst inhibition.

ParameterSpecificationPurpose / Rationale
Aryl Halide 1-Trityl-5-(2-bromophenyl)-1H-tetrazoleThe trityl group protects the acidic N-H of the tetrazole.
Boronic Acid (4-((tert-butyldimethylsilyl)oxy)methyl)phenyl)boronic acidTBDMS protects the benzylic alcohol.
Catalyst Pd(PPh₃)₄ (1-3 mol%)A reliable, commercially available Pd(0) catalyst.
Base K₂CO₃ (2.0 - 3.0 equiv.)A mild inorganic base sufficient for activating the boronic acid.
Solvent Toluene / Ethanol / H₂O (e.g., 4:1:1 v/v)A biphasic system to dissolve both organic and inorganic reagents.
Temperature 80-90 °CProvides sufficient thermal energy for the reaction to proceed efficiently.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-Trityl-5-(2-bromophenyl)-1H-tetrazole (1.0 equiv.), (4-((tert-butyldimethylsilyl)oxy)methyl)phenyl)boronic acid (1.1 equiv.), and K₂CO₃ (2.5 equiv.).

  • Degassing: Seal the flask with a septum and cycle between vacuum and argon or nitrogen gas at least three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (Toluene/Ethanol/H₂O) via cannula, followed by the addition of Pd(PPh₃)₄ (0.02 equiv.). The solution will typically turn yellow or orange.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the aryl bromide starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Deprotection: The resulting protected biphenyl product is then subjected to standard deprotection conditions (e.g., trifluoroacetic acid for the trityl group and TBAF for the TBDMS group) to yield the final this compound.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

While not typically used for the synthesis of the core sartan structure itself, the Buchwald-Hartwig amination is an indispensable tool for creating analogues and derivatives by forming C-N bonds.[13] This palladium-catalyzed reaction couples an aryl halide or triflate with a primary or secondary amine, offering a broad scope that traditional methods like nucleophilic aromatic substitution cannot match.[13][14]

Mechanistic Rationale

The Buchwald-Hartwig catalytic cycle shares mechanistic similarities with the Suzuki coupling but is distinct in its use of an amine nucleophile and a strong base.

  • Oxidative Addition : A Pd(0) complex adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amide complex. This is a critical step, and the choice of base is vital.

  • Reductive Elimination : The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[15] Bulky, electron-rich phosphine ligands are essential for promoting this final, product-forming step.

Buchwald_Hartwig_Mechanism Figure 2: Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) edge_helper1 pd0->edge_helper1 oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_complex1 Ar-Pd(II)L₂-X pd_complex1->oxidative_addition amine_coordination Amine Coordination & Deprotonation amine_coordination->pd_complex1 product2 [Base-H]⁺ X⁻ amine_coordination->product2 pd_complex2 Ar-Pd(II)L₂-NR₂ pd_complex2->amine_coordination reductive_elimination Reductive Elimination pd_complex2->reductive_elimination edge_helper2 reductive_elimination->edge_helper2 product1 Ar-NR₂ reductive_elimination->product1 edge_helper1->pd_complex2 edge_helper2->pd0 reactant1 Ar-X reactant1->oxidative_addition reactant2 R₂NH + Base reactant2->amine_coordination

Caption: Figure 2: Buchwald-Hartwig Catalytic Cycle

Experimental Protocol: Hypothetical N-Arylation

This protocol outlines a hypothetical derivatization, coupling an aryl bromide (a functionalized version of the core molecule) with a secondary amine. Modern catalyst systems using pre-formed catalysts and specialized ligands are often preferred for their reliability and efficiency.

ParameterSpecificationPurpose / Rationale
Aryl Halide Bromo-functionalized biphenyl tetrazole (1.0 equiv.)The C-Br bond is the site of coupling.
Amine Morpholine (1.2 equiv.)A representative secondary amine nucleophile.
Catalyst System Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%)A powerful, general catalyst system for C-N coupling.
Base NaOtBu (1.4 equiv.)A strong, non-nucleophilic base required for deprotonating the amine.
Solvent Anhydrous Toluene or 2-MeTHFAprotic solvent is essential. 2-MeTHF is a greener alternative to THF or dioxane.[16]
Temperature 100-110 °CHigher temperatures are often needed for C-N coupling.
Reaction Time 6-24 hoursCan be slower than Suzuki couplings; requires monitoring.

Step-by-Step Procedure:

  • Glovebox Setup: Due to the air and moisture sensitivity of the catalyst, ligand, and base, this reaction is best assembled in an inert atmosphere glovebox.

  • Reagent Addition: In the glovebox, add the aryl bromide (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., XPhos, 0.025 equiv.), and the base (NaOtBu, 1.4 equiv.) to a dry reaction vial or flask.

  • Solvent and Amine: Add anhydrous solvent, followed by the amine (1.2 equiv.). Seal the vessel tightly before removing it from the glovebox.

  • Reaction: Place the sealed vessel in a pre-heated heating block at 110 °C and stir.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude material is typically purified by silica gel chromatography to yield the desired N-aryl product.

Expert Insights and Troubleshooting

  • Ligand Selection is Key: For Suzuki coupling, bulky, electron-rich phosphine ligands can accelerate the reaction, especially for challenging substrates.[11] In Buchwald-Hartwig amination, the ligand choice is even more critical to facilitate the difficult reductive elimination step.

  • The Enemy: Oxygen: Palladium(0) catalysts are readily oxidized to an inactive Pd(II) state by atmospheric oxygen. Meticulous degassing of solvents and the use of an inert atmosphere are non-negotiable for success.

  • Base Sensitivity: In Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide can be incompatible with base-sensitive functional groups like esters.[15] In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed, though often at the cost of reaction efficiency.

  • Protecting Groups: The acidic N-H of the tetrazole ring can interfere with both coupling reactions. Protection, commonly with a trityl group, is a standard and necessary strategy to ensure high yields and clean reactions.

By understanding the mechanisms and applying these robust protocols, researchers can effectively utilize modern cross-coupling chemistry to synthesize and explore the rich chemical space surrounding the this compound scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Dalaijargal, B., Mi, L., Wu, Z., Yin, Y., Liang, H., Qiu, Y., Yan, Y., Jin, H., & Chen, Z. (2022).
  • BenchChem. (2025).
  • Nageswar, Y. V. D., & Srujana, K. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 23. [Link]

  • Pati, H. N. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • de Gasparo, M., & Levens, N. R. (2000). Angiotensin II AT1 Receptor Antagonists. Clinical Implications of Active Metabolites. Journal of Medicinal Chemistry, 43(10), 1673–1683. [Link]

  • Synthesis method of sartan anti-hypertensive medicament intermediate 2-cyan-4'-methyl diphenyl. (n.d.).
  • Advent Chembio. (n.d.). 2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol. Advent Chembio. [Link]

  • LookChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. LookChem. [Link]

  • Wikipedia. (n.d.). Angiotensin II receptor blocker. Wikipedia. [Link]

  • Zhang, C., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10, 1033230. [Link]

  • Mayo Clinic. (n.d.). Angiotensin II receptor blockers. Mayo Clinic. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Deranged Physiology. (2023). ACE inhibitors and angiotensin receptor blockers. Deranged Physiology. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Dander, J. E., et al. (2018). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 6(11), 14339–14343. [Link]

  • Cao, Q., Nicholson, W. I., & Browne, D. L. (2019). Robust Buchwald-Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 17(8), 2136-2141. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Peyron, C., et al. (2020). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen, 9(1), 10–14. [Link]

  • PubChemLite. (n.d.). (2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methanol. PubChemLite. [Link]

  • TU Wien's reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). TU Wien's reposiTUm. [Link]

Sources

Application Notes and Protocols for the Purification of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol is a critical chemical intermediate and a known process-related impurity in the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist.[1][2] The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate robust and efficient purification strategies to isolate and characterize such impurities. This document provides detailed application notes and protocols for the purification of this compound, tailored for researchers, scientists, and professionals in drug development and quality control.

The structural similarity between the target molecule and the API, Losartan, presents a significant purification challenge. This guide outlines two primary purification techniques: Preparative High-Performance Liquid Chromatography (HPLC) and Crystallization. The choice of method will depend on the initial purity of the crude material, the required final purity, and the scale of the purification.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₄H₁₂N₄O[2][3]
Molecular Weight~252.27 g/mol [3][4]
Predicted pKa~4.16[1][5]
Predicted XLogP31.9[5]
Predicted Water Solubility0.13 g/L (at 25 °C)[6]
Predicted Boiling Point527.6 ± 60.0 °C[1][5]

The molecule's structure, featuring a polar tetrazole ring and a hydroxyl group, along with a nonpolar biphenyl backbone, gives it an amphiphilic character. The tetrazole group's acidity (predicted pKa ~4.16) is a key factor to consider for pH-controlled chromatographic separations.

Common impurities in the synthesis of sartans, including Losartan, can include starting materials, reagents, and by-products from side reactions.[7] These may consist of other biphenyl tetrazole derivatives, isomers, or degradation products. A preliminary analytical assessment of the crude material by HPLC is crucial to identify the major impurities and tailor the purification method accordingly.

Purification Strategies: A Logical Workflow

The purification process should be approached systematically. The following diagram illustrates a recommended workflow for isolating high-purity this compound.

purification_workflow crude Crude Material analytical_hplc Analytical HPLC (Purity Assessment) crude->analytical_hplc decision Purity > 95%? analytical_hplc->decision prep_hplc Preparative HPLC decision->prep_hplc No crystallization Crystallization decision->crystallization Yes fraction_analysis Fraction Analysis (Analytical HPLC) prep_hplc->fraction_analysis drying Drying crystallization->drying pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_evap Solvent Evaporation pooling->solvent_evap solvent_evap->drying final_product High-Purity Product drying->final_product final_qc Final QC (HPLC, NMR, MS) final_product->final_qc

Sources

Application Note: Derivatization Strategies for the Analysis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol is a critical process impurity and potential degradant of the widely used antihypertensive drug, Losartan.[1][2] Its accurate quantification is essential for ensuring the quality, safety, and efficacy of Losartan drug products. However, the inherent physicochemical properties of this molecule present significant challenges for direct analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).

The molecule possesses two highly polar functional groups: a primary alcohol (-CH₂OH) and a tetrazole ring. The active hydrogen atoms on the hydroxyl group and the acidic proton on the tetrazole ring lead to strong intermolecular hydrogen bonding.[3][4] This results in:

  • Low Volatility: The compound has a high boiling point and does not readily vaporize, which is a prerequisite for GC analysis.[5]

  • Poor Peak Shape: Active hydrogens can interact with silanol groups on the GC column and inlet liner, causing peak tailing and poor chromatographic resolution.[6]

  • Thermal Instability: At the high temperatures required for volatilization, the compound may degrade, leading to inaccurate quantification.[7]

To overcome these limitations, chemical derivatization is an indispensable sample preparation technique. This process modifies the polar functional groups to create a new compound (a derivative) with properties more suitable for GC-MS analysis, namely increased volatility and thermal stability.[8] This application note provides a detailed guide to two robust derivatization methods—silylation and acylation—complete with step-by-step protocols and scientific rationale.

Derivatization Strategies: Mechanism and Rationale

The choice of derivatization reagent is dictated by the functional groups present in the analyte. For this compound, the primary targets are the hydroxyl and tetrazole N-H groups.

Silylation: Replacing Active Hydrogens with a TMS Group

Silylation is one of the most common and effective derivatization techniques for GC analysis.[9] It involves replacing an active hydrogen with a non-polar trimethylsilyl (TMS) group. This chemical modification effectively masks the polar groups, breaking intermolecular hydrogen bonds and dramatically increasing the compound's volatility.[10]

Reaction Mechanism: The reaction proceeds via a nucleophilic attack from the oxygen of the hydroxyl group (or nitrogen of the tetrazole) on the silicon atom of the silylating reagent. A catalyst is often used to enhance the leaving group's ability to depart and to increase the reagent's reactivity.

Recommended Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • BSTFA: A powerful TMS donor that produces neutral, volatile byproducts, minimizing interference.

  • TMCS: A catalyst that increases the silylating power of BSTFA, ensuring a rapid and complete reaction, especially for sterically hindered or less reactive groups.

Acylation: Conversion of Alcohol to a Volatile Ester

Acylation converts compounds with active hydrogens (like alcohols) into esters, thioesters, or amides.[5] For the target analyte, the hydroxyl group is converted into an ester. This transformation reduces polarity, enhances volatility, and improves chromatographic behavior.[11][12]

Reaction Mechanism: The derivatization of an alcohol with an acylating agent (such as an acid anhydride) is a nucleophilic acyl substitution. The alcohol's oxygen atom attacks one of the electrophilic carbonyl carbons of the anhydride. This reaction is typically performed in the presence of a base like pyridine, which acts as a catalyst and scavenges the carboxylic acid byproduct, driving the equilibrium towards the product.[13]

Recommended Reagent: Acetic Anhydride with Pyridine.

  • Acetic Anhydride: A readily available and effective reagent for forming acetate esters.

  • Pyridine: Serves as a catalyst and an acid scavenger, ensuring the reaction proceeds to completion.

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for sample preparation prior to GC-MS analysis.

G Figure 1: General Derivatization Workflow for GC-MS Analysis cluster_0 Sample Preparation cluster_1 Sample Work-up A 1. Dry Sample (Evaporate solvent to dryness) B 2. Add Derivatization Reagent & Solvent A->B C 3. Reaction (Heat as required) B->C D 4. Cool & Evaporate Reagent (Under N₂) C->D E 5. Reconstitute (In suitable solvent, e.g., Hexane) D->E F 6. Inject into GC-MS E->F

Caption: General workflow from sample preparation to GC-MS injection.

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is highly effective and produces thermally stable TMS derivatives of both the alcohol and tetrazole functional groups.

Materials:

  • This compound standard or sample extract.

  • BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Anhydrous Pyridine or Acetonitrile (as reaction solvent).

  • Anhydrous Hexane or Ethyl Acetate (for final reconstitution).

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas supply for evaporation.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is free of water, which can deactivate the silylating reagent. If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample residue in a micro-reaction vial, add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended as a starting point.

  • Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block set to 70°C for 30 minutes to ensure complete derivatization.

  • Cooling & Evaporation: Remove the vial and allow it to cool to room temperature. Optionally, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen. This step is recommended to prolong column lifetime.

  • Reconstitution: Reconstitute the dried derivative in 200-1000 µL of hexane or ethyl acetate.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Acylation using Acetic Anhydride

This protocol primarily targets the hydroxyl group, converting it into a less polar and more volatile acetate ester.[14]

Materials:

  • This compound standard or sample extract.

  • Acetic Anhydride (≥98% purity).

  • Anhydrous Pyridine (as catalyst and acid scavenger).

  • Anhydrous Hexane or Dichloromethane.

  • Deionized water.

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps.

  • Heating block or water bath.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is dry. If necessary, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 200 µL of anhydrous pyridine and 100 µL of acetic anhydride.

  • Reaction: Cap the vial tightly and vortex. Heat the mixture at 60°C for 1 hour in a heating block or water bath.

  • Cooling & Quenching: Allow the vial to cool to room temperature. Carefully add 1 mL of deionized water to quench the excess acetic anhydride.

  • Extraction: Add 1 mL of hexane (or dichloromethane) to the vial. Vortex vigorously for 1 minute to extract the acetylated derivative into the organic layer.

  • Phase Separation: Centrifuge briefly if necessary to separate the layers. Carefully transfer the upper organic layer to a clean vial.

  • Analysis: The organic extract containing the derivative is ready for GC-MS analysis.

Data Summary and Expected Results

Derivatization results in a predictable increase in the molecular weight of the analyte. This mass shift is a key indicator of a successful reaction and is used for identification in the mass spectrometer.

Derivatization MethodReagent(s)Target Group(s)Derivative FormedMolecular Weight ( g/mol )Mass Shift (amu)
None --Analyte252.27-
Silylation BSTFA + TMCS-OH and -NHdi-TMS Ether/Silylamine396.62+144.35
Acylation Acetic Anhydride-OHAcetate Ester294.31+42.04

Note: Silylation is expected to derivatize both active hydrogen sites (alcohol and tetrazole). Acylation primarily derivatizes the alcohol group under these conditions.

The following diagram illustrates the chemical transformation.

G Figure 2: Analyte Derivatization Reactions cluster_silylation Silylation cluster_acylation Acylation Analyte Analyte (C₁₄H₁₂N₄O) -OH, -NH groups S_Product di-TMS Derivative (+144 amu) Analyte->S_Product + A_Product Acetate Ester (+42 amu) Analyte->A_Product + S_Reagent BSTFA A_Reagent Acetic Anhydride

Caption: Conceptual diagram of silylation and acylation reactions.

Suggested GC-MS Analytical Conditions

While optimization is necessary for specific instrumentation, the following parameters provide a robust starting point for the analysis of the derivatized products.

ParameterRecommended SettingRationale
GC Column Low-bleed, non-polar column (e.g., 5% Phenyl Polysiloxane)Provides good separation for the non-polar derivatives.
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering good resolution and capacity.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Typical flow for this column dimension.
Inlet Temp 250 - 280°CEnsures rapid volatilization of the derivative without degradation.
Injection Mode Split (e.g., 20:1) or SplitlessSplit for higher concentrations; Splitless for trace analysis.
Oven Program Initial: 100°C, hold for 1 min
Ramp: 15°C/min to 300°CA moderate ramp rate to ensure good separation.
Hold: 5 min at 300°CEnsures elution of the high-boiling point derivative.
MS Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode providing reproducible fragmentation patterns.
Scan Range 50 - 500 amuCovers the expected mass range of the derivatives and their fragments.

Conclusion

The direct GC-MS analysis of this compound is hindered by its high polarity and low volatility. Chemical derivatization via silylation or acylation effectively overcomes these limitations by converting the analyte into a more volatile and thermally stable form. The silylation protocol using BSTFA is highly efficient, targeting both polar functional groups and yielding a derivative well-suited for sensitive GC-MS analysis. Acylation offers a simpler alternative that effectively derivatizes the primary alcohol. The implementation of these protocols enables accurate, reproducible, and robust quantification of this critical analyte, supporting quality control and safety assessment in the pharmaceutical industry.

References

  • Phenomenex.
  • BenchChem.Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis.
  • Gotor-Miguel, A., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry.
  • Repositori Obert UdL.Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • Liu, J., et al. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups.
  • Regis Technologies.
  • SciSpace.
  • Wikipedia.
  • Restek.
  • Chemistry For Everyone.
  • Chemistry LibreTexts.
  • Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. Analytical and Bioanalytical Chemistry.
  • LGC Standards.[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol.
  • precisionFDA.(2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol.
  • Guidechem.this compound 160514-13-6 wiki.
  • Sigma-Aldrich.
  • Changfu Chemical.

Sources

The Lynchpin of Modern Antihypertensives: Application Notes for 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern cardiovascular therapeutics, the angiotensin II receptor blockers (ARBs), or sartans, represent a pinnacle of targeted drug design. At the heart of the synthesis of many of these life-saving medications lies a critical intermediate: 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (CAS No. 160514-13-6).[1][2][3][4] This biphenyl-tetrazole scaffold is the pharmacophoric core that enables high-affinity, selective antagonism of the angiotensin II type 1 (AT₁) receptor, the primary mediator of the hypertensive effects of the renin-angiotensin-aldosterone system (RAAS).[5][6][7] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this pivotal intermediate in medicinal chemistry. We will delve into its synthesis, its role in the preparation of active pharmaceutical ingredients (APIs) like valsartan and losartan, and the bioanalytical methods used to characterize the final products.

Part 1: The Strategic Importance of the Biphenyl-Tetrazole Moiety

The therapeutic efficacy of the sartan class of drugs is intrinsically linked to their molecular structure. The biphenyl backbone provides a rigid scaffold that correctly positions the acidic tetrazole ring and other functional groups to interact with key residues within the AT₁ receptor binding pocket.[8] The tetrazole group, with its pKa similar to a carboxylic acid, acts as a bioisostere, engaging in crucial ionic interactions with the receptor. This targeted binding competitively inhibits the action of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[6][7][9]

Mechanism of Action: Blocking the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, exerts its effects by binding to AT₁ receptors, leading to a cascade of physiological responses including vasoconstriction, aldosterone secretion, and sodium retention.[10][11][12][13] ARBs, synthesized from intermediates like this compound, selectively block the AT₁ receptor, thereby preventing these hypertensive effects.[5][6]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Hypertension Increased Blood Pressure Vasoconstriction->Hypertension Aldosterone->Hypertension Sartan Sartan (ARB) Sartan->AT1_Receptor Blocks Suzuki_Workflow Start Start Materials: 2-Bromobenzonitrile 4-Methylphenylboronic acid Reaction Suzuki-Miyaura Coupling Pd Catalyst, Base, Solvent Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product: 4'-Methylbiphenyl-2-carbonitrile Purification->Product

Caption: General workflow for the Suzuki-Miyaura synthesis of 4'-methylbiphenyl-2-carbonitrile.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2-Bromobenzonitrile182.021.0 eqAs required
4-Methylphenylboronic acid135.961.1 - 1.5 eqAs required
Palladium(II) Acetate (Pd(OAc)₂)224.501-5 mol%As required
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.561-5 mol%As required
Sodium Carbonate (Na₂CO₃)105.992.0 - 3.0 eqAs required
Toluene-As required-
Ethanol-As required-
Water-As required-

Procedure: [6][14]

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzonitrile, 4-methylphenylboronic acid, and sodium carbonate.

  • Add a solvent system, typically a mixture of toluene, ethanol, and water.

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4'-methylbiphenyl-2-carbonitrile.

Expected Yield: 85-95% [9]

Protocol 2: Synthesis of this compound

This protocol outlines a potential synthetic route from 4'-methylbiphenyl-2-carbonitrile.

Step 1: Bromination of 4'-Methylbiphenyl-2-carbonitrile

The methyl group is converted to a bromomethyl group, a key handle for further functionalization.

Step 2: Tetrazole Formation

The cyano group is converted to a tetrazole ring. This is a critical step and can be achieved using various reagents, including sodium azide with a Lewis acid catalyst. [15] Step 3: Hydrolysis to the Alcohol

The bromomethyl group is hydrolyzed to the final methanol product.

Detailed Procedure for Step 3 (Example): [16]

  • A solution of 5-(4'-(bromomethyl)biphenyl-2-yl)-2-trityl-2H-tetrazole in 15% (v/v) aqueous N-methylpyrrolidone (NMP) is heated at 100-130°C.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled, diluted with water, and extracted with dichloromethane.

  • The organic phase is washed with water, dried over sodium sulfate, and concentrated under vacuum to yield the title compound.

Expected Yield: ~88.5% [16] Characterization Data for this compound:

PropertyValue
Molecular Formula C₁₄H₁₂N₄O
Molecular Weight 252.27 g/mol [1][2][4]
Appearance White to off-white solid
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to aromatic protons, the methylene protons of the alcohol, and the NH proton of the tetrazole ring. [16]
IR (cm⁻¹) Broad peak for O-H and N-H stretching (around 3400-3600 cm⁻¹). [16]
Protocol 3: Application in the Synthesis of Valsartan

This compound is a key precursor in several patented syntheses of valsartan. The following is a generalized sequence based on published methods. [7][12][17][18][19]

Valsartan_Synthesis Intermediate This compound (Protected Tetrazole) Alkylation Alkylation with L-valine methyl ester derivative Intermediate->Alkylation Acylation Acylation with Valeryl chloride Alkylation->Acylation Deprotection Deprotection of Tetrazole & Hydrolysis of Ester Acylation->Deprotection Valsartan Valsartan Deprotection->Valsartan

Caption: Synthetic workflow from the intermediate to Valsartan.

Generalized Procedure:

  • Protection of the Tetrazole: The tetrazole nitrogen of this compound is often protected, for instance, with a trityl group. [12]2. Alkylation: The protected intermediate is then reacted with an L-valine methyl ester derivative. This step typically involves a nucleophilic substitution where the amino group of the valine ester displaces a leaving group (e.g., a bromide) on the biphenylmethyl moiety. [12][17]3. Acylation: The secondary amine formed in the previous step is acylated with valeryl chloride in the presence of a base. [17]4. Deprotection and Hydrolysis: The trityl protecting group is removed under acidic conditions, and the methyl ester is hydrolyzed to the carboxylic acid, typically using a base like sodium hydroxide, to yield valsartan. [7][18] Comparative Yields in Sartan Synthesis:

The efficiency of incorporating the biphenyl-tetrazole moiety has a significant impact on the overall yield of the final sartan API.

SartanBiphenyl IntermediateKey Reaction StepReported Yield (%)Reference
Losartan 2-Cyano-4'-methyl biphenyl (OTBN)Multistep synthesis58.6 (overall)[9]
Valsartan N-trityl-2'-tetrazolyl-4-bromomethylbiphenylAlkylation & Acylation~80 (for coupling steps)[18]
Irbesartan 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazoleMultistep synthesis66 (overall)[20]

Part 3: Bioanalytical Evaluation

Once a sartan derivative is synthesized, its biological activity must be assessed. The primary method for this is a receptor binding assay to determine the affinity of the compound for the AT₁ receptor.

Protocol 4: Angiotensin II Type 1 (AT₁) Receptor Binding Assay

This protocol provides a general outline for a competitive radioligand binding assay. [21][22] Materials:

  • Membrane preparation from cells expressing the human AT₁ receptor.

  • Radioligand: Typically [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II. [21]* Test compounds (synthesized sartan derivatives).

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).

  • Scintillation fluid.

  • Microplates and filtration apparatus.

Procedure:

  • In a microplate, add the assay buffer, the cell membrane preparation, and the radioligand.

  • Add varying concentrations of the test compound or a known unlabeled ligand (for competition curve).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀.

Alternative Methods: Non-radioactive methods, such as fluorescence-based assays, are also being developed and utilized for receptor binding studies. [23][24]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its structure embodies the key pharmacophoric features required for potent and selective antagonism of the AT₁ receptor. The synthetic protocols and analytical methods described herein provide a framework for researchers to utilize this versatile building block in the discovery and development of novel cardiovascular therapeutics. A thorough understanding of its synthesis and application is essential for any scientist working in the field of antihypertensive drug development.

References

  • 4′-Methylbiphenyl-2-carbonitrile synthesis by continuous flow Suzuki–Miyaura reaction. (2012, August 8). Accessed January 14, 2026. Available from: [Link]

  • U.S. Patent No. 7,041,832. (2006). Processes for preparing losartan and losartan potassium. Google Patents. Accessed January 14, 2026.
  • LOSARTAN - New Drug Approvals. (2013, December 17). Accessed January 14, 2026.
  • Synthesis method of valsartan. (n.d.). Eureka | Patsnap. Accessed January 14, 2026. Available from: [Link]

  • Larsen, R. D., et al. Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Moodle@Units. Accessed January 14, 2026. Available from: [Link]

  • Reddy, P., et al. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry. Accessed January 14, 2026. Available from: [Link]

  • Satyanarayana, B., et al. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. Trade Science Inc. Journals. Accessed January 14, 2026. Available from: [Link]

  • Reddy, K., et al. (2009). New and Improved Manufacturing Process for Valsartan. Organic Process Research & Development, 13(6), 1164-1167. [Link]

  • ChemInform Abstract: 4′-Methylbiphenyl-2-carbonitrile Synthesis by Continuous Flow Suzuki-Miyaura Reaction. (2012). ResearchGate. Accessed January 14, 2026. Available from: [Link]

  • De Macêdo, P. E. A., et al. (2012). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. Methods in molecular biology (Clifton, N.J.), 922, 249–258. [Link]

  • 2-1H-Tetrazol-5-yl-11-Biphenyl for Chemical Synthesis. (n.d.). Advent Chembio. Accessed January 14, 2026. Available from: [Link]

  • European Patent No. EP1661891A1. (2006). A process for the synthesis of valsartan. Google Patents. Accessed January 14, 2026.
  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Accessed January 14, 2026. Available from: [Link]

  • Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. (n.d.). Journal of Visualized Experiments. Accessed January 14, 2026. Available from: [Link]

  • Kumar, A., et al. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 27. [Link]

  • Chinese Patent No. CN100522953C. (2009). Synthesis method of valsartan. Google Patents. Accessed January 14, 2026.
  • Nakaie, C. R., et al. (2016). A fluorimetric binding assay for angiotensin II and kinin receptors. Journal of pharmacological and toxicological methods, 82, 92–97. [Link]

  • (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. (n.d.). precisionFDA. Accessed January 14, 2026. Available from: [Link]

  • Reddy, G. M., et al. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug. Records of Natural Products, 5(2), 132-139. Accessed January 14, 2026. Available from: [Link]

  • (2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methanol. (n.d.). PubChemLite. Accessed January 14, 2026. Available from: [Link]

  • Inagaki, S., et al. (2013). MALDI-TOF/MS-based label-free binding assay for angiotensin II type 1 receptor. Analytical biochemistry, 437(1), 10–16. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Doctoral dissertation, Université de Liège]. Accessed January 14, 2026. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Accessed January 14, 2026. Available from: [Link]

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules (Basel, Switzerland), 28(4), 1908. [Link]

  • Szczepek, W. J., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules (Basel, Switzerland), 20(12), 19762–19783. [Link]

  • Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(19), 3765-3783. [Link]

Sources

Application Notes and Protocols for the Experimental Synthesis of Tetrazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a cornerstone in modern medicinal chemistry and materials science.[1][2][3][4] Its unique physicochemical properties, particularly its role as a metabolically stable isostere of the carboxylic acid group, have cemented its importance in drug design, leading to numerous FDA-approved therapeutics such as losartan and valsartan.[1][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental procedures for constructing the tetrazole ring. We delve into the mechanistic underpinnings of the most prevalent synthetic strategies, offer detailed, field-proven protocols, and address critical safety considerations inherent to this chemistry.

Introduction: The Significance of the Tetrazole Scaffold

While not found in nature, the synthetic versatility and biological significance of the tetrazole ring are profound.[1] In medicinal chemistry, 5-substituted 1H-tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids.[5] They share similar acidity and spatial characteristics but offer enhanced lipophilicity and metabolic stability, which are highly desirable attributes in drug candidates.[5] Beyond their role as carboxylic acid surrogates, tetrazoles also function as cis-amide bond mimics and are integral to the development of anticancer, antibacterial, and antiviral agents.[1][2][6] The applications of tetrazoles extend into materials science, where they are utilized in the synthesis of polymers, gas storage materials, and as ligands in coordination chemistry.[1][7]

The primary and most direct route to tetrazole synthesis is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, between an azide and a nitrile.[2][8][9] This application note will focus on the practical execution of this powerful transformation, providing detailed protocols for both catalyzed and uncatalyzed variations.

Mechanistic Insights: The "Why" Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and safe execution. The formation of a tetrazole from a nitrile and an azide is not always a straightforward concerted cycloaddition; the mechanism can vary depending on the nature of the azide species (e.g., sodium azide vs. an organic azide).[8]

When using azide salts like sodium azide (NaN₃), the reaction is believed to proceed through a stepwise mechanism.[8][10][11] The process is often facilitated by a Lewis or Brønsted acid catalyst.[12] The catalyst activates the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide anion.[12][13] This initial attack forms an imidoyl azide intermediate, which then undergoes an intramolecular cyclization to form the tetrazole ring.[8][10] Subsequent protonation yields the final 1H-tetrazole product.

The use of catalysts such as zinc salts, amine salts, or heterogeneous catalysts can significantly accelerate the reaction rate and improve yields under milder conditions.[7][13][14][15] Nanocatalysts have also emerged as highly efficient alternatives, offering advantages like high surface area, easy recovery, and reusability.[7][16]

Tetrazole_Formation_Mechanism Nitrile R-C≡N (Nitrile) Activated_Nitrile Activated Nitrile Complex Nitrile->Activated_Nitrile Coordination Catalyst Catalyst (e.g., Zn²⁺, H⁺) Catalyst->Activated_Nitrile Azide N₃⁻ (Azide Anion) Imidoyl_Azide Imidoyl Azide Intermediate Azide->Imidoyl_Azide Activated_Nitrile->Imidoyl_Azide Nucleophilic Attack Tetrazole_Anion Tetrazolate Anion Imidoyl_Azide->Tetrazole_Anion Intramolecular Cyclization Tetrazole 5-Substituted-1H-tetrazole Tetrazole_Anion->Tetrazole Protonation Proton_Source H⁺ Proton_Source->Tetrazole

Caption: Stepwise mechanism for catalyst-assisted tetrazole synthesis.

Experimental Protocols

Herein, we provide two robust and widely applicable protocols for the synthesis of 5-substituted-1H-tetrazoles.

Protocol 1: Zinc-Catalyzed Synthesis in Water (Sharpless Method)

This protocol, developed by Demko and Sharpless, is a cornerstone of modern tetrazole synthesis due to its operational simplicity, use of water as a green solvent, and enhanced safety profile.[5][17] The use of zinc salts in water mitigates the risk of generating the highly toxic and explosive hydrazoic acid (HN₃).[17]

Materials:

  • Organic nitrile (10 mmol, 1.0 equiv)

  • Sodium azide (NaN₃) (12 mmol, 1.2 equiv)

  • Zinc bromide (ZnBr₂) (12 mmol, 1.2 equiv)

  • Deionized water (20 mL)

  • 3 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask, add the organic nitrile (10 mmol), sodium azide (12 mmol), zinc bromide (12 mmol), and deionized water (20 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-120°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Workup - Acidification: After the reaction is complete (as indicated by the consumption of the starting nitrile), cool the mixture to room temperature. Carefully acidify the reaction mixture to pH ~1-2 by the dropwise addition of 3 M HCl. This step protonates the tetrazolate anion, causing the product to precipitate.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Workup - Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 5-substituted-1H-tetrazole.

Protocol 2: Amine Salt-Catalyzed Synthesis in DMF

This method utilizes an amine salt, such as triethylammonium chloride or pyridine hydrochloride, as a Brønsted acid catalyst in a polar aprotic solvent like dimethylformamide (DMF).[12][14] This protocol is particularly useful for a broad range of nitriles, including those that may have poor solubility in water.[14]

Materials:

  • Organic nitrile (10 mmol, 1.0 equiv)

  • Sodium azide (NaN₃) (12 mmol, 1.2 equiv)

  • Pyridine hydrochloride (10 mmol, 1.0 equiv)

  • Dimethylformamide (DMF) (20 mL)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Ethyl acetate or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the organic nitrile (10 mmol) in DMF (20 mL). Add sodium azide (12 mmol) and pyridine hydrochloride (10 mmol).

  • Reaction Execution: Heat the reaction mixture to 110-120°C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching and Extraction: Upon completion, cool the reaction to room temperature. Carefully pour the reaction mixture into a separatory funnel containing dilute aqueous acid and ethyl acetate. Separate the layers.

  • Workup - Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by flash column chromatography.

Experimental_Workflow cluster_protocol1 Protocol 1: Zinc-Catalyzed Synthesis in Water cluster_protocol2 Protocol 2: Amine Salt-Catalyzed Synthesis in DMF P1_Start Combine Nitrile, NaN₃, ZnBr₂, and Water P1_Reflux Reflux with Stirring P1_Start->P1_Reflux P1_Monitor Monitor by TLC/LC-MS P1_Reflux->P1_Monitor P1_Cool Cool to Room Temperature P1_Monitor->P1_Cool Reaction Complete P1_Acidify Acidify with HCl (pH 1-2) P1_Cool->P1_Acidify P1_Extract Extract with Ethyl Acetate P1_Acidify->P1_Extract P1_Dry Dry and Concentrate P1_Extract->P1_Dry P1_Purify Purify (Recrystallization/Chromatography) P1_Dry->P1_Purify P1_Product Pure 5-Substituted-1H-tetrazole P1_Purify->P1_Product P2_Start Combine Nitrile, NaN₃, Amine Salt, and DMF P2_Heat Heat to 110-120°C with Stirring P2_Start->P2_Heat P2_Monitor Monitor by TLC/LC-MS P2_Heat->P2_Monitor P2_Cool Cool to Room Temperature P2_Monitor->P2_Cool Reaction Complete P2_Quench Quench with Acidic Water P2_Cool->P2_Quench P2_Extract Extract and Wash P2_Quench->P2_Extract P2_Dry Dry and Concentrate P2_Extract->P2_Dry P2_Purify Purify (Recrystallization/Chromatography) P2_Dry->P2_Purify P2_Product Pure 5-Substituted-1H-tetrazole P2_Purify->P2_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, a critical intermediate in the development of angiotensin II receptor antagonists. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Diagnosis and Mitigation of Side Reactions

The synthesis of this compound typically proceeds via two main stages: a Suzuki-Miyaura coupling to form the biphenyl core, followed by a [3+2] cycloaddition to construct the tetrazole ring. Each stage is susceptible to specific side reactions that can impact yield, purity, and scalability.

Diagram: Key Synthesis Pathway and Side Reaction Branch Points

This diagram illustrates the primary synthetic route and highlights where common side reactions diverge.

G cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Tetrazole Formation A 4-(Bromomethyl)phenyl)methanol (or protected derivative) C Pd Catalyst / Base A->C Reactant 1 B 2-Cyanophenylboronic acid B->C Reactant 2 SR1 Homocoupling Byproduct B->SR1 Dimerization SR2 Protodeboronation Byproduct B->SR2 Loss of B(OH)2 D 2'-Cyano-[1,1'-biphenyl]-4-ylmethanol C->D Main Product E Azide Source (e.g., NaN3) + Lewis Acid (e.g., ZnCl2) D->E Cycloaddition SR3 Incomplete Reaction (Residual Nitrile) D->SR3 Stalls F This compound E->F SR4 Azide-Related Impurities E->SR4 Degradation/Side Rxn

Caption: Synthetic pathway and common side reaction points.

Issue 1: Low Yield and Biphenyl Dimer Impurity in Suzuki Coupling Stage

Symptom: You observe a significant amount of a byproduct with a mass corresponding to the dimer of 2-cyanophenylboronic acid (4',4''-dicyano-1,1':2',1''-terphenyl) and a lower-than-expected yield of the desired 2'-cyano-[1,1'-biphenyl]-4-ylmethanol.

Potential Cause: Homocoupling of the Boronic Acid This is a classic side reaction in Suzuki couplings, often referred to as the Miyaura-Miyaura homocoupling.[1][2] It is typically favored by conditions that promote the reaction of the boronic acid with itself rather than with the aryl halide. Key contributing factors include:

  • Excessive Base: A very high concentration of base can accelerate the decomposition and homocoupling of the boronic acid.

  • High Temperature: Elevated temperatures can increase the rate of this side reaction.

  • Oxygen Presence: Trace oxygen can facilitate the oxidative homocoupling pathway.

  • Catalyst Choice: The choice of palladium catalyst and ligands can influence the relative rates of the desired cross-coupling versus homocoupling.[3]

Proposed Solutions & Preventive Measures:

  • Optimize Base Stoichiometry:

    • Protocol: Carefully control the amount of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃). Start with 2.0-2.5 equivalents relative to the limiting reagent. Anhydrous conditions are preferable.

    • Causality: Using the minimum effective amount of base reduces the rate of boronic acid decomposition and subsequent dimerization.

  • Degas Reaction Mixture Thoroughly:

    • Protocol: Before adding the palladium catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive inert atmosphere throughout the reaction.

    • Causality: Removing dissolved oxygen minimizes the oxidative pathway for homocoupling.

  • Control Reaction Temperature:

    • Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Suzuki couplings, 80-90°C is a good starting point. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long heating times.

    • Causality: Lower temperatures disfavor the higher activation energy pathway of homocoupling relative to the desired cross-coupling.

  • Ligand and Catalyst Screening:

    • Protocol: If homocoupling persists, consider screening different phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos can often promote the reductive elimination step (forming the desired product) more efficiently than the side reactions.

    • Causality: The ligand sphere around the palladium center dictates its reactivity and selectivity, influencing the catalytic cycle's efficiency.[3][4]

Issue 2: Presence of Unreacted Nitrile in the Final Product

Symptom: After the tetrazole formation step and workup, you detect the starting material, 2'-cyano-[1,1'-biphenyl]-4-ylmethanol, in your final product via HPLC or NMR analysis.

Potential Cause: Incomplete Cycloaddition The conversion of a nitrile to a tetrazole via [3+2] cycloaddition with an azide source is often a slow reaction requiring forcing conditions.[5][6] Incomplete conversion is a common issue.

  • Insufficient Reaction Time/Temperature: The reaction may not have reached completion. These cycloadditions can require heating for 24-48 hours.

  • Deactivation of Catalyst: The Lewis acid catalyst (e.g., ZnCl₂, NH₄Cl) may be insufficient or may have been deactivated by moisture.[7][8]

  • Poor Solubility: The biphenyl nitrile starting material may have poor solubility in the chosen solvent, limiting its availability to react.

  • Azide Stoichiometry: An insufficient amount of the azide source will naturally lead to incomplete conversion.

Proposed Solutions & Preventive Measures:

  • Optimize Reaction Conditions:

    • Protocol: Increase the reaction temperature (typically 100-150°C in solvents like DMF or NMP) and extend the reaction time.[5] Monitor the disappearance of the starting material by TLC or a suitable in-process control.

    • Causality: The cycloaddition has a significant activation barrier, which is overcome by providing sufficient thermal energy over an adequate period.

  • Ensure Anhydrous Conditions and Proper Catalyst Use:

    • Protocol: Use anhydrous solvents and ensure the Lewis acid catalyst is dry. A common and effective combination is using sodium azide with ammonium chloride or a zinc salt like ZnBr₂ in DMF.[7][8] Typically, 1.5-3.0 equivalents of both the azide and the catalyst are used.

    • Causality: Lewis acids activate the nitrile group towards nucleophilic attack by the azide anion.[7] Water can hydrolyze the catalyst, rendering it ineffective.

  • Improve Solubility:

    • Protocol: If solubility is an issue, consider using a higher-boiling point, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

    • Causality: Ensuring the starting material is fully dissolved maximizes the effective concentration and facilitates the reaction.

Parameter Standard Condition Troubleshooting Adjustment Rationale
Temperature 100-120 °CIncrease to 130-150 °COvercome activation energy barrier.
Time 12-24 hExtend to 48 h or until SM is consumedEnsure reaction goes to completion.
Azide (NaN₃) 1.5 eq.Increase to 2.0-3.0 eq.Drive equilibrium towards product.
Catalyst (NH₄Cl) 1.5 eq.Increase to 2.0-3.0 eq.Enhance nitrile activation.
Issue 3: Formation of Triazole or Other Heterocyclic Impurities

Symptom: LC-MS analysis reveals byproducts with masses that do not correspond to the starting material, product, or common dimers. These could potentially be isomeric triazoles or other nitrogen-containing heterocycles.

Potential Cause: Alternative Cyclization Pathways While the formation of the 5-substituted-1H-tetrazole is thermodynamically favored, kinetic byproducts can form under certain conditions. The mechanism of tetrazole formation is complex and debated, but can involve a stepwise pathway via an imidoyl azide intermediate.[5][6]

  • Reaction with Solvent: At high temperatures, solvents like DMF can decompose or participate in side reactions.

  • Rearrangements: The imidoyl azide intermediate could potentially undergo rearrangements or alternative cyclizations, especially if certain metal catalysts are used.[9][10][11]

  • Contaminants: Contaminants in the starting materials or reagents could lead to unexpected byproducts.

Proposed Solutions & Preventive Measures:

  • Purify Starting Materials:

    • Protocol: Ensure the 2'-cyano-[1,1'-biphenyl]-4-ylmethanol is of high purity before proceeding to the tetrazole formation step. Recrystallization or column chromatography may be necessary.

    • Causality: Eliminates unknown variables and potential reactants for side reactions.

  • Screen Solvents and Catalysts:

    • Protocol: While DMF is common, consider alternative systems. The use of zinc salts in water has been reported as a greener and potentially cleaner alternative that can minimize side reactions.[8]

    • Causality: Different solvent/catalyst systems can alter the reaction mechanism and energy profile, favoring the desired pathway.

  • Maintain Strict Temperature Control:

    • Protocol: Avoid overheating the reaction mixture, as this can lead to the decomposition of reagents and the formation of complex byproduct profiles. Use an oil bath with a temperature controller for precise heating.

    • Causality: Minimizes thermal degradation and undesired, high-energy side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing the tetrazole formation step?

A1: The primary safety concern is the use of azide salts (like sodium azide) in the presence of an acid. Acidification of azide salts generates hydrazoic acid (HN₃), which is highly toxic and violently explosive.[7]

  • Mitigation:

    • NEVER add strong acid directly to a concentrated solution of sodium azide.

    • The workup procedure should involve quenching the reaction mixture by pouring it into a large volume of stirred, cold water before careful acidification to precipitate the product.

    • Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    • Avoid using metal spatulas with azide salts, as heavy metal azides are shock-sensitive explosives. Use plastic or ceramic spatulas.

Q2: My final product is difficult to purify. What techniques are most effective?

A2: The product, this compound, has both an acidic proton (on the tetrazole) and an alcohol group, making it somewhat polar.

  • Acid/Base Extraction: An effective initial purification is an acid/base workup. After quenching, basify the aqueous solution (e.g., with NaOH) to deprotonate the tetrazole, forming the water-soluble salt. Wash this basic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, re-acidify the aqueous layer (e.g., with HCl) to precipitate the purified product, which can be collected by filtration.

  • Recrystallization: If impurities persist, recrystallization from a suitable solvent system (e.g., isopropanol/water or acetonitrile) is often effective.

  • Chromatography: While possible, column chromatography can be challenging due to the polarity of the compound. If necessary, use a polar stationary phase or a reversed-phase column.

Q3: Can I use an organotin azide instead of sodium azide and a Lewis acid?

A3: Yes, reagents like tributyltin azide (Bu₃SnN₃) have historically been used for tetrazole synthesis and can be very effective, often proceeding under milder conditions. However, they have fallen out of favor for several critical reasons:

  • Toxicity: Organotin compounds are highly toxic and pose significant health and environmental risks.

  • Purification Challenges: Removing the stoichiometric tin byproducts from the final product is notoriously difficult and often requires specialized chromatographic techniques. For these reasons, modern syntheses strongly favor the use of sodium azide with a suitable catalyst like ZnBr₂ or NH₄Cl, which are less toxic and easier to remove during workup.[8]

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing issues in the synthesis.

G start Synthesis Problem Observed q1 Which stage has the issue? start->q1 suzuki_stage Stage 1: Suzuki Coupling q1->suzuki_stage Stage 1 tetrazole_stage Stage 2: Tetrazole Formation q1->tetrazole_stage Stage 2 suzuki_q1 Main Impurity Observed? suzuki_stage->suzuki_q1 homocoupling Homocoupling Dimer (High MW Byproduct) suzuki_q1->homocoupling Dimer protodeboronation Starting Aryl Halide Remains (Protodeboronation) suzuki_q1->protodeboronation Starting Material homocoupling_sol Solution: 1. Degas thoroughly 2. Optimize base equivalents 3. Lower temperature homocoupling->homocoupling_sol protodeboronation_sol Solution: 1. Use anhydrous solvent 2. Check base quality 3. Ensure inert atmosphere protodeboronation->protodeboronation_sol tetrazole_q1 Main Problem? tetrazole_stage->tetrazole_q1 incomplete_rxn Incomplete Reaction (Residual Nitrile) tetrazole_q1->incomplete_rxn Low Conversion purity_issue Poor Purity (Multiple Byproducts) tetrazole_q1->purity_issue Impurity Profile incomplete_rxn_sol Solution: 1. Increase Temp/Time 2. Increase Azide/Catalyst eq. 3. Ensure anhydrous conditions incomplete_rxn->incomplete_rxn_sol purity_issue_sol Solution: 1. Purify intermediate 2. Use Acid/Base workup 3. Recrystallize final product purity_issue->purity_issue_sol

Caption: A workflow for troubleshooting synthesis problems.

References

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]

  • Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Reddy, G. et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Verma, S., & Kumar, S. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. [Link]

  • Wang, Y. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Li, Q., & Zhang, L. (2014). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect. [Link]

  • Li, X. et al. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Man, Y., & Tan, X. (2022). Research Progress of Suzuki Reaction Catalyst in the Synthesis of Sartan API. Applied Science and Technology. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. organic-chemistry.org. [Link]

  • Veeprho. (n.d.). Losartan Impurities and Related Compound. Veeprho.com. [Link]

  • Wang, Y. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

  • SynZeal. (n.d.). Losartan Impurities. SynZeal.com. [Link]

  • Pharmaffiliates. (n.d.). Losartan-impurities. Pharmaffiliates.com. [Link]

  • Stevens, E. (2019). cycloadditions with azides. YouTube. [Link]

  • Study.com. (n.d.). What product is formed in the Suzuki coupling of A and B? homework.study.com. [Link]

  • Man, Y., & Tan, X. (2022). Research Progress of Suzuki Reaction Catalyst in the Synthesis of Sartan API. Atlantis Press. [Link]

  • Sharma, S. et al. (2022). Suzuki–Miyaura couplings in the synthesis of losartan and boscalid. ResearchGate. [Link]

  • Wang, Y. (2022). Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction. Airiti Library. [Link]

Sources

Technical Support Center: Impurity Identification in 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol. This molecule, a critical intermediate and known related compound in the synthesis of angiotensin II receptor blockers (ARBs) like Losartan, requires rigorous impurity profiling to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide is structured to provide direct, actionable answers to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound (CAS No: 160514-13-6) is recognized as a process impurity and potential degradation product in the manufacturing of Losartan, where it is designated as Losartan EP Impurity B.[2][4] Its structural similarity to the final API means it can arise from incomplete reactions or degradation. Controlling this and other impurities is mandated by regulatory bodies like the FDA and EMA, as even small amounts of impurities can affect the drug's safety, stability, and efficacy.[5]

Q2: What are the typical sources and types of impurities I should expect?

A2: Impurities can be broadly classified into three categories:

  • Organic Impurities: These are the most common and can be process-related or degradation products.[6]

    • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic route.

    • By-products: Resulting from side reactions during synthesis, such as the formation of isomers during the creation of the tetrazole ring.[7]

    • Degradation Products: Formed by hydrolysis, oxidation, photolysis, or thermolysis of the target molecule.[8]

  • Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals used during the synthesis.

  • Residual Solvents: Solvents used during the manufacturing process that are not fully removed.

A significant concern for 'sartan' APIs, which feature a tetrazole ring, is the potential for forming mutagenic impurities like nitrosamines (e.g., NDMA, NDEA) and azido compounds.[9][10] These can arise from specific reagents used in synthesis, such as sodium nitrite or sodium azide, reacting with other components under certain conditions.[10][11]

Q3: Which analytical techniques are most suitable for identifying these impurities?

A3: A multi-technique approach is essential for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection: This is the workhorse technique for separating, detecting, and quantifying impurities. A well-developed, stability-indicating HPLC method is the foundation of any purity analysis.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identification. It provides the molecular weight of the impurities, which is critical for proposing potential structures.[6]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF/MS provide highly accurate mass measurements, enabling the determination of elemental composition and increasing confidence in impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for elucidating the precise chemical structure of an unknown impurity, especially after it has been isolated.[6][13]

Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis.

Scenario 1: An Unknown Peak Appears in My HPLC Chromatogram

You've run your standard sample of this compound, but you observe a significant, unexpected peak that is not present in your reference standard.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting an unknown chromatographic peak.

Causality and Actionable Insights
  • System Contamination vs. Real Impurity: The first step is always to rule out extrinsic factors. Injecting a solvent blank helps differentiate between a contaminated mobile phase/system and a genuine impurity in your sample.

  • Process vs. Degradation: Understanding the origin of the impurity is crucial. A forced degradation study is the most direct way to determine if a substance is formed due to instability.[8][12] If the peak does not grow under stress conditions, it is likely a process-related impurity originating from the synthesis itself.[6]

  • Structural Elucidation: LC-MS is the fastest way to get initial structural information (molecular weight).[6] This data, combined with knowledge of the synthetic pathway and degradation chemistry, often allows for a tentative identification. For absolute confirmation, isolation followed by NMR is the gold standard.

Scenario 2: My Mass Spectrometry Data is Ambiguous

You have a molecular weight from your LC-MS analysis, but several structures could fit. How do you proceed?

  • Utilize High-Resolution Mass Spectrometry (HRMS): If you only have nominal mass data (from a single quadrupole MS), re-analyze the sample on an HRMS instrument (like a TOF or Orbitrap). The resulting accurate mass will drastically narrow down the possible elemental compositions, often to a single unique formula.

  • Analyze Isotope Patterns: Look for characteristic isotope patterns. For example, the presence of a chlorine atom will produce a distinct M+2 peak with about one-third the intensity of the main M peak.

  • Perform MS/MS Fragmentation: Fragment the parent ion in the mass spectrometer (MS/MS or tandem MS). The resulting fragmentation pattern is a structural fingerprint. Compare this pattern to the fragmentation of your main compound and other known related substances. The loss of functional groups (like H₂O, CO) can provide vital clues about the impurity's structure.

  • Consider Chemical Logic: Does the proposed structure make chemical sense? Could it plausibly be formed from the starting materials or via a known degradation pathway (e.g., hydrolysis of an ester, oxidation of an alcohol)?

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This method serves as a starting point and must be fully validated for its intended use.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for the biphenyl structure.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minA broad gradient is necessary to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 225 nmA wavelength where both the main compound and many related impurities absorb.
Injection Vol. 10 µLA typical volume; adjust based on sample concentration and detector response.
Protocol 2: Forced Degradation Study Workflow

The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method is "stability-indicating."[14]

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acid: Mix stock with 0.1 M HCl. Heat if necessary.

    • Base: Mix stock with 0.1 M NaOH.

    • Oxidation: Mix stock with 3% H₂O₂.

    • Thermal: Expose both the solid powder and a solution to elevated temperature.

    • Photolytic: Expose the solid and solution to light as specified in ICH Q1B guidelines.

  • Sampling: Take samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Quenching/Neutralization: Stop the degradation by neutralizing the acidic and basic samples to prevent further reaction before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your validated HPLC method.

  • Evaluation:

    • Peak Purity: Use a PDA detector to assess the peak purity of the main compound to ensure no co-eluting degradants.

    • Mass Balance: The sum of the assay of the main compound and the levels of all impurities should remain close to 100% of the initial value, demonstrating that all significant degradants have been detected.

References
  • Pharmaffiliates. Losartan Potassium-impurities. [Link]

  • SynZeal. Losartan Impurities. [Link]

  • Pharmaffiliates. Losartan-impurities. [Link]

  • Al-Ghazawi, M., et al. (2020). Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. Journal of Pharmaceutical Analysis. [Link]

  • Slideshare. Nitrosamine impurities and the sartans. [Link]

  • Veeprho. Nitrosamine Impurities and the Sartans. [Link]

  • European Medicines Agency. (2020). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. [Link]

  • Byrne, F., et al. (2022). A Review of N-Nitrosamine Impurities in Drugs: A Regulatory and Scientific Perspective. Organic Process Research & Development. [Link]

  • Advent Chembio. 2-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol Synthesis. [Link]

  • European Pharmacopoeia. LOSARTAN POTASSIUM. [Link]

  • LookChem. (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. [Link]

  • precisionFDA. (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. [Link]

  • PubMed. 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. [Link]

  • PubMed. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • PubChem. (2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methanol. [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. [Link]

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • BJSTR. Forced Degradation – A Review. [Link]

  • IJRPC. A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]

  • Journal of Pharmaceutical Analysis. Development of forced degradation and stability indicating studies of drugs-A review. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of this compound. As a known impurity of the widely used antihypertensive drug Losartan, robust and reliable analytical methods for its quantification are critical.[1][2][3][4] This document provides in-depth, experience-driven insights and actionable solutions in a direct question-and-answer format.

Understanding the Analyte: Key Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of the analyte's properties is paramount for effective method development and problem-solving.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₄O[1][2][5][6]
Molecular Weight 252.27 g/mol [1][5][6]
Predicted pKa 4.16 ± 0.10[1][2][7]
Predicted XLogP3 1.9[1][2]
Solubility Very slightly soluble (0.13 g/L at 25°C)[2]

The presence of both a biphenyl group and a tetrazole ring imparts a unique combination of hydrophobicity and polarity. The acidic nature of the tetrazole ring (pKa ≈ 4.16) means its ionization state, and therefore its retention behavior, will be highly dependent on the mobile phase pH.

General Troubleshooting Workflow

A systematic approach is crucial when diagnosing HPLC issues. The following diagram outlines a logical workflow for troubleshooting common problems.

HPLC_Troubleshooting_Workflow cluster_Initial_Check Initial System & Method Check cluster_Problem_Identification Problem Identification cluster_Troubleshooting_Paths Troubleshooting Paths cluster_Resolution Resolution & Verification Initial_Check Review Method Parameters: - Mobile Phase Composition - Flow Rate - Column Temperature - Injection Volume - Detector Wavelength System_Suitability Evaluate System Suitability: - Peak Shape - Retention Time - Resolution - Plate Count Initial_Check->System_Suitability Problem Identify the Primary Issue: - Pressure Fluctuation? - Baseline Noise/Drift? - Poor Peak Shape? - Retention Time Shift? - Low Sensitivity? System_Suitability->Problem Pressure Pressure Issues - Check for leaks - Flush column - Replace frits/filters Problem->Pressure Pressure Baseline Baseline Issues - Degas mobile phase - Use fresh, high-purity solvents - Clean detector cell - Check lamp Problem->Baseline Baseline Peak_Shape Peak Shape Problems - Adjust mobile phase pH - Check for column overload - Reduce extra-column volume - Use appropriate sample solvent Problem->Peak_Shape Peak Shape Retention_Time Retention Time Shifts - Ensure proper equilibration - Check pump performance - Verify mobile phase preparation - Thermostat the column Problem->Retention_Time Retention Sensitivity Sensitivity Issues - Increase sample concentration - Optimize detector wavelength - Check for leaks - Ensure proper integration Problem->Sensitivity Sensitivity Resolution Implement Solution & Verify - Run test injection - Compare with standard/previous data Pressure->Resolution Baseline->Resolution Peak_Shape->Resolution Retention_Time->Resolution Sensitivity->Resolution

Caption: A systematic workflow for HPLC troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase, or issues with the chromatographic conditions.[8]

  • Cause 1: Secondary Silanol Interactions: The acidic tetrazole moiety can interact with free silanol groups on the silica-based stationary phase, leading to tailing.

    • Solution:

      • Adjust Mobile Phase pH: The pKa of the tetrazole group is approximately 4.16.[1][2][7] Operating the mobile phase at a pH well below this (e.g., pH 2.5-3.0) will suppress the ionization of the tetrazole, minimizing its interaction with silanols. A common approach is to add 0.1% formic acid or phosphoric acid to the mobile phase.[9][10]

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of available free silanol groups.

      • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups, though this may not be ideal for MS detection.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.[11] Perform a loading study by injecting serially diluted samples to determine the optimal concentration range.

  • Cause 3: Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Issue 2: Variable Retention Times

Q: The retention time for my analyte is shifting between injections. What should I investigate?

A: Retention time instability points to inconsistencies in the mobile phase, flow rate, or column temperature.[8][12]

  • Cause 1: Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analytical run, especially when using gradient elution.

    • Solution: Increase the equilibration time between runs. A good rule of thumb is to flush the column with at least 5-10 column volumes of the initial mobile phase.[11]

  • Cause 2: Mobile Phase Composition Changes:

    • Inaccurate Preparation: Small errors in preparing the mobile phase can lead to significant retention shifts.

    • Solvent Volatilization: If using a premixed mobile phase, the more volatile component (e.g., acetonitrile) can evaporate over time, changing the composition.

    • Solution: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents.[11] Keep solvent bottles capped and consider using a solvent mixer if your system has one.

  • Cause 3: Pump and Flow Rate Issues: Leaks or malfunctioning pump check valves can cause an inconsistent flow rate.

    • Solution: Check for any visible leaks in the system, especially around fittings.[13] If no leaks are found, sonicate the pump check valves in isopropanol or follow the manufacturer's cleaning protocol.

  • Cause 4: Temperature Fluctuations: The viscosity of the mobile phase, and thus the retention time, is sensitive to temperature changes.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[13]

Issue 3: Poor Resolution from Nearby Impurities

Q: I am having trouble separating this compound from other process-related impurities. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Cause 1: Suboptimal Stationary Phase: A standard C18 column may not provide sufficient selectivity for structurally similar compounds.

    • Solution:

      • Consider a Biphenyl Phase: Biphenyl columns offer unique selectivity for aromatic compounds due to π-π interactions.[14][15] This can significantly alter the elution order and improve the resolution of biphenyl-containing analytes.[9]

      • Try a Phenyl-Hexyl Phase: This is another alternative that provides different aromatic selectivity compared to C18.

  • Cause 2: Incorrect Mobile Phase Modifier: The choice of organic solvent can influence selectivity.

    • Solution: If you are using acetonitrile, try substituting it with methanol. Methanol is a hydrogen-bond donor and can alter the interactions with the stationary phase, potentially improving the separation of polar analytes.[9]

  • Cause 3: Gradient Slope is Too Steep: A steep gradient may not provide enough time for closely eluting compounds to separate.

    • Solution: Decrease the gradient slope (i.e., make the change in organic solvent percentage over time more gradual). This will increase the run time but often leads to better resolution.

Recommended Starting Method

For those beginning method development, the following protocol provides a robust starting point.

ParameterRecommendationRationale
Column Biphenyl or high-purity C18, 100-150 mm x 4.6 mm, 2.7-5 µmBiphenyl phases offer enhanced π-π interactions, improving selectivity for the biphenyl moiety.[14][15]
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to suppress ionization of the tetrazole group, improving peak shape.
Mobile Phase B Acetonitrile or MethanolCommon reversed-phase organic modifiers.
Gradient 5-95% B over 15-20 minutesA good starting point to elute a range of polar and non-polar compounds.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30-40 °CImproves efficiency and reduces viscosity, leading to lower backpressure and more reproducible retention times.[12]
Injection Volume 5-10 µLA smaller volume minimizes potential peak distortion from the sample solvent.
Detection UV at ~215-225 nmTetrazole-containing compounds often exhibit UV absorbance in this range.[16][17]

Visualizing the Analyte-Stationary Phase Interaction

The choice of stationary phase is critical. The diagram below illustrates the potential interactions that can be exploited for separation.

Analyte_Interactions cluster_C18 C18 Stationary Phase cluster_Biphenyl Biphenyl Stationary Phase Analyte This compound C18_Interaction Hydrophobic Interaction (Biphenyl & C18 Alkyl Chains) Analyte->C18_Interaction Dominant Silanol_Interaction Secondary Interaction (Undesirable) (Ionized Tetrazole & Free Silanols) Analyte->Silanol_Interaction Potential Tailing Issue Biphenyl_Hydrophobic Hydrophobic Interaction Analyte->Biphenyl_Hydrophobic Hydrophobic Biphenyl_PiPi π-π Interaction (Enhanced Selectivity) (Analyte & Stationary Phase Biphenyl Rings) Analyte->Biphenyl_PiPi Aromatic

Caption: Analyte interactions with C18 vs. Biphenyl stationary phases.

By leveraging a Biphenyl stationary phase, you introduce an additional separation mechanism (π-π interactions) that can be highly effective for resolving aromatic isomers and related compounds, which is often a challenge with traditional C18 columns.[9][15]

References

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • Benchchem.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Universal Lab Blog. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!.
  • LookChem. (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol.
  • Guidechem. This compound 160514-13-6 wiki.
  • Phenomenex.
  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl.
  • SciELO. (2022).
  • Sigma-Aldrich. (2016, April 27). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity.
  • Benchchem. Method development for the HPLC analysis of biphenyltetrols.
  • SIELC Technologies. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column.
  • ChemicalBook. (2024, June 15). This compound | 160514-13-6.
  • ChemicalBook. This compound Chemical Properties,Usage,Production.
  • ResearchGate. HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2....
  • ChemicalBook. This compound price,buy 2'.
  • Biosynth. This compound | 160514-13-6 | FT28188.
  • precisionFDA. (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL.
  • LGC Standards. [2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol.
  • Advent Chembio. Shop 2-1H-Tetrazol-5-yl-11-Biphenyl for Chemical Synthesis Online.
  • PubChemLite. (2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methanol.
  • BIOZOL. [2-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, CAS [[160514-13-6]].
  • ChemicalBook. This compound | 160514-13-6.
  • Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl.
  • ACS Publications. Tetrazoles via Multicomponent Reactions | Chemical Reviews.
  • PubMed Central.

Sources

Technical Support Center: Optimizing Reaction Time and Temperature for 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the critical tetrazole formation step. Our focus is to provide actionable troubleshooting advice and a deeper understanding of the reaction dynamics to help you optimize for yield, purity, and efficiency.

The synthesis of this compound is a key step in the production of important pharmaceuticals, most notably as a precursor to the angiotensin II receptor antagonist, Losartan.[1][2][3] The core of this transformation is the [3+2] cycloaddition reaction between the nitrile group of 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile and an azide source, typically sodium azide (NaN₃). This reaction is notoriously sensitive to temperature and reaction time, and achieving optimal conditions is crucial for a successful outcome.

Reaction Pathway Overview

The fundamental transformation involves the conversion of a nitrile into a 5-substituted-1H-tetrazole. This cycloaddition is often thermally demanding, requiring elevated temperatures to overcome the activation energy barrier.[4][5][6] The mechanism can be catalyzed by Lewis acids or metals, which activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[7][8]

Reaction_Pathway start 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile reagents + Sodium Azide (NaN₃) + Catalyst (optional) + Solvent (e.g., DMF, NMP) start->reagents conditions Heat (Δ) Time reagents->conditions product This compound conditions->product

Figure 1: General reaction scheme for tetrazole formation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction is very slow or shows no conversion. What are the primary factors to adjust?

This is the most frequent challenge and typically points to insufficient activation energy.

  • Insight: The cycloaddition of an azide to a nitrile has a significant kinetic barrier. Without adequate energy input or catalytic activation, the reaction may not proceed at a practical rate.[9]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: This is the most direct way to increase the reaction rate. Gradually increase the temperature in 10-15 °C increments. Conventional methods often require temperatures in the range of 100-150 °C.[4] Be cautious, as excessively high temperatures can promote byproduct formation (see Q2).

    • Introduce a Catalyst: If you are running the reaction without a catalyst, adding one can provide a dramatic rate enhancement. Zinc salts (e.g., ZnCl₂, ZnBr₂) are widely used and effective Lewis acid catalysts for this transformation.[7] Other effective systems include copper and cobalt complexes.[6][10]

    • Consider Microwave Heating: Microwave reactors can significantly accelerate the reaction, reducing times from many hours to mere minutes.[7] This is due to efficient and rapid heating of the polar solvent and reagents.

    • Solvent Choice: Ensure you are using an appropriate high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). These solvents effectively dissolve the azide salt and facilitate the reaction at high temperatures.[4][11]

Q2: The reaction works, but I'm getting a significant amount of an unknown impurity. What is it and how can I prevent it?

The most common byproduct is the carboxamide, formed from the hydrolysis of the starting nitrile.

  • Insight: At elevated temperatures, particularly in the presence of water and some Lewis acid catalysts like ZnBr₂, the nitrile group of your starting material can be hydrolyzed to 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxamide.[12]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.

    • Optimize Temperature: Find the "sweet spot." A lower temperature may reduce the rate of hydrolysis more than it reduces the rate of tetrazole formation. Run a temperature optimization screen (e.g., 110 °C, 125 °C, 140 °C) and analyze the product mixture by HPLC or LC-MS to find the best purity profile.

    • Change the Catalyst: If hydrolysis is persistent, consider catalysts less prone to promoting this side reaction. Some modern copper-based catalysts have shown high selectivity.[10]

    • Reduce Reaction Time: Do not let the reaction run longer than necessary. Monitor its progress by TLC or HPLC and stop it once the starting material is consumed to prevent further degradation or byproduct formation. Advanced methods like continuous flow chemistry excel here, as very short residence times (minutes) at high temperatures (e.g., 190 °C) can maximize conversion while minimizing byproduct formation.[12][13]

Q3: The reaction time is too long for our production schedule. How can we accelerate it without compromising the yield?

Long reaction times, sometimes spanning over 24 hours, are a common bottleneck.

  • Insight: As discussed, the reaction kinetics are often slow. The goal is to increase the rate of the desired reaction without introducing new problems.

  • Troubleshooting Steps:

    • High-Temperature Flow Chemistry: This is a state-of-the-art solution. Continuous flow microreactors allow for safe operation at temperatures and pressures that are inaccessible in standard batch reactors (e.g., 190-200 °C).[12][13] The combination of high temperature and short residence time (often under 30 minutes) can provide near-quantitative yields with high purity.[12][13]

    • Microwave-Assisted Synthesis: As mentioned in Q1, this is an excellent lab-scale technique for rapid optimization and synthesis. Reaction times are often reduced to 10-60 minutes.[6][7]

    • Catalyst Screening: A more potent catalyst can drastically shorten reaction times even under conventional heating. Explore different Lewis acids or transition metal catalysts reported in the literature.[7][14]

Troubleshooting_Workflow start Low Yield or Incomplete Reaction? temp Increase Temperature (e.g., 120-150°C) start->temp Is temp < 120°C? catalyst Add / Change Catalyst (e.g., ZnCl₂, Cu(II)) start->catalyst Is catalyst absent or inefficient? solvent Verify Solvent (e.g., DMF, NMP) start->solvent byproduct Monitor for Byproducts (Nitrile Hydrolysis) temp->byproduct advanced Consider Advanced Methods (Microwave / Flow Chemistry) catalyst->advanced byproduct->advanced success Reaction Optimized advanced->success solvent->temp

Figure 2: A workflow for troubleshooting common synthesis issues.

Data Summary and Protocols

Table 1: Influence of Reaction Conditions on Synthesis Outcome
ConditionCatalyst SystemTypical Temp. (°C)Typical TimeKey Outcomes & Potential Issues
Conventional Heating None100 - 15024 - 72 hoursVery slow reaction rate; may not reach completion.
Conventional Heating Zinc Salts (ZnCl₂/ZnBr₂)120 - 16012 - 48 hoursGood rate enhancement; potential for nitrile hydrolysis byproduct at higher temperatures.[7][12]
Microwave-Assisted Various (Zn, Cu)150 - 20010 - 60 minutesDrastic reduction in reaction time; requires specialized equipment.[6][7]
Continuous Flow None or Catalytic170 - 200+5 - 30 minutesHigh yield and purity; minimizes byproducts and hazardous intermediate buildup.[12][13]
Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization Screening

  • Setup: In parallel reaction vials, charge 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq), sodium azide (1.5 eq), and a catalyst (e.g., ZnCl₂, 1.0 eq) in a suitable solvent (e.g., DMF, 0.5 M concentration).

  • Execution: Place each vial in a pre-heated reaction block at different temperatures (e.g., 110 °C, 125 °C, 140 °C).

  • Monitoring: After set time points (e.g., 4, 8, 16, 24 hours), take a small aliquot from each reaction. Quench with dilute HCl and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to determine the consumption of starting material and the formation of product and byproducts.

  • Analysis: Compare the results to identify the temperature that provides the best balance of reaction rate and purity.

Protocol 2: Example Bench-Scale Synthesis with Zinc Chloride Catalyst

  • Reagent Charging: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile (1 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress using TLC (e.g., 50% ethyl acetate in hexanes).

  • Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Carefully pour the reaction mixture into a beaker of water.

  • Product Isolation: Acidify the aqueous mixture to a pH of ~2 using concentrated HCl.[11] The product, being acidic, will protonate and precipitate out of the solution.

  • Purification: Stir the resulting slurry for 1-2 hours, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final product.

References

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [URL: https://pubs.acs.org/doi/10.1021/ja0206644]
  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [URL: https://pubmed.ncbi.nlm.nih.gov/12371861/]
  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Mechanisms-of-tetrazole-formation-by-addition-of-Himo-Demko/852636b12a55099f6f6b2160533519895c116d4e]
  • Various Authors. (2014). What are the reaction conditions to synthesize Tetrazole ring by reacting organic azide and acetonitrile? ResearchGate. [URL: https://www.researchgate.net/post/What_are_the_reaction_conditions_to_synthesize_Tetrazole_ring_by_reacting_organic_azide_and_acetonitrile]
  • Various Authors. Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/tetrazoles.shtm]
  • Various Authors. LOSARTAN. New Drug Approvals. [URL: https://www.ndrugs.com/?s=losartan]
  • Advent Chembio. (2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol Synthesis. Advent Chembio. [URL: https://www.adventchembio.com/synthesis/product/2-1h-tetrazol-5-yl-11-biphenyl]
  • Various Authors. (2023). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. [URL: https://www.researchgate.net/publication/371295995_Recent_Developments_in_the_Synthesis_of_Tetrazoles_and_their_Pharmacological_Relevance]
  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [URL: https://www.researchgate.
  • McQuade, D. T., et al. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition, 50(44), 10375-10378. [URL: https://dspace.mit.edu/handle/1721.1/76313]
  • Various Authors. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra05955f]
  • LookChem. (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. LookChem. [URL: https://www.lookchem.com/2-1H-Tetrazol-5-yl-biphenyl-4-yl-methanol-cas-160514-13-6/]
  • Various Authors. (2006). Processes for preparing losartan and losartan potassium. Google Patents. [URL: https://patents.google.
  • Various Authors. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. ResearchGate. [URL: https://www.researchgate.
  • Reddy, G. P., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensin II Receptor. Chemical and Pharmaceutical Bulletin, 55(6), 939-942. [URL: https://www.researchgate.net/publication/6348600_Identification_and_Synthesis_of_Potential_Impurities_of_Losartan_Potassium_-_A_Non-peptide_Angiotensin_II_Receptor]
  • Satyanarayana, B., et al. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. TSI Journals. [URL: https://www.tsijournals.com/articles/synthesis-and-spectral-characterization-of-related-compounds-of-losartan-potassium-an-antihypertensive-drug-substance.pdf]
  • Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394. [URL: https://moodle.units.it/pluginfile.php/388439/mod_resource/content/1/losartan%20synthesis.pdf]
  • McQuade, D. T., et al. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. CORE. [URL: https://core.ac.uk/display/14501173]
  • BenchChem. (2025). Technical Support Center: Optimizing Tetrazole Synthesis from Nitriles. BenchChem. [URL: https://www.benchchem.com/technical-support/optimizing-tetrazole-synthesis]
  • ChemicalBook. This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6869595.htm]
  • Various Authors. The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives. ResearchGate. [URL: https://www.researchgate.net/figure/The-proposed-mechanism-for-the-synthesis-of-2-1H-tetrazol-5-yl-acrylonitrile_fig7_341901170]
  • Biosynth. This compound. Biosynth. [URL: https://www.biosynth.com/p/FT28188/160514-13-6-2-1h-tetrazol-5-yl-biphenyl-4-yl-methanol]
  • Various Authors. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21823199/]
  • Various Authors. (2022). Optimization for the synthesis of tetrazole from aldehyde. ResearchGate. [URL: https://www.researchgate.
  • PubChem. (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11507097]
  • Various Authors. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. MDPI. [URL: https://www.mdpi.com/2227-9717/9/5/872]
  • precisionFDA. (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. precisionFDA. [URL: https://precision.fda.gov/substances/14NFA600H4]
  • Various Authors. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((20-(2H-tetrazole-5-yl)-[1,10-biphenyl]-4yl)-methyl)- pentanamido)-3-methyl butanoic acid-based ester derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-Characterization%2C-and-Biological-of-Masood-Khan/68c850d24f0c4765d1d6a36c56b718919f20c822]
  • Various Authors. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. MPG.PuRe. [URL: https://pure.mpg.de/rest/items/item_3341103/component/file_3341104/content]
  • Various Authors. (2019). Dynamic optimization of methanol synthesis section in the dual type configuration to increase methanol production. OUCI. [URL: https://www.ouci.fr/publication-10.2516-ogst-2019062-dynamic-optimization-of-methanol-synthesis-section-in-the-dual-type-configuration-to-increase-methanol-production.html]

Sources

Technical Support Center: Purification of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol. This critical intermediate, a precursor in the synthesis of sartan-based antihypertensive drugs, presents unique purification challenges due to its molecular structure. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity of this compound.

The structure of this compound, with its acidic tetrazole ring, a non-polar biphenyl core, and a polar hydroxymethyl group, gives it a distinct physicochemical profile that can complicate purification. Common issues include the removal of structurally similar impurities, managing its limited and variable solubility, and preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The most prevalent impurities are typically starting materials or byproducts from the synthetic route. These can include 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile, the corresponding carboxylic acid from hydrolysis of the nitrile, and potentially regioisomers of the tetrazole. The specific impurities will depend on the synthetic method used, for example, a Suzuki coupling followed by tetrazole formation.[1]

Q2: Why is my compound showing poor solubility in common crystallization solvents?

A2: this compound has very low solubility in water (0.13 g/L at 25°C) and many non-polar organic solvents due to the combination of the polar tetrazole and hydroxymethyl groups with the non-polar biphenyl backbone.[2] This amphiphilic nature can make finding a suitable single-solvent system for crystallization challenging. Often, a solvent/anti-solvent system or a mixture of polar and non-polar solvents is required.

Q3: My purified compound appears to be degrading upon storage. What are the likely causes?

A3: While the tetrazole ring is generally stable, the hydroxymethyl group can be susceptible to oxidation, especially if exposed to air and light over extended periods. Additionally, residual acidic or basic impurities from the synthesis can catalyze degradation. It is recommended to store the purified compound under an inert atmosphere, protected from light, and at reduced temperatures.

Q4: Can I use normal-phase chromatography for purification?

A4: While possible, normal-phase chromatography is often less effective for this compound due to its high polarity. The strong interactions between the tetrazole and hydroxyl groups with the silica gel can lead to significant tailing and poor separation. Reversed-phase chromatography is generally the preferred method.[3][4]

Troubleshooting Guides

Issue 1: Difficulty in Achieving High Purity by Crystallization

Symptom: After crystallization, HPLC analysis shows the presence of persistent impurities, or the yield is very low.

Cause: This often stems from the co-crystallization of structurally similar impurities or poor selection of the crystallization solvent system, leading to either insufficient purification or significant product loss.

Troubleshooting Workflow:

Caption: Crystallization Troubleshooting Workflow

Detailed Protocol for Solvent Screening:

  • Solubility Testing: In separate vials, attempt to dissolve ~10 mg of the crude product in 1 mL of various solvents at room temperature and with gentle heating. Good candidates for single-solvent crystallization will show poor solubility at room temperature but complete dissolution upon heating.

  • Anti-Solvent Screening: For solvents where the compound is highly soluble at room temperature (e.g., THF, Methanol), add an anti-solvent (a solvent in which the compound is insoluble, e.g., water, hexane) dropwise until turbidity is observed.

  • Cooling Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Anti-Solvent Crystallization: Dissolve the crude product in a suitable solvent. Slowly add an anti-solvent until the solution becomes cloudy, then add a small amount of the first solvent to redissolve the precipitate. Allow the solution to stand undisturbed.

Solvent System Suggestions:

Solvent System (v/v)Target ImpuritiesRationale
Ethyl Acetate / Hexane Less polar impuritiesThe product is dissolved in ethyl acetate, and hexane is added as an anti-solvent to precipitate the more polar product.
Methanol / Water More polar impuritiesThe product is dissolved in methanol, and water is added as an anti-solvent. The highly polar impurities may remain in the aqueous methanol.
Toluene / Ethyl Acetate General purposeToluene can be a good solvent at elevated temperatures, with ethyl acetate acting as an anti-solvent or co-solvent to modulate solubility.
Issue 2: Poor Separation and Peak Tailing in Reversed-Phase HPLC

Symptom: During HPLC analysis or purification, the product peak is broad, shows significant tailing, or co-elutes with impurities.

Cause: The acidic nature of the tetrazole ring (pKa ≈ 4.16) can lead to interactions with residual silanols on the silica-based stationary phase of the HPLC column.[2] This can cause peak tailing. The presence of both a polar and a non-polar region in the molecule can also lead to complex retention behavior.

Troubleshooting Workflow:

Caption: HPLC Optimization Workflow

Detailed HPLC Method Development Protocol:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Optimization of Mobile Phase pH: The addition of an acid like formic acid or trifluoroacetic acid to the mobile phase will protonate the tetrazole ring, reducing its interaction with the stationary phase and leading to sharper peaks.[3]

  • Solvent Selection: Acetonitrile often provides better peak shape and lower backpressure than methanol for aromatic compounds.

  • Gradient Adjustment: If impurities are co-eluting, a shallower gradient will increase the resolution between closely eluting peaks.

  • Stationary Phase Screening: If peak shape or selectivity is still an issue, consider a different stationary phase. A phenyl-hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions.[4]

References

  • PubMed. Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. Available from: [Link]

  • Google Patents. US7868180B2 - Process for the preparation of sartan derivatives and intermediates useful in such process.
  • ACS Omega. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. Available from: [Link]

  • Google Patents. US5859258A - Process for the crystalization of losartan.
  • Google Patents. CN103086993A - Method for crystallizing valsartan.
  • PMC - NIH. Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investigation. Available from: [Link]

Sources

Technical Support Center: Degradation Pathways of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol. This critical intermediate, a cornerstone in the synthesis of angiotensin II receptor blockers (sartans), possesses reactive sites that can be susceptible to various stress conditions. Understanding its degradation profile is paramount for impurity control, formulation development, and ensuring final drug product quality.

This document is structured as a series of questions and answers to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing an unknown peak in my HPLC analysis after storing my sample of this compound in an acidic solution. What could it be?

A1: Exposure to acidic conditions, particularly with heat, can lead to the degradation of the tetrazole ring.[1][2] While the biphenyl-methanol structure is relatively stable, the tetrazole moiety is the more likely site of degradation under hydrolytic stress. Forced degradation studies on sartan drugs like irbesartan and valsartan, which share the same core structure, show susceptibility to acid hydrolysis.[1][2][3]

  • Plausible Degradation Product: One of the primary degradation pathways involves the acid-catalyzed hydrolysis of the tetrazole ring. This can lead to ring-opening and subsequent loss of nitrogen, although this is more pronounced under photolytic conditions.[4] A more common acidic degradation product for related sartan compounds involves modifications to other parts of the molecule, but for this specific intermediate, focus should be on the tetrazole ring's integrity.

  • Troubleshooting & Verification:

    • LC-MS Analysis: To identify the unknown peak, perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass-to-charge ratio (m/z) of the unknown peak will provide the molecular weight of the degradation product, which is crucial for structural elucidation.

    • Forced Degradation Study: Conduct a systematic forced degradation study. Expose your compound to 0.1 M HCl at a controlled temperature (e.g., 80°C) and take samples at various time points.[1] This will help confirm that the impurity peak grows over time under acidic stress.

    • Comparative Analysis: If available, compare the retention time and mass spectrum of your unknown peak with any known impurities or degradation products of related sartan APIs like losartan or irbesartan.

Q2: My sample has developed a slight yellow color and shows new impurities after being exposed to light. What is the likely cause?

A2: Photodegradation is a known degradation pathway for compounds containing the biphenyl-tetrazole moiety.[4][5] Exposure to UV-Vis radiation can induce complex reactions, including decarboxylation (not applicable here) and reactions involving the tetrazole ring.[4][5]

  • Key Photodegradation Mechanism: The tetrazole ring is a primary target for photolytic stress. Upon excitation with UV light, the tetrazole ring can undergo cleavage, leading to the loss of a nitrogen molecule (N₂).[4][6] This can result in the formation of highly reactive intermediates that can cyclize or react further. For instance, in studies on valsartan, photolysis led to the loss of nitrogen from the tetrazole ring and a subsequent cyclization to form a tetracyclic diazacyclopropene derivative.[4]

  • Troubleshooting & Mitigation:

    • Protect from Light: Store this compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

    • Photostability Testing: To confirm photostability, perform a study according to ICH guideline Q1B. Expose a solution and solid sample to a controlled light source (e.g., xenon lamp or a cool white fluorescent/near UV lamp combination) and analyze for degradation at specified intervals.

    • Characterize Degradants: Use LC-MS/MS and NMR to identify the structures of the photolytic degradation products. This will confirm the degradation pathway and help in developing strategies to prevent it.

Q3: I am performing an oxidative stress study with hydrogen peroxide (H₂O₂), and I'm seeing multiple new peaks. What are the expected degradation products?

A3: The biphenyl-tetrazole core is susceptible to oxidative degradation. Studies on losartan have shown that it degrades significantly in the presence of H₂O₂.[7][8][9]

  • Likely Oxidation Sites:

    • Hydroxymethyl Group: The primary alcohol (-CH₂OH) on the biphenyl ring is a prime candidate for oxidation. It can be oxidized first to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH), which would be 2'-(1H-Tetrazol-5-yl)biphenyl-4-carboxylic acid.

    • Tetrazole Ring: The tetrazole ring itself can be oxidized, potentially leading to the formation of N-oxides. Studies on losartan under oxidative stress have identified degradation products where an oxygen atom is added to one of the nitrogen atoms in the tetrazole ring, forming tetrazol-1-ol or tetrazol-2-ol derivatives.[7]

  • Troubleshooting & Analysis:

    • Control H₂O₂ Concentration and Temperature: The extent of degradation is highly dependent on the concentration of H₂O₂ and the temperature. Start with milder conditions (e.g., 3% H₂O₂ at room temperature) and increase the stress if no degradation is observed.[8][9]

    • Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the degradation products. This will help in determining their elemental composition. For example, an increase of 14 Da would suggest oxidation of the alcohol to an acid (O minus 2H), while an increase of 16 Da would point towards N-oxide formation.

    • NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation using preparative HPLC followed by 1D and 2D NMR analysis is necessary.[7][10]

Q4: Is this compound susceptible to degradation under basic (alkaline) conditions?

A4: Yes, while acidic and oxidative conditions are often more aggressive, degradation under basic conditions has been observed for related sartan compounds.[1][10] Irbesartan, for example, shows degradation in basic media.[1][10]

  • Potential Degradation Pathway: The acidity of the tetrazole ring proton (pKa ≈ 4-5) means it will be deprotonated under basic conditions. While this anion is relatively stable, prolonged exposure to strong base and heat could potentially promote ring-opening or other rearrangements, although this is generally less common than under other stress conditions. The primary alcohol is generally stable to base.

  • Experimental Approach:

    • Stress Conditions: In your forced degradation study, include an arm with 0.1 M NaOH at an elevated temperature (e.g., 80°C).[1]

    • Monitor for Changes: Use a stability-indicating HPLC method to monitor for the appearance of new peaks over time.

    • Structural Analysis: If degradation is observed, use LC-MS to get an initial idea of the molecular weight of the degradant(s) to guide further investigation.

Q5: What is a reliable, step-by-step protocol for conducting a forced degradation study on this compound?

A5: A forced degradation study is essential to understand the intrinsic stability of the molecule. Here is a general protocol based on ICH guidelines.

Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions (ICH Q1A R2):

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep the solution at 60°C for 6 hours.[2] Withdraw samples at intervals (e.g., 0, 2, 4, 6 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep the solution at 60°C for 6 hours.[2] Withdraw samples at intervals, neutralize with 1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the solution at 60°C for 6 hours.[2] Withdraw samples at intervals and dilute for analysis.

    • Thermal Degradation: Store the solid compound in a hot air oven at 60°C for 6 hours.[2] Also, reflux the stock solution at 60°C for 6 hours. Sample and analyze.

    • Photodegradation: Expose the solid compound and the stock solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11] Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC-UV method. A C18 column is typically suitable.

    • The mobile phase could consist of a mixture of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile, run in a gradient mode.[12]

    • Use a photodiode array (PDA) detector to check for peak purity of the parent compound and the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Characterize significant degradation products using LC-MS/MS.

Data & Visualization

Summary of Degradation Behavior

The stability of the biphenyl-tetrazole moiety is highly dependent on the conditions. The following table summarizes typical degradation percentages observed for related sartan drugs under various stress conditions, which can serve as a guide for what to expect.

Stress ConditionReagent/ParameterTemperatureDurationTypical Degradation (%)Reference
Acid Hydrolysis 1 M HCl60°C6 hours~23%[2]
Base Hydrolysis 0.1 M NaOH80°C24 hoursSignificant (~70% for Irbesartan)[1]
Oxidation 30% H₂O₂60°C6 hours~20%[2]
Photolysis >320 nm UVAmbient-Significant[4]
Thermal Solid State60°C6 hoursGenerally Stable[2]
Visualizing the Degradation Pathways

The following diagrams illustrate the primary degradation pathways discussed.

cluster_main This compound cluster_oxidative Oxidative Stress (H₂O₂) cluster_photo Photolytic Stress (UV Light) Parent Parent Compound (C14H12N4O) N_Oxide N-Oxide Degradant (on Tetrazole Ring) Parent->N_Oxide Oxidation of Tetrazole N2_Loss Loss of N₂ Parent->N2_Loss Tetrazole Ring Cleavage Aldehyde Intermediate Aldehyde Carboxylic_Acid Carboxylic Acid Degradant Aldehyde->Carboxylic_Acid Further Oxidation Cyclized_Product Cyclized Degradant N2_Loss->Cyclized_Product Rearrangement

Caption: Key degradation pathways under oxidative and photolytic stress.

Experimental Workflow for Degradation Product Identification

Start Forced Degradation (Acid, Base, H₂O₂, Light, Heat) HPLC HPLC-PDA Analysis (Detect & Quantify Degradants) Check Degradation > 5%? HPLC->Check LCMS LC-MS/MS Analysis (Determine MW & Fragmentation) Check->LCMS Yes End No Significant Degradation Check->End No Isolate Preparative HPLC (Isolate Major Degradants) LCMS->Isolate NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolate->NMR Elucidate Structure Elucidation NMR->Elucidate Report Final Report Elucidate->Report

Caption: Workflow for identification of unknown degradation products.

References

  • Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. (2018). Magnetic Resonance in Chemistry. Available at: [Link]

  • Characterization of two new potential impurities of Valsartan obtained under photodegradation stress condition. (2011). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC. (n.d.). Acta Chromatographica. Available at: [Link]

  • Photocatalytic Degradation Pathways of the Valsartan Drug by TiO2 and g-C3N4 Catalysts. (2022). Catalysts. Available at: [Link]

  • Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. (2023). Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. (2015). Molecules. Available at: [Link]

  • Forced degradation of valsartan: Development and validation of stability indicating RP-HPLC method. (2019). The Pharma Innovation Journal. Available at: [Link]

  • Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. (n.d.). ResearchGate. Available at: [Link]

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. (n.d.). Ingenta Connect. Available at: [Link]

  • Photocatalytic Degradation Pathways of the Valsartan Drug by TiO 2 and g-C 3 N 4 Catalysts. (2022). MDPI. Available at: [Link]

  • Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR. (n.d.). ResearchGate. Available at: [Link]

  • Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. (n.d.). British Journal of Clinical Pharmacology. Available at: [Link]

  • A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • FORCED DEGRADATION STUDIES OF IRBESARTAN AND ANALYSIS OF ITS FRAGMENTS. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • New Stability Indicating Method for Quantification of Impurities in Amlodipine and Valsartan Tablets by Validated HPLC. (n.d.). SciSpace. Available at: [Link]

  • Initial mechanisms for the unimolecular decomposition of electronically excited nitrogen-rich energetic materials with tetrazole rings: 1-DTE, 5-DTE, BTA, and BTH. (2016). The Journal of Chemical Physics. Available at: [Link]

  • UV Spectroscopy Analysis and Degradation Study of Irbesartan. (n.d.). International Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. (2015). ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. (n.d.). Semantic Scholar. Available at: [Link]

  • Investigation of Carcinogenic Impurities of N-Nitrosamines in Sartan Pharmaceutical Products Marketed in Brazil: Development and Validation of Method Based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry. (2023). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sartan contaminant recall hits generics manufacturers. (2021). Chemistry World. Available at: [Link]

  • Determination of Nitrosamine Impurities in Sartan Drug Products by GC-MS/MS Method. (n.d.). Shimadzu. Available at: [Link]

  • New Stability Indicating Method for Quantification of Impurities in Amlodipine and Valsartan Tablets by Validated HPLC. (2016). ResearchGate. Available at: [Link]

  • Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. (2021). Semantic Scholar. Available at: [Link]

  • Decomposition products of tetrazoles. (2021). Russian Chemical Reviews. Available at: [Link]

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2021). Russian Chemical Reviews. Available at: [Link]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (n.d.). Molecules. Available at: [Link]

  • Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? (2003). Journal of the American Chemical Society. Available at: [Link]

  • (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. (n.d.). LookChem. Available at: [Link]

  • 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. (2011). Archiv der Pharmazie. Available at: [Link]

  • (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. (n.d.). precisionFDA. Available at: [Link]

Sources

preventing byproduct formation in 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, a critical intermediate in the manufacturing of Angiotensin II receptor blockers (ARBs) like Losartan. This document provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

The synthesis is typically a multi-step process, and impurities can arise at each stage. This guide is structured to address challenges sequentially, from the formation of the biphenyl core to the final functional group manipulations.

Overall Synthetic Workflow

A common synthetic route involves a Suzuki coupling to create the biphenyl structure, followed by tetrazole formation and modification of the benzylic methyl group. The precise sequence can vary, but the challenges are often similar.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Tetrazole Formation cluster_2 Step 3: Functional Group Interconversion A 2-Bromobenzonitrile C 4'-Methylbiphenyl- 2-carbonitrile (OTBN) A->C Suzuki Coupling Pd Catalyst, Base B 4-Methylphenyl- boronic Acid B->C E 5-(4'-Methylbiphenyl-2-yl)- 1H-tetrazole C->E D Sodium Azide (NaN3) + Acid/Lewis Acid D->E [3+2] Cycloaddition G 2'-[(1H-Tetrazol-5-yl)biphenyl- 4-yl]methanol (Final Product) E->G e.g., NBS Oxidation -> Aldehyde -> NaBH4 Reduction F Oxidation/Reduction

Caption: Common synthetic pathway to the target molecule.

Part 1: Suzuki Coupling Troubleshooting (Formation of OTBN)

The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between the two phenyl rings.[1][2] However, improper conditions can lead to several byproducts, primarily from homocoupling and dehalogenation. The key intermediate formed is 4'-Methylbiphenyl-2-carbonitrile, often abbreviated as OTBN.[3][4][5]

Q1: I'm observing significant amounts of 4,4'-dimethylbiphenyl in my reaction mixture. What's causing this homocoupling of the boronic acid and how can I prevent it?

A1: Homocoupling of the boronic acid (e.g., 4-methylphenylboronic acid) is a common side reaction, often promoted by the presence of oxygen and an inappropriate base or catalyst concentration.

Mechanism of Homocoupling: This side reaction is typically understood to proceed through an oxidative coupling of the boronic acid, which can be catalyzed by the palladium species, especially at higher temperatures or under aerobic conditions.

Troubleshooting Strategies:

ParameterRecommendationRationale & Explanation
Atmosphere Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.Oxygen can promote the oxidative homocoupling of the boronic acid. Rigorous exclusion of air is one of the most effective ways to minimize this byproduct.
Base Stoichiometry Use the minimum effective amount of base (typically 2-3 equivalents). Do not use a large excess.The base activates the boronic acid for transmetalation.[6] However, an excessive amount can accelerate decomposition pathways and homocoupling. The choice of base is also critical; weaker bases may require higher temperatures, which can also favor side reactions.
Catalyst Loading Avoid excessively high palladium catalyst loading.While a sufficient amount of catalyst is needed for the main reaction, very high concentrations can increase the rate of side reactions like homocoupling.
Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can accelerate all reaction pathways, including the undesirable homocoupling. Some modern catalyst systems allow for room temperature couplings.

Q2: My yield is low due to the formation of benzonitrile (from dehalogenation of 2-bromobenzonitrile). How can I suppress this?

A2: Dehalogenation is a reductive process that replaces the halogen on your aryl halide with a hydrogen atom. It can be caused by impurities in reagents or non-optimal reaction conditions.

Troubleshooting Strategies:

ParameterRecommendationRationale & Explanation
Solvent Purity Use high-purity, anhydrous solvents.Protic impurities (water, alcohols) can sometimes act as a hydride source for the dehalogenation pathway, especially in the presence of certain bases.
Ligand Choice Ensure the chosen phosphine ligand is appropriate and not prone to degradation.Bulky, electron-rich phosphine ligands often stabilize the palladium catalyst and promote the desired cross-coupling over reductive dehalogenation. Ligand degradation can lead to highly active, coordinatively unsaturated palladium species that may promote side reactions.
Boronic Acid Quality Use high-quality boronic acid with minimal impurities.Some impurities in lower-grade boronic acids can contribute to catalyst deactivation or facilitate reductive pathways.

Part 2: Tetrazole Ring Formation & Protection/Deprotection

The formation of the tetrazole ring via [3+2] cycloaddition of an azide source with the nitrile group is a critical step.[7][8] This reaction is often catalyzed by a Lewis or Brønsted acid.[9][10] Safety and protecting group strategy are key concerns here.

Q3: My tetrazole formation is slow and gives low yields. How can I drive the reaction to completion?

A3: The cycloaddition of azide to a nitrile can be sluggish. The reaction rate is highly dependent on the catalyst, solvent, and temperature. The mechanism involves the activation of the nitrile by a Lewis or Brønsted acid, making it more susceptible to nucleophilic attack by the azide.[7][9]

Optimization Strategies:

ParameterRecommendationRationale & Explanation
Catalyst/Promoter Use an effective Lewis acid (e.g., ZnCl₂, AlCl₃) or a Brønsted acid promoter (e.g., NH₄Cl, triethylammonium chloride).These agents coordinate to the nitrile nitrogen, activating it towards cycloaddition. Zinc salts are particularly effective and widely used for this transformation.[10]
Solvent Use a high-boiling polar aprotic solvent like DMF, NMP, or DMAc.These solvents help to dissolve the azide salts and can facilitate the reaction at the required higher temperatures.
Temperature Increase the reaction temperature, often in the range of 100-150 °C.This cycloaddition has a significant activation barrier, and higher temperatures are typically required to achieve reasonable reaction rates.
Safety Note Extreme Caution: Heating azides, particularly in organic solvents, can pose a significant explosion risk due to the potential formation of hydrazoic acid (HN₃). Ensure proper ventilation, use a blast shield, and never allow the reaction mixture to concentrate or dry out unexpectedly.

Q4: I'm having difficulty with the deprotection of my N-trityl protected tetrazole. Standard acidic conditions are causing degradation. What are my options?

A4: The trityl (triphenylmethyl) group is a common protecting group for the tetrazole nitrogen, but its removal can be challenging.[11] While standard strong acid cleavage (e.g., TFA, HCl) is common, it can be too harsh for complex molecules.[12][13]

G cluster_0 Standard/Harsh Conditions cluster_1 Milder/Alternative Conditions Trityl_Protected N-Trityl Protected Tetrazole Strong_Acid Strong Protonic Acid (e.g., TFA, HCl) Trityl_Protected->Strong_Acid Deprotection Indium Indium Metal in Methanol Trityl_Protected->Indium Deprotection Lithiation Naphthalene-Catalyzed Lithiation Trityl_Protected->Lithiation Deprotection Basic Unusual Basic Detritylation Trityl_Protected->Basic Deprotection Deprotected 1H-Tetrazole (Product) Strong_Acid->Deprotected Degradation Byproduct Formation (Degradation) Strong_Acid->Degradation Potential Issue Indium->Deprotected Lithiation->Deprotected Basic->Deprotected

Caption: Deprotection pathways for N-trityl tetrazoles.

Alternative Deprotection Protocols:

MethodConditionsComments & References
Indium-Mediated Indium metal in refluxing methanol.An efficient and selective method that proceeds under neutral conditions, avoiding harsh acids.[11]
Reductive (Lithiation) Lithium powder with a catalytic amount of naphthalene.A non-acidic reductive method that gives excellent yields without decomposing the tetrazole ring.[14][15]
Unusual Basic Cleavage Some sartan molecules have shown unexpected detritylation under basic conditions.This is less general but has been observed and could be explored if other methods fail.[14]

Part 3: Benzylic Functionalization

The final steps often involve converting the 4'-methyl group of the biphenyl ring into the required hydroxymethyl (methanol) group. This is typically a two-step process: oxidation of the methyl to an aldehyde, followed by reduction to the alcohol.

Q5: My benzylic oxidation of the methyl group to the aldehyde is producing the over-oxidized carboxylic acid. How can I stop the reaction at the aldehyde stage?

A5: Over-oxidation is a common problem. The choice of oxidant and careful control of reaction conditions are crucial to isolate the aldehyde. TEMPO-mediated oxidation systems are highly effective for this transformation.

Recommended Protocol: TEMPO-Catalyzed Oxidation

A well-established method is the Anelli-Montanari oxidation, which uses (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with sodium hypochlorite (bleach) as the stoichiometric oxidant.

  • Key Reagents: Catalytic TEMPO (or a derivative like 4-MeO-TEMPO), NaOCl (stoichiometric oxidant), KBr (co-catalyst), NaHCO₃ (buffer).

  • Conditions: Typically run in a biphasic system (e.g., CH₂Cl₂/water) at 0 °C.

  • Control: The reaction is usually rapid. To prevent over-oxidation to the carboxylic acid, it's critical to monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Adding a phase-transfer catalyst is known to accelerate the subsequent oxidation to the carboxylic acid, so its omission is key to isolating the aldehyde.[16]

Q6: The subsequent reduction of the aldehyde to the alcohol is incomplete. What are the best practices?

A6: The reduction of an aromatic aldehyde to a primary alcohol is generally a high-yielding and clean reaction. If you are seeing incomplete conversion, the issue likely lies with the reducing agent or the reaction setup.

Troubleshooting Aldehyde Reduction:

IssueRecommendationRationale
Incomplete Reaction Use a slight excess (1.1-1.5 equivalents) of a mild reducing agent like sodium borohydride (NaBH₄).NaBH₄ is highly effective for reducing aldehydes and is much safer and easier to handle than stronger agents like LiAlH₄. An excess ensures the reaction goes to completion.
Deactivated Reagent Use freshly opened or properly stored NaBH₄.Sodium borohydride can decompose upon exposure to atmospheric moisture. If the reagent is old or has been stored improperly, its activity will be diminished.
Solvent Choice Use protic solvents like methanol or ethanol.These solvents are ideal for NaBH₄ reductions. The reaction is typically fast at room temperature or even 0 °C.

References

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-6. [Link]

  • PubMed. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. National Institutes of Health. [Link]

  • Thieme Gruppe. (2015). Trityl Group Deprotection from Tetrazoles. Synlett. [Link]

  • ResearchGate. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. [Link]

  • Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Advent Chembio. (n.d.). (2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol. [Link]

  • ResearchGate. (2017). Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • LookChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. [Link]

  • ResearchGate. (n.d.). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [Link]

  • PubMed. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. National Institutes of Health. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Pearson. (n.d.). What products would you expect from the following Suzuki coupling reactions? (a). [Link]

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • Common Organic Chemistry. (n.d.). Trityl Protection. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Organic Syntheses. (n.d.). TEMPO-Mediated Oxidations. [Link]

  • precisionFDA. (n.d.). (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. [Link]

  • PubChem. (n.d.). 2-Cyano-4'-methylbiphenyl. National Institutes of Health. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol. This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, with this and structurally similar compounds. As a known impurity of Losartan, achieving a symmetrical peak shape is critical for accurate quantification and method validation.[1][2][3][4]

This guide provides in-depth, scientifically grounded explanations and actionable protocols to diagnose and resolve peak asymmetry, ensuring the integrity and reliability of your analytical results.

Part 1: Understanding the Root Cause of Peak Tailing

Peak tailing is a common chromatographic issue characterized by an asymmetrical peak where the latter half is broader than the front half.[5] This phenomenon indicates a complex interaction between the analyte, the stationary phase, and the mobile phase, often involving more than one retention mechanism.[5][6]

For this compound, the primary molecular features contributing to peak tailing are the acidic tetrazole ring and the polar hydroxyl group. The tetrazole group has a predicted pKa of approximately 4.16, making the molecule acidic.[1][7]

The most frequent cause of peak tailing for such a compound in reversed-phase HPLC is the secondary interaction between the analyte and the stationary phase, specifically with residual silanol groups (Si-OH) on the silica backbone of the column packing material.[8][9]

The Mechanism of Silanol Interaction
  • Primary Retention: In reversed-phase HPLC, the primary retention mechanism is the hydrophobic interaction between the non-polar biphenyl rings of the analyte and the C18 or C8 stationary phase.

  • Secondary Interaction (The Problem): At mobile phase pH values above 3-4, the acidic silanol groups on the silica surface become deprotonated and negatively charged (SiO⁻).[6][10] The acidic proton on the analyte's tetrazole ring can engage in strong hydrogen bonding or ionic interactions with these active silanol sites. This secondary, more polar interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to be retained longer, which results in a "tailing" effect on the peak.[5][6]

Below is a diagram illustrating the troubleshooting workflow for peak tailing.

G cluster_0 Troubleshooting Workflow start Peak Tailing Observed (Asymmetry > 1.2) q1 Is Mobile Phase pH controlled and appropriate? start->q1 sol1 Adjust Mobile Phase pH (e.g., pH ≤ 3.0) Add Buffer (10-25 mM) q1->sol1 NO q2 Is the column suitable? (e.g., modern, end-capped) q1->q2 YES a1_yes YES a1_no NO sol1->q2 sol2 Switch to a high-purity, end-capped Type B silica column q2->sol2 NO q3 Are there instrumental issues? q2->q3 YES a2_yes YES a2_no NO sol2->q3 sol3 Check for extra-column volume, frit blockage, or column void. Perform system maintenance. q3->sol3 YES q4 Consider Advanced Method Modifications q3->q4 NO a3_yes YES a3_no NO sol3->q4 sol4 - Increase buffer strength - Use ion-pairing agent - Optimize temperature q4->sol4 end_node Symmetrical Peak Achieved sol4->end_node

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the issues you might be facing.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak tailing factor? A1: The USP tailing factor (T) is a common measure of peak symmetry. A value of T = 1.0 indicates a perfectly symmetrical peak. For many assays, a tailing factor of up to 1.5 is acceptable, though for high-precision quantification, a value below 1.2 is often desired.[6]

Q2: Why is peak tailing a problem for my analysis? A2: Peak tailing can compromise the accuracy and reproducibility of your results.[8] It leads to difficulties in peak integration, which can affect quantitative accuracy, and it reduces the resolution between closely eluting peaks, potentially masking impurities.

Q3: Does peak tailing always indicate a problem with my column? A3: Not necessarily. While column issues (like degradation or contamination) are a common cause, peak tailing can also stem from an unoptimized mobile phase, instrumental problems like extra-column dead volume, or sample overload.[8][11][12]

In-Depth Troubleshooting Guide

Problem 1: My peak for this compound is tailing significantly. Where do I start?

Analysis: The most probable cause is a secondary interaction with silanol groups, which is highly dependent on the mobile phase pH.[8] Given the analyte's acidic nature (pKa ≈ 4.16), if your mobile phase pH is in the range of 4 to 7, you are likely promoting the ionization of both the analyte and the residual silanols on the column, maximizing unwanted interactions.

Solution: Optimize the Mobile Phase pH and Buffer.

  • Expertise & Experience: The most effective strategy to minimize silanol interactions is to suppress their ionization.[6] By lowering the mobile phase pH to ≤ 3, the silanol groups become fully protonated (Si-OH), neutralizing their negative charge and drastically reducing their ability to interact with your acidic analyte.[5][11]

  • Protocol:

    • Prepare a Buffered Mobile Phase: Do not use unbuffered water. Prepare an aqueous mobile phase containing a buffer with a pKa near your target pH. For a target pH of 2.5-3.0, a phosphate or formate buffer is suitable.

    • Recommended Starting Buffer: Begin with a 10-25 mM ammonium formate or potassium phosphate buffer.[10][13] Ensure the final pH of the aqueous portion of the mobile phase is adjusted to between 2.5 and 3.0 before mixing with the organic modifier.

    • Verification: A stable pH is crucial for reproducibility.[14][15] Always measure the pH of the aqueous component before adding the organic solvent.[16]

Mobile Phase pHSilanol State (SiO-H)Analyte State (Tetrazole)Expected Peak ShapeRationale
pH < 3 Protonated (Neutral) Protonated (Neutral) Improved Symmetry Suppresses silanol ionization, minimizing secondary interactions. [10][11]
pH 4-7Partially to Fully Ionized (Negative)Partially to Fully Ionized (Negative)Poor (Tailing)Strong potential for ionic/polar secondary interactions.[6][8]
pH > 8Fully Ionized (Negative)Fully Ionized (Negative)Variable, Risk of Column DamageWhile analyte is fully ionized, high pH can dissolve the silica backbone of the column.[17]

Problem 2: I've adjusted the pH to 2.8 with a buffer, but I still see some peak tailing.

Analysis: If pH optimization alone is insufficient, the issue may lie with the column itself or more subtle chemical interactions. Older columns (Type A silica) have a higher concentration of acidic, active silanol groups and trace metal impurities that can exacerbate tailing.[5]

Solution: Evaluate and Select the Appropriate HPLC Column.

  • Expertise & Experience: Modern HPLC columns are engineered to minimize these effects. "End-capping" is a process where residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interaction with polar analytes.[6] High-purity, "Type B" silica has fewer metal impurities and is less acidic, providing better peak shapes for basic and acidic compounds.[5]

  • Protocol:

    • Check Column History: If you are using an older or heavily used column, it may be degraded. Try a new column of the same type first.

    • Switch to a High-Purity, End-Capped Column: If the problem persists, switch to a column specifically marketed as "base-deactivated," "high-purity," or based on "Type B" silica. These are designed to reduce silanol activity.[10]

    • Consider Alternative Stationary Phases: While less common, if silanol interactions remain problematic, a polymer-based column, which lacks a silica backbone, can be an option.[16]

Problem 3: I'm using a new, end-capped column and a buffered low-pH mobile phase, but the tailing persists. What else could be the cause?

Analysis: When the primary chemical causes are addressed, it's time to investigate instrumental and other method parameters. Issues like extra-column volume, column contamination, or even the choice of organic modifier can contribute to peak asymmetry.[8][11]

Solution: Investigate Instrumental Effects and Advanced Mobile Phase Modifications.

  • Expertise & Experience: Seemingly minor details in the HPLC system setup can have a significant impact on peak shape, especially for fast eluting peaks. Additionally, for highly polar or ionizable compounds, ion-pairing agents can be a powerful tool to improve both retention and peak shape.[18]

  • Protocols:

    • Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[8] Check that all fittings are properly seated to avoid dead volume.

    • Check for Blockages: A partially blocked inlet frit on the column or guard column can cause peak distortion. Try back-flushing the column (disconnect from the detector first) or replacing the guard column.[6]

    • Consider an Ion-Pairing Reagent: For this acidic analyte, a cationic ion-pairing reagent like tetrabutylammonium (TBA) can be added to the mobile phase.[19] The TBA will pair with the ionized analyte, forming a neutral, more hydrophobic complex that interacts more cleanly with the C18 phase. It also helps to mask residual silanols.[20]

      • Starting Concentration: Add 5-10 mM of tetrabutylammonium hydrogen sulfate to the mobile phase. Be aware that ion-pairing reagents require long column equilibration times.[20][21]

    • Optimize Organic Modifier and Temperature:

      • Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) can alter selectivity and improve peak shape.[8]

      • Increasing the column temperature (e.g., to 35-40 °C) can improve mass transfer kinetics and sometimes reduce tailing, though its effect can be variable.

Below is a diagram illustrating the chemical interactions at the stationary phase surface.

Caption: Analyte-stationary phase interactions under different pH conditions.

References

  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (2023). Element Lab Solutions. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). Element Lab Solutions. [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018). Restek. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. (n.d.). LookChem. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare. [Link]

  • Importance of ion pair reagents on reverse phase HPLC. (2018). Pharmaguideline Forum. [Link]

  • How to fix asymmetrical chromatography peaks?. (2024). Cytiva. [Link]

  • How to Fix Asymmetrical Chromatography Peaks. (2023). LinkedIn. [Link]

  • Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Separation Science. [Link]

  • HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2... (n.d.). ResearchGate. [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. (2025). Welch Materials. [Link]

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. (2015). Ingenta Connect. [Link]

  • Synthesis, Characterization and HPLC Analysis of Structurally Related Compounds of Tetrazepam. (2025). ResearchGate. [Link]

  • Ph.Eur. Losartan Potassium - Related Substances Reference solution (b) on Luna 5 µm C18(2) 250 x 4.6 mm using Agilent 1260 UHPLC system. (n.d.). Phenomenex. [Link]

  • Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. (n.d.). Asian Journal of Chemistry. [Link]

  • RP-HPLC Method for the Determination of Losartan Potassium and Ramipril in Combined Dosage Form. (2011). National Institutes of Health. [Link]

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (n.d.). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation. (2014). National Institutes of Health. [Link]

  • (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. (n.d.). precisionFDA. [Link]

  • How can I resolve peak tailing during the analysis of drug in HPLC?. (2021). ResearchGate. [Link]

Sources

Technical Support Center: Stability of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (CAS No. 160514-13-6)[1][2][3][4]. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. As an important intermediate and a known impurity of Losartan[2][3], understanding its stability profile is critical for experimental accuracy and regulatory compliance.

This guide provides troubleshooting protocols and frequently asked questions based on the known chemistry of tetrazole-containing compounds and general principles of active pharmaceutical ingredient (API) stability.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Appearance of a New Impurity Peak During HPLC Analysis After Storage

Symptom: You observe a new, unidentified peak in your HPLC chromatogram when analyzing a sample of this compound that has been stored for a period.

Potential Cause: The appearance of a new peak strongly suggests chemical degradation of the parent compound. Tetrazole rings can be susceptible to cleavage under certain conditions, and the biphenylmethanol structure may undergo oxidation.[5][6]

Troubleshooting Workflow:

Troubleshooting_Impurity start Observation: New HPLC Peak step1 Step 1: Characterize the Impurity - Determine retention time & UV spectrum. - Perform LC-MS to get mass data. start->step1 Analyze step2 Step 2: Investigate Degradation Pathway - Compare mass to potential degradants. - Consider tetrazole ring opening or oxidation. step1->step2 Identify step3 Step 3: Review Storage Conditions - Check temperature and humidity logs. - Assess exposure to light and air. step2->step3 Correlate step4 Step 4: Perform Forced Degradation - Subject a fresh sample to stress conditions (heat, light, acid, base, oxidation). - Compare degradants to the observed impurity. step3->step4 Confirm solution Solution: - Optimize storage (e.g., inert atmosphere, lower temp). - Re-evaluate analytical method to quantify impurity. - Qualify the impurity if it exceeds thresholds. step4->solution Resolve

Caption: Workflow for troubleshooting a new impurity.

Detailed Steps:

  • Characterize the Impurity:

    • Initial HPLC Analysis: Note the retention time, peak area percentage, and UV spectrum of the new peak.

    • LC-MS Analysis: The most critical step. Determine the mass-to-charge ratio (m/z) of the impurity. This will provide the molecular weight, which is essential for proposing a structure. Tetrazole-containing compounds can undergo fragmentation with the loss of a nitrogen molecule (N₂), which is a characteristic mass loss to look for.[5]

  • Hypothesize Degradation Pathways:

    • Tetrazole Ring Cleavage: Photolysis or thermal stress can lead to the cleavage of the tetrazole ring, often resulting in the extrusion of N₂ gas.[6][7] The resulting reactive intermediates can form various products.

    • Oxidation: The benzylic alcohol group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. This is a common degradation pathway for such functional groups.

  • Review Storage Conditions:

    • Cross-reference your storage conditions with established guidelines. Were there any deviations from the recommended temperature and humidity?[8][9]

    • Was the container properly sealed to protect from air (oxygen)? Was it protected from light?[9]

  • Perform Confirmatory Forced Degradation Studies:

    • A forced degradation study on a fresh, pure sample can help confirm the identity of the impurity.[10][11] This involves intentionally stressing the compound under various conditions.

    • See the Experimental Protocols section below for a detailed methodology.

Issue 2: Decrease in Assay Value or Potency Over Time

Symptom: The measured concentration or purity of your stored this compound is lower than expected.

Potential Cause: This is a direct indication of degradation. The parent molecule is converting into one or more degradation products, thus reducing its overall percentage in the sample.

Troubleshooting Steps:

  • Verify Analytical Method: Ensure your analytical method is validated and stability-indicating. A proper method should be able to separate the main compound from all potential degradation products.

  • Mass Balance Analysis: In your chromatography, sum the peak area of the main compound and all impurity peaks. A good stability-indicating method should result in a mass balance close to 100%. If it is significantly lower, it might indicate the formation of non-UV active compounds or highly retained species on the column.

  • Investigate Environmental Factors: As with Issue 1, meticulously review the storage history. Temperature excursions are a primary cause of accelerated degradation.[9][12]

  • Container Compatibility: Ensure the container material is inert and does not interact with the compound.[13]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: While specific stability data for this exact molecule is not publicly available, based on general guidelines for active pharmaceutical ingredients (APIs), the following conditions are recommended:

  • Temperature: Store in a controlled environment, preferably refrigerated (2°C to 8°C) for long-term storage.[12][13] For routine use, controlled room temperature (20°C to 25°C) may be acceptable for short periods, but this should be validated with stability studies.[8][13]

  • Humidity: Store in a dry place, ideally with relative humidity not exceeding 60%.[8] Use of desiccants is advisable.

  • Light: Protect from light by using amber vials or storing in a dark location.[9] Photodegradation is a common pathway for complex organic molecules.[6]

  • Atmosphere: For maximum stability, especially for long-term reference standards, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Q2: Is this compound sensitive to pH changes in solution?

A2: Yes, it is likely to be sensitive to pH. The tetrazole moiety is acidic (pKa is predicted to be around 4.16)[2], meaning its ionization state will change with pH. Furthermore, degradation pathways like hydrolysis can be catalyzed by acidic or basic conditions.[11] It is crucial to control the pH when preparing solutions and to evaluate stability in the intended solvent and buffer system.

Q3: How can I proactively assess the stability of a new batch of this compound?

A3: A proactive approach involves conducting a forced degradation study. This will help you identify likely degradation products and establish a stability-indicating analytical method before you start your main experiments.[10] The protocol below provides a standard approach.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the specificity of your analytical method.[10][14][15]

Objective: To generate likely degradation products of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[15] Adjust exposure times as needed.

Stress ConditionProtocol
Acid Hydrolysis Add 1N HCl to the sample solution. Heat at 60°C for 2 hours. Neutralize with 1N NaOH before analysis.
Base Hydrolysis Add 1N NaOH to the sample solution. Keep at room temperature for 2 hours. Neutralize with 1N HCl before analysis.
Oxidation Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours, protected from light.
Thermal Stress Store the solid compound in an oven at 70°C for 48 hours. Dissolve in solvent for analysis.
Photolytic Stress Expose the solution to a photostability chamber (ICH Q1B option) with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using an HPLC-UV/PDA and HPLC-MS system.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and characterize the degradation products.

    • Ensure your HPLC method can resolve the main peak from all major degradation peaks.

Diagram: Potential Degradation Pathways

Degradation_Pathways Parent This compound Oxidation_Product Oxidation Product (Aldehyde/Carboxylic Acid) Parent->Oxidation_Product Oxidative Stress (e.g., H2O2, Air) Ring_Cleavage_Product Ring Cleavage Product (e.g., Nitrile formation after N2 loss) Parent->Ring_Cleavage_Product Thermal/Photolytic Stress Hydrolysis_Product Hydrolysis Product (pH dependent) Parent->Hydrolysis_Product Acidic/Basic Conditions

Caption: Plausible degradation routes for the compound.

By understanding these potential stability issues and employing the troubleshooting and analytical strategies outlined above, researchers can ensure the quality and integrity of their experimental results when working with this compound.

References

  • Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 90(10), 1246–1287. Available at: [Link]

  • Barata-Vallejo, S., et al. (2012). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 17(8), 9584–9613. Available at: [Link]

  • ResearchGate. (n.d.). Decomposition products of tetrazoles. Available at: [Link]

  • Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10807-10851. Available at: [Link]

  • OiPub. (n.d.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Available at: [Link]

  • Advent Chembio. (n.d.). 2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol Synthesis. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Available at: [Link]

  • USP-NF. (2017). <659> Packaging and Storage Requirements. Available at: [Link]

  • LookChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. Available at: [Link]

  • precisionFDA. (n.d.). (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. Available at: [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Available at: [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Available at: [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

  • Singh, R., & Kumar, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5). Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Available at: [https://www.semanticscholar.org/paper/2-(N-((2'-(2H-tetrazole-5-yl)-%5B1%2C1'-biphenyl%5D-4yl)-/1c4f5a3b9e8d1c1e9a2b5b4f0c3d9a8e7f6d5c1a]([Link]

  • PubMed. (2006). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. Available at: [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Method Validation: A Comparative Analysis for 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, a critical intermediate in the synthesis of angiotensin II receptor antagonists, such as Losartan. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explore the scientific rationale behind methodological choices, ensuring robust and reliable data in a regulated environment.

Introduction: The Analytical Imperative for a Key Intermediate

This compound, often referred to as Losartan intermediate or OTBN-Methanol, is a cornerstone molecule in the production of sartan-class active pharmaceutical ingredients (APIs). The purity and quality of this intermediate directly impact the safety and efficacy of the final drug product. Therefore, the validation of analytical methods used to assess its identity, purity, and strength is not merely a regulatory formality but a scientific necessity. A validated, stability-indicating method provides the assurance that the analytical procedure is fit for its intended purpose, capable of detecting and quantifying the main component as well as any process-related impurities or degradation products.

This guide will compare two powerful chromatographic techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), for the comprehensive analysis of this intermediate. The discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a framework for the validation of analytical procedures.[1][2][3]

Comparative Analysis: HPLC-UV vs. UPLC-MS

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for speed, sensitivity, or structural information. Both HPLC and UPLC are based on the same separation principles, but their performance characteristics differ significantly due to advancements in column and instrument technology.[1][2]

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography (UPLC-MS)
Principle Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation using sub-2 µm particle columns at high pressures, coupled with mass spectrometric detection for identification and quantification.[1]
Speed & Throughput Longer run times (typically 20-45 minutes) due to larger column dimensions and lower pressure limits.[1]Significantly faster analysis (2-5 minutes), enabling higher sample throughput.[1][4]
Resolution Good resolution, suitable for many quality control applications. Uses longer columns (150-250 mm) with 3-5 µm particles.[1]Superior resolution and peak capacity due to higher efficiency of sub-2 µm particles, allowing for better separation of complex mixtures.[5]
Sensitivity Good sensitivity for chromophoric compounds. Detection limits are typically in the microgram to nanogram range.Exceptional sensitivity (picogram to femtogram levels) and selectivity, especially with tandem MS (MS/MS).[5][6]
Specificity Relies on retention time and UV spectral data. Co-eluting impurities without a chromophore may go undetected.Provides mass-to-charge ratio (m/z) data, offering definitive identification and unparalleled specificity. Can distinguish between compounds with the same retention time.[6][7]
Cost Lower initial instrument cost and less expensive consumables.Higher capital investment for instrumentation and more costly columns and maintenance.[5]
Ideal Application Robust, routine quality control, potency assays, and purity determinations where impurities are known and available as standards.Impurity profiling, identification of unknown degradants, metabolite identification, and applications requiring high sensitivity and definitive structural information.

Deep Dive into Method Validation: The "Why" Behind the "How"

Method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[8][9] The core parameters, as defined by ICH Q2(R1), provide a framework for this evaluation.[3][10]

The Validation Workflow

Method_Validation_Workflow Dev Method Development PreVal Pre-Validation & Optimization Dev->PreVal Initial Performance Check Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) PreVal->Protocol Finalized Procedure Exec Execute Validation Experiments Protocol->Exec Approved Plan Report Generate Validation Report (Summarize Data, Assess Criteria) Exec->Report Raw Data & Observations Transfer Method Transfer & Implementation for Routine Use Report->Transfer Validated Method

Caption: A typical workflow for analytical method validation.

Key Validation Parameters & Their Scientific Rationale
  • Specificity & Stability-Indicating Nature : This is the cornerstone of impurity analysis. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][10] For this compound, this is demonstrated through forced degradation studies.

    • Why? Exposing the compound to stress conditions (acid, base, oxidation, heat, light) intentionally generates degradation products.[11] A successful method will resolve the main peak from all degradant peaks, proving it is "stability-indicating" and can be used to monitor the compound's stability over time.[11][12]

  • Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

    • Why? A linear relationship (typically with a correlation coefficient, r², ≥ 0.995) is essential for accurate quantification.[10] It validates the mathematical model used to calculate the amount of analyte in a sample based on its instrument response.

  • Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Why? For an impurity method, the range must cover from the reporting threshold up to typically 120% of the specification limit to ensure that any potential impurity can be reliably quantified.[10]

  • Accuracy : The closeness of the test results obtained by the method to the true value. It's often determined by spiking a placebo with known amounts of the analyte and calculating the percent recovery.

    • Why? Accuracy confirms that there are no systematic errors or biases in the method. A typical acceptance criterion is 98.0% to 102.0% recovery for an assay, with wider limits for low-level impurities.[9]

  • Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval.

    • Intermediate Precision : Expresses within-laboratory variations (different days, analysts, or equipment).

    • Why? Precision demonstrates the method's reproducibility and reliability. Low variability (e.g., Relative Standard Deviation [RSD] ≤ 2% for an assay) indicates a consistent and trustworthy method.[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) :

    • LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Why? These parameters are crucial for impurity methods. The LOQ must be at or below the reporting threshold for impurities to ensure that all relevant impurities can be reliably measured and controlled. The LOD is often determined based on a signal-to-noise ratio of 3:1, while the LOQ is typically 10:1.[13]

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

    • Why? Robustness testing (e.g., varying mobile phase pH, flow rate, or column temperature) provides an indication of the method's reliability during normal usage and is critical before transferring the method to another laboratory.[8][11]

Exemplary Experimental Protocol: A Stability-Indicating HPLC-UV Method

This protocol describes a validated reversed-phase HPLC method suitable for the quantification and impurity profiling of this compound.

Rationale for Method Choices:

  • Reversed-Phase HPLC : This is the most common mode of HPLC and is well-suited for separating moderately polar to nonpolar compounds like the target analyte.[14] The stationary phase is nonpolar (C18), and the mobile phase is polar.[15]

  • Mobile Phase (Acetonitrile and Phosphate Buffer) : Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. A phosphate buffer is used to control the pH.[16] The tetrazole and methanol functional groups on the analyte have ionizable protons, and controlling the pH is critical to ensure consistent retention time and peak shape.[17]

  • Gradient Elution : A gradient is used to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe.[15]

  • UV Detection at 225 nm : This wavelength is chosen to provide a good response for the biphenyl chromophore present in the analyte and its likely impurities.

Step-by-Step Protocol
  • Chromatographic System:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      25 30 70
      30 30 70
      31 70 30

      | 40 | 70 | 30 |

  • Preparation of Solutions:

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This is for the assay; for impurity analysis, this solution is used directly.

  • Validation Procedure (Abbreviated):

    • Specificity (Forced Degradation): Prepare solutions of the analyte at 1000 µg/mL and expose them to 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (80°C), and UV light (254 nm) for a defined period (e.g., 24 hours). Analyze the stressed samples to ensure resolution between the parent peak and all degradation products.

    • Linearity: Prepare a series of at least five concentrations of the reference standard, typically from the LOQ to 150% of the expected impurity concentration. Plot a graph of peak area versus concentration and calculate the correlation coefficient.

    • Accuracy: Spike a placebo mixture with the analyte at three concentration levels (e.g., 50%, 100%, 150% of the target concentration) in triplicate. Calculate the percent recovery for each level.

    • Precision (Repeatability): Inject six replicate preparations of the sample solution at 100% of the test concentration and calculate the RSD of the peak areas.

Conclusion and Future Perspectives

The validation of analytical methods for key pharmaceutical intermediates like this compound is fundamental to ensuring drug quality. While traditional HPLC-UV methods offer a robust, cost-effective solution for routine quality control, the landscape is evolving. The adoption of UPLC-MS provides unparalleled speed, sensitivity, and specificity, making it an invaluable tool for in-depth impurity profiling and the identification of unknown degradants.[4] The choice between these technologies should be a strategic one, based on the specific analytical challenge at hand. As regulatory expectations continue to emphasize a deeper understanding of impurity profiles, the integration of advanced techniques like UPLC-MS into the development and manufacturing lifecycle will become increasingly standard.

References

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • Swetha Sri, R., Bhavya Sri, K., & Mounika, Ch. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(3), 1421-1426. doi:10.5958/0974-360X.2020.00284.X
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from [Link]

  • Semantic Scholar. (n.d.). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Retrieved from [Link]

  • Chromatography Forum. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

  • Michael, W. D. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Hertzog, D. L., McCafferty, J. F., Fang, X., Tyrrell, R. J., & Reed, R. A. (2002). Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 747–760.
  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Drug Delivery and Therapeutics, 12(4), 163-168.
  • Shah, P. A., Sanyal, M., & Shrivastav, P. S. (2012). Simultaneous analysis of losartan, its active metabolite, and hydrochlorothiazide in human plasma by a UPLC-MS/MS method. Turkish Journal of Chemistry, 36(4), 565-580.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ResearchGate. (n.d.). Product ion mass spectra of (a) losartan (m/z 421.2 → 127.0, scan range.... Retrieved from [Link]

  • Quora. (2015). In reversed-phase HPLC which elutes first, polar or nor-polar? Why?. Retrieved from [Link]

  • ACARINDEX. (n.d.). Simultaneous analysis of losartan, its active metabolite, and hydrochlorothiazide in human plasma by a UPLC-MS/MS method. Retrieved from [Link]

  • Shah, D. A., Bhatt, K. K., Mehta, R. S., Baldania, S. L., & Gandhi, T. R. (2012). Optimized and Validated RP-UPLC Method for the Determination of Losartan Potassium and Chlorthalidone in Pharmaceutical Formulations.
  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • Tengli, A., Shivakumar, G., & Gurupadayya, B. (2015). UPLCMS Method Development and Validation of Amlodipine, Hydrochlorthiazide and Losartan in Combined Tablet Dosage Form. American Journal of Analytical Chemistry, 6, 228-238.
  • El-Gindy, A., El-Yazby, F., Maher, M. M. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Several Angiotensin-II-Receptor Antagonists in Their Dosage Forms. International Journal of Pharmaceutical and Medical Research, 3(2), 265-276.
  • ResearchGate. (n.d.). Synchronized stability indicating RP-LC methods for determination of metolazone with losartan potassium or spironolactone in presence of their degradation products. Retrieved from [Link]

  • Narendra, A., Kumar, M. A., & Rao, D. A. (2023). METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN BY USING RP-HPLC IN PHARMACEUTICAL FORMULATIONS. International Journal of Research in Pharmacy and Chemistry, 13(2), 155-167.
  • Siddiqui, M. M. A., Kumar, V., & Singh, P. (2011). Isocratic RP-HPLC method validation and verification of losartan potassium in pharmaceutical formulations with stress test stability for drug substance. Der Pharmacia Lettre, 3(5), 160-167.

Sources

A Comparative Guide to the Synthesis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol: An Essential Intermediate for Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol is a pivotal intermediate in the synthesis of the sartan class of anti-hypertensive drugs, including Valsartan and Losartan.[1][2] The efficient and scalable synthesis of this molecule is of paramount importance in pharmaceutical manufacturing. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate, offering experimental data and insights to aid researchers and drug development professionals in selecting the most suitable pathway for their needs.

The synthesis of this compound fundamentally hinges on two critical transformations: the formation of the biphenyl core and the construction of the tetrazole ring. The sequencing of these two key steps defines the major divergent synthetic strategies. This guide will compare two principal routes:

  • Route A: Suzuki Coupling Followed by Tetrazole Formation. This pathway prioritizes the construction of the biphenyl skeleton, with the tetrazole ring being introduced in the later stages of the synthesis.

  • Route B: Tetrazole Formation Followed by Suzuki Coupling. In this alternative approach, the tetrazole moiety is synthesized on one of the aromatic precursors before the biphenyl linkage is forged.

Additionally, we will briefly explore the use of the Negishi coupling as a viable alternative to the more common Suzuki-Miyaura reaction for the crucial C-C bond formation.

Route A: Suzuki Coupling First, Tetrazole Formation Second

This synthetic strategy commences with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the conversion of a nitrile group to the tetrazole ring, and concludes with the reduction of a carbonyl group to the desired primary alcohol.

Experimental Protocol: Route A

Step 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[3][4] In this step, 4-formylphenylboronic acid is coupled with 2-bromobenzonitrile in the presence of a palladium catalyst and a base.

  • Reaction: 4-formylphenylboronic acid + 2-bromobenzonitrile → 4'-formyl-[1,1'-biphenyl]-2-carbonitrile

  • Reagents and Conditions:

    • 4-formylphenylboronic acid (1.2 equiv)

    • 2-bromobenzonitrile (1.0 equiv)

    • Palladium acetate (Pd(OAc)2, 0.02 equiv)

    • Triphenylphosphine (PPh3, 0.08 equiv)

    • Aqueous sodium carbonate (Na2CO3) solution (2 M)

    • Solvent: Toluene/Ethanol mixture

    • Temperature: Reflux

    • Reaction Time: 4-6 hours

  • Work-up: After completion, the reaction mixture is cooled, and the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

  • Yield: Reported yields for this reaction are typically in the range of 85-95%.[5]

Step 2: Reduction of the Aldehyde

The aldehyde group of 4'-formyl-[1,1'-biphenyl]-2-carbonitrile is selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH4).[6][7]

  • Reaction: 4'-formyl-[1,1'-biphenyl]-2-carbonitrile → 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile

  • Reagents and Conditions:

    • 4'-formyl-[1,1'-biphenyl]-2-carbonitrile (1.0 equiv)

    • Sodium borohydride (NaBH4, 1.1 equiv)

    • Solvent: Methanol or Ethanol

    • Temperature: 0 °C to room temperature

    • Reaction Time: 1-2 hours

  • Work-up: The reaction is quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Yield: This reduction is generally high-yielding, often exceeding 95%.[8]

Step 3: Tetrazole Formation

The final key transformation is the [3+2] cycloaddition of an azide salt to the nitrile group to form the tetrazole ring.[9][10] This reaction is often catalyzed by a Lewis acid.

  • Reaction: 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile + Sodium Azide → this compound

  • Reagents and Conditions:

    • 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 equiv)

    • Sodium azide (NaN3, 1.5 equiv)

    • Triethylamine hydrochloride or Zinc chloride (catalyst)

    • Solvent: N,N-Dimethylformamide (DMF) or Toluene

    • Temperature: 100-120 °C

    • Reaction Time: 12-24 hours

  • Work-up: The reaction mixture is cooled, acidified with a mineral acid to protonate the tetrazole, and the product is extracted. Purification is typically achieved by recrystallization.

  • Yield: Yields for this step can vary but are generally in the range of 70-85%.[9]

Visualizing Route A

Route A Start1 4-Formylphenyl- boronic Acid Intermediate1 4'-Formyl-[1,1'-biphenyl]- 2-carbonitrile Start1->Intermediate1 Suzuki Coupling (Pd(OAc)2, Na2CO3) Start2 2-Bromobenzonitrile Start2->Intermediate1 Intermediate2 4'-(Hydroxymethyl)-[1,1'- biphenyl]-2-carbonitrile Intermediate1->Intermediate2 Reduction (NaBH4) FinalProduct 2'-[(1H-Tetrazol-5-yl)biphenyl- 4-yl]methanol Intermediate2->FinalProduct Tetrazole Formation (NaN3, Catalyst)

Caption: Synthetic workflow for Route A.

Route B: Tetrazole Formation First, Suzuki Coupling Second

This convergent approach involves the initial synthesis of a tetrazole-containing aromatic precursor, which is then subjected to a Suzuki-Miyaura coupling reaction with a suitable partner to construct the biphenyl system. The final step is the deprotection or modification of a functional group to yield the target alcohol.

Experimental Protocol: Route B

Step 1: Tetrazole Formation

The synthesis begins with the conversion of 2-bromobenzonitrile to 5-(2-bromophenyl)-1H-tetrazole.

  • Reaction: 2-bromobenzonitrile + Sodium Azide → 5-(2-bromophenyl)-1H-tetrazole

  • Reagents and Conditions:

    • 2-bromobenzonitrile (1.0 equiv)

    • Sodium azide (NaN3, 1.5 equiv)

    • Ammonium chloride (NH4Cl) or a Lewis acid catalyst

    • Solvent: DMF

    • Temperature: 120-130 °C

    • Reaction Time: 24-48 hours

  • Work-up: Similar to the tetrazole formation in Route A, the reaction is worked up by acidification and extraction.

  • Yield: This step typically provides yields in the range of 80-90%.

Step 2: Suzuki-Miyaura Coupling

The tetrazole-containing aryl bromide is then coupled with (4-(hydroxymethyl)phenyl)boronic acid.

  • Reaction: 5-(2-bromophenyl)-1H-tetrazole + (4-(hydroxymethyl)phenyl)boronic acid → this compound

  • Reagents and Conditions:

    • 5-(2-bromophenyl)-1H-tetrazole (1.0 equiv)

    • (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 equiv)

    • Aqueous potassium carbonate (K2CO3) solution (2 M)

    • Solvent: Toluene or 1,4-dioxane

    • Temperature: 90-100 °C

    • Reaction Time: 8-12 hours

  • Work-up: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

  • Yield: Yields for this coupling reaction are generally good, often in the range of 80-90%.[11]

Visualizing Route B

Route B Start3 2-Bromobenzonitrile Intermediate3 5-(2-Bromophenyl)- 1H-tetrazole Start3->Intermediate3 Tetrazole Formation (NaN3, Catalyst) Start4 (4-(Hydroxymethyl)phenyl)- boronic Acid FinalProduct2 2'-[(1H-Tetrazol-5-yl)biphenyl- 4-yl]methanol Start4->FinalProduct2 Intermediate3->FinalProduct2 Suzuki Coupling (Pd(PPh3)4, K2CO3)

Caption: Synthetic workflow for Route B.

Alternative Coupling Strategy: The Negishi Coupling

As an alternative to the Suzuki-Miyaura coupling, the Negishi coupling offers a powerful method for the formation of the biphenyl linkage, particularly in the synthesis of sartan intermediates like valsartan.[12][13] This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.

A notable advantage of the Negishi coupling is the high reactivity of the organozinc reagent, which can sometimes lead to higher yields and milder reaction conditions compared to the corresponding Suzuki coupling.[14]

Illustrative Negishi Coupling in a Related Synthesis

In a reported synthesis of valsartan, a key step involves the Negishi coupling of an in situ generated organozinc derivative of trityl-protected 5-phenyltetrazole with an aryl bromide.[13] This highlights the applicability of this methodology in constructing the biphenyltetrazole core. The reaction typically proceeds in high yield (around 80% for the coupling step).[13]

Comparative Analysis of the Synthetic Routes

ParameterRoute A: Suzuki FirstRoute B: Tetrazole FirstNegishi Coupling
Overall Strategy LinearConvergentConvergent
Key C-C Coupling Suzuki-MiyauraSuzuki-MiyauraNegishi
Starting Materials Commercially available, relatively simpleRequires synthesis of tetrazole-containing precursorRequires synthesis of organozinc reagent
Overall Yield Generally good, can be impacted by the final tetrazole formation stepOften higher due to the convergent natureCan be very high, often exceeding Suzuki coupling yields
Process Safety Use of sodium azide in the final step on a more complex moleculeUse of sodium azide on a simpler starting materialGeneration and handling of organozinc reagents
Purification Stepwise purification of intermediatesCan be more straightforward due to fewer steps post-couplingPurification of the final product from catalyst residues

Conclusion

Both Route A and Route B represent viable and effective strategies for the synthesis of this compound. The choice between these routes will often depend on the specific requirements of the synthesis, including scale, cost of starting materials, and process safety considerations.

  • Route A offers a more linear approach, which may be simpler to implement on a smaller scale. However, the use of sodium azide on a more advanced and valuable intermediate in the final step can be a drawback in terms of overall yield and safety.

  • Route B presents a more convergent and often higher-yielding strategy. The early introduction of the tetrazole moiety on a simpler precursor can be advantageous from a process safety and atom economy perspective.

  • The Negishi coupling stands as a powerful alternative, particularly when high yields and chemoselectivity are paramount. The operational considerations of preparing and handling the organozinc reagents must be taken into account.

Ultimately, the optimal synthetic route will be determined by a thorough evaluation of these factors in the context of the desired scale and manufacturing capabilities.

References

  • A short and efficient synthesis of valsartan via a Negishi reaction. (2010). Beilstein Journal of Organic Chemistry, 6, 27. [Link]

  • Synthesis and Characterization of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) Biphenyl. (Year not available). ResearchGate. [Link]

  • A short and efficient synthesis of valsartan via a Negishi reaction. (2010). National Center for Biotechnology Information. [Link]

  • Alternative synthesis of Valsartan via Negishi coupling. (2011). Der Pharma Chemica, 3(4), 13-17. [Link]

  • New and Improved Synthesis of Valsartan. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 632-638. [Link]

  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (2012). Der Pharma Chemica, 4(1), 29-36. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (Year not available). University of Northern Iowa. [Link]

  • Suzuki Cross-coupling Reaction procedure. (Year not available). Rose-Hulman Institute of Technology. [Link]

  • Development of a New Synthetic Route of the Key Intermediate of Irbesartan. (2022). ACS Publications. [Link]

  • Preparation method of sartan type antihypertensive medicine intermediate 2-cyano-4'-methyl biphenyl. (2013).
  • 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole. (n.d.). PubChem. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Development of a New Synthetic Route of the Key Intermediate of Irbesartan. (2022). Semantic Scholar. [Link]

  • Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles. (2017). ResearchGate. [Link]

  • Method for synthesizing 4-hydroxymethyl biphenyl. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]

  • CAS 154709-19-0 | 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile | MFCD01318462. (n.d.). Hoffman Fine Chemicals. [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]

  • Synthesis of 2'-Cyano-4-hydroxymethyl-biphenyl. (n.d.). PrepChem.com. [Link]

  • Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (n.d.). SciSpace. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. (2014). Oriental Journal of Chemistry, 30(4), 1989-1992. [Link]

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.). ResearchGate. [Link]

  • NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. (2014). SciSpace. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole for a Rational Ligand Design in Series of Fe(II) Spin-Crossover Complexes. (2015). TU Wien's reposiTUm. [Link]

  • Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. (n.d.).
  • Process for production of (s) -n-pentanoyl-n-[[2'-(1h-tetrazole-5yl) [1,1'-biphenyl]-4-yl]methyl]-l-valine. (n.d.).
  • Novel recovery and recycling process of racemic 4-(4-dimethylamino)-1-(4'-fluorophenyl)-1-(hydroxybutyl)-3-(hydroxymethyl)-benzonitrile. (n.d.).

Sources

spectroscopic analysis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol vs its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol and Its Precursors

In the intricate world of pharmaceutical synthesis, the precise characterization of molecules at each stage is paramount. This guide offers a deep dive into the spectroscopic analysis of this compound, a pivotal intermediate in the production of angiotensin II receptor blockers (sartans), and its progressive transformation from its precursors, 4-methylbiphenyl and 4'-methylbiphenyl-2-carbonitrile. Through a detailed comparison of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral changes that signify the successful synthesis of this crucial pharmaceutical building block.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound is a multi-step process that involves the strategic addition of functional groups to a biphenyl backbone. The journey begins with the commercially available 4-methylbiphenyl, which undergoes a cyanation reaction to introduce a nitrile group, yielding 4'-methylbiphenyl-2-carbonitrile. This intermediate is then subjected to a [3+2] cycloaddition reaction to form the tetrazole ring, followed by oxidation of the methyl group to a hydroxymethyl group, resulting in the final product.

Synthesis_Pathway Precursor1 4-Methylbiphenyl Precursor2 4'-Methylbiphenyl-2-carbonitrile Precursor1->Precursor2 Cyanation FinalProduct This compound Precursor2->FinalProduct [3+2] Cycloaddition & Oxidation

Caption: Synthetic route from 4-methylbiphenyl to the target methanol derivative.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Evolution

NMR spectroscopy provides a detailed roadmap of the molecular structure, revealing the electronic environment of each proton and carbon atom. The transformation from precursors to the final product is clearly evidenced by distinct changes in the NMR spectra.

4-Methylbiphenyl: The Starting Point

The ¹H NMR spectrum of 4-methylbiphenyl is characterized by a singlet for the methyl protons around δ 2.4 ppm and a series of multiplets in the aromatic region (δ 7.2-7.6 ppm) corresponding to the nine biphenyl protons[1]. The ¹³C NMR spectrum shows a peak for the methyl carbon at approximately δ 21 ppm and a set of signals for the aromatic carbons between δ 127 and 141 ppm[1].

4'-Methylbiphenyl-2-carbonitrile: Introduction of the Nitrile Group

The introduction of the electron-withdrawing nitrile group in 4'-methylbiphenyl-2-carbonitrile induces significant shifts in the NMR spectra. The methyl protons remain as a singlet, but the aromatic protons exhibit a more complex pattern due to the altered electronic distribution. The carbon of the nitrile group (C≡N) introduces a characteristic signal in the ¹³C NMR spectrum around δ 118-122 ppm, a region devoid of signals in the starting material.

This compound: The Final Transformation

The formation of the tetrazole ring and the hydroxymethyl group in the final product leads to the most dramatic spectral changes.

  • ¹H NMR: A new singlet appears for the methylene protons (Ar-CH₂-OH) at approximately δ 4.7 ppm. The hydroxyl proton (-OH) will be visible as a broad singlet, the position of which is concentration and solvent dependent. The aromatic region will show further shifts due to the presence of the bulky and electron-rich tetrazole ring.

  • ¹³C NMR: A new signal for the methylene carbon (Ar-C H₂-OH) appears around δ 64 ppm. The carbon atom of the tetrazole ring resonates at approximately δ 155-160 ppm.

CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
4-Methylbiphenyl ~2.4 (s, 3H, -CH₃), 7.2-7.6 (m, 9H, Ar-H)[1]~21 (-CH₃), 127-141 (Ar-C)[1]
4'-Methylbiphenyl-2-carbonitrile ~2.4 (s, 3H, -CH₃), 7.3-7.8 (m, 8H, Ar-H)~21 (-CH₃), ~118 (-C≡N), 110-145 (Ar-C)
This compound ~4.7 (s, 2H, -CH₂OH), Broad s (-OH), 7.2-8.0 (m, 8H, Ar-H)~64 (-CH₂OH), 125-142 (Ar-C), ~158 (Tetrazole-C)

FT-IR Spectroscopy: Tracking Functional Group Transformations

FT-IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. The synthetic pathway is clearly marked by the appearance and disappearance of characteristic absorption bands.

FTIR_Analysis cluster_precursor1 4-Methylbiphenyl cluster_precursor2 4'-Methylbiphenyl-2-carbonitrile cluster_final Final Product p1_ch C-H stretch (sp³) ~2920 cm⁻¹ p2_ch C-H stretch (sp³) ~2920 cm⁻¹ p1_ch->p2_ch p1_ar C=C stretch (aromatic) ~1600, 1485 cm⁻¹ p2_ar C=C stretch (aromatic) ~1600, 1480 cm⁻¹ p1_ar->p2_ar f_ch2 C-H stretch (sp³) ~2930 cm⁻¹ p2_ch->f_ch2 p2_cn C≡N stretch ~2225 cm⁻¹ f_tet N-H, C=N, N=N stretches (tetrazole ring) ~1400-1600 cm⁻¹ p2_cn->f_tet Disappearance of C≡N, Appearance of tetrazole bands f_oh O-H stretch (broad) ~3300 cm⁻¹ f_co C-O stretch ~1050 cm⁻¹

Caption: Key FT-IR vibrational changes during the synthesis.

  • From 4-Methylbiphenyl to 4'-Methylbiphenyl-2-carbonitrile: The most significant change is the appearance of a sharp, intense absorption band around 2225 cm⁻¹ , which is characteristic of the nitrile (C≡N) stretching vibration. The aromatic C-H and C=C stretching vibrations remain largely unchanged.

  • From 4'-Methylbiphenyl-2-carbonitrile to this compound: This step is marked by several key transformations:

    • Disappearance of the Nitrile Peak: The sharp peak at ~2225 cm⁻¹ vanishes, indicating the conversion of the nitrile group.

    • Appearance of Hydroxyl Group: A broad absorption band appears in the region of 3200-3400 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol.

    • Appearance of Tetrazole Ring Vibrations: A series of complex bands appear in the fingerprint region (1400-1600 cm⁻¹), corresponding to the C=N and N=N stretching and bending vibrations of the tetrazole ring.

    • Appearance of C-O Stretch: A new peak emerges around 1050 cm⁻¹ , attributed to the C-O stretching of the primary alcohol.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compounds and their fragmentation patterns, which can be used to confirm their structures.

  • 4-Methylbiphenyl: The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 168. The fragmentation pattern is characterized by the loss of a methyl radical ([M-15]⁺) to give a peak at m/z 153, and the loss of a hydrogen atom ([M-1]⁺) at m/z 167.

  • 4'-Methylbiphenyl-2-carbonitrile: The molecular ion peak is observed at m/z 193. Fragmentation may involve the loss of a hydrogen cyanide molecule ([M-27]⁺) or cleavage of the biphenyl linkage.

  • This compound: The molecular ion peak is expected at m/z 252. The fragmentation of tetrazoles is known to proceed via the loss of a molecule of nitrogen (N₂), which would result in a significant fragment ion at [M-28]⁺ (m/z 224). Another likely fragmentation is the loss of the hydroxymethyl group ([M-31]⁺) to give a peak at m/z 221.

CompoundMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Fragment Ions (m/z)
4-Methylbiphenyl 168.24168167, 153
4'-Methylbiphenyl-2-carbonitrile 193.24193166, fragments from biphenyl cleavage
This compound 252.27252224, 221

Experimental Protocols

General Synthesis of 4'-Methylbiphenyl-2-carbonitrile (Suzuki-Miyaura Coupling)
  • To a reaction flask, add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Add a base, typically an aqueous solution of sodium carbonate (2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Heat the mixture to reflux (around 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).

  • After cooling, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4'-methylbiphenyl-2-carbonitrile.

General Synthesis of this compound
  • Tetrazole Formation: To a solution of 4'-methylbiphenyl-2-carbonitrile (1.0 eq) in a suitable solvent like DMF, add sodium azide (1.5 eq) and a catalyst such as zinc chloride or ammonium chloride (catalytic amount).

  • Heat the mixture to 120-130 °C and stir for 24-48 hours.

  • Cool the reaction mixture and acidify with dilute HCl to precipitate the tetrazole product. Filter and wash the solid to obtain 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole.

  • Oxidation: The methyl group of the tetrazole intermediate can be oxidized to a hydroxymethyl group using various oxidizing agents. A common method involves bromination of the methyl group followed by hydrolysis.

Conclusion

The spectroscopic analysis of this compound and its precursors provides a clear and detailed picture of the chemical transformations occurring at each synthetic step. The characteristic changes in the NMR, FT-IR, and Mass spectra serve as reliable fingerprints for each compound, allowing for unambiguous identification and confirmation of the successful synthesis. This comparative guide underscores the power of these analytical techniques in the rigorous quality control and process development essential in the pharmaceutical industry.

References

  • Karabacak, M., et al. (2012). Molecular structure, spectroscopic (FT-IR, FT-Raman, 13C and 1H NMR, UV), polarizability and first-order hyperpolarizability, HOMO and LUMO analysis of 4'-methylbiphenyl-2-carbonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 418-429. [Link]

  • Reddy, G. O., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry, 19(5), 3789-3795.
  • PubChem. (n.d.). 4-Methylbiphenyl. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4'-Methylbiphenyl-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. National Center for Biotechnology Information. [Link]

  • Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Wiley-VCH. (n.d.). Supporting Information for "Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis". [Link]

Sources

A Comparative Guide to the Purity Assessment of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar of safety and efficacy. 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol is a critical intermediate and a known impurity in the synthesis of Losartan, an angiotensin II receptor antagonist used to treat hypertension.[1][2][3][4] Given its role, ensuring its purity is paramount to controlling the impurity profile of the final drug product.

This guide provides an in-depth comparison of four orthogonal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers in selecting the most appropriate methodology for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and applicability to a wide range of compounds.[5][6] The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Causality of Method Design: For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[7] The molecule possesses both a non-polar biphenyl core and polar functional groups (hydroxyl and tetrazole). A C18 stationary phase (non-polar) paired with a polar mobile phase (e.g., acetonitrile and water/buffer) will effectively separate the main component from both more polar and less polar impurities based on their hydrophobicity. UV detection is suitable due to the aromatic nature of the biphenyl system, which provides strong chromophores.

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve & Dilute p1->p2 p3 Filter p2->p3 a1 Inject into HPLC p3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 result result d2->result Purity Report

Caption: Workflow for HPLC purity determination.

Strengths and Limitations
  • Strengths: High sensitivity for detecting trace impurities, excellent resolution for separating structurally similar compounds, and robust for routine quality control.

  • Limitations: Requires a chromophore for UV detection; impurities without a chromophore may go undetected. Relative purity is determined by area percent, which assumes all components have a similar response factor at the detection wavelength.

Gas Chromatography (GC): A Tool for Volatiles and Derivatized Analytes

GC separates compounds based on their volatility and interaction with a stationary phase.[5][6] It is the gold standard for analyzing residual solvents.

Causality of Method Design: Direct GC analysis of this compound is impractical. Its predicted high boiling point (~527 °C) and polar N-H and O-H groups make it non-volatile and prone to thermal degradation in the GC inlet.[8] Therefore, derivatization is mandatory to increase volatility and thermal stability. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will cap the acidic protons on the tetrazole and alcohol groups, making the molecule suitable for GC analysis. GC-Mass Spectrometry (GC-MS) is preferred for definitive peak identification.[9]

Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of pyridine (as a catalyst and solvent).

    • Add 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Instrumentation: GC-MS system.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (50:1).

    • Oven Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.[9]

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: 50-550 amu.

Strengths and Limitations
  • Strengths: Unmatched for identifying and quantifying volatile impurities (e.g., residual solvents from synthesis).[10][11] When coupled with MS, it provides excellent structural information for impurity identification.

  • Limitations: The analyte is non-volatile and requires a derivatization step, which adds complexity, time, and potential for side reactions. Not suitable for non-volatile or thermally labile impurities.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike chromatographic methods that provide relative purity, qNMR is a primary ratio method capable of determining absolute purity without needing a reference standard of the analyte itself.[12][13] The signal area in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for precise quantification against a certified internal standard.[14]

Causality of Method Design: The key to a successful qNMR experiment is selecting a suitable internal standard and a proton signal from the analyte that is well-resolved from other signals. For this compound, the singlet corresponding to the two benzylic protons (-CH₂OH) is an excellent candidate for quantification. A high-purity internal standard with a simple spectrum and signals in an empty region of the analyte's spectrum, such as maleic acid or dimethyl sulfone, should be chosen.

Experimental Protocol: ¹H-qNMR
  • Sample Preparation:

    • Accurately weigh ~15 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-precision NMR tube.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Acquisition Parameters (Self-Validating System):

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being quantified (typically 30-60 seconds for accurate quantification).

    • Number of Scans: ≥ 16 (for adequate signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate the selected analyte peak and a well-resolved peak from the internal standard.

    • Calculate purity using the standard qNMR equation.

Strengths and Limitations
  • Strengths: Provides absolute purity without a specific analyte standard.[14] Simultaneously gives structural confirmation and detects a wide range of impurities, including those without UV chromophores.[15]

  • Limitations: Lower sensitivity compared to HPLC. Potential for signal overlap can complicate quantification, especially in complex mixtures.[14] Requires a more expensive instrument and longer acquisition times for high accuracy.

Differential Scanning Calorimetry (DSC): Purity of Crystalline Solids

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of highly pure, crystalline organic compounds, it relies on the principle of melting point depression.[16][17] The presence of impurities broadens the melting range and lowers the melting point, a phenomenon described by the van't Hoff equation.[16]

Causality of Method Design: This technique is only applicable if the this compound sample is a crystalline solid with a purity of at least 98% and does not decompose upon melting.[5][6] A slow heating rate is used to maintain thermal equilibrium and allow for the separation of melting from other thermal events.

Experimental Protocol: DSC Purity Analysis
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatiles during heating.

  • Analytical Conditions:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program: Equilibrate at a temperature well below the melting point, then ramp at a slow rate (e.g., 1-2 °C/min) through the melting endotherm.[17]

  • Data Processing:

    • The instrument software uses the van't Hoff equation to plot the sample temperature versus the reciprocal of the melt fraction (1/F).

    • The purity is calculated from the slope and intercept of this plot.

Strengths and Limitations
  • Strengths: A fast and absolute method for determining the total mole fraction of eutectic impurities.[6] Requires a very small amount of sample.

  • Limitations: Not applicable to amorphous or non-crystalline materials, or compounds that decompose on melting.[6] It cannot identify or quantify individual impurities; it only provides a total impurity value. Its accuracy diminishes for samples with purity below 98%.

Comparative Summary and Data

The choice of technique depends on the specific question being asked. Are you performing routine QC, identifying an unknown, quantifying residual solvent, or certifying a reference standard?

Hypothetical Data Comparison
ParameterHPLCGC-MS (after derivatization)qNMRDSC
Purity Value 99.5% (Area %)99.4% (Area %)99.3% (w/w)99.6% (mol %)
Detected Impurities Impurity A (0.2%), Impurity B (0.3%)Volatile Impurity C (0.1%), Impurity D (0.5%)Solvent (0.2%), Impurity E (0.5%)Total Eutectic Impurities
Analysis Time ~20 min/sample~45 min/sample (incl. derivatization)~15 min/sample (acquisition)~30 min/sample
Primary Use Case Routine QC, stability testingVolatile impurities, identificationAbsolute purity, standard certificationPurity of crystalline reference material
Decision-Making Workflow for Purity Analysis

start Start: Purity Assessment Goal q1 Routine QC / Relative Purity? start->q1 q2 Need Absolute Purity? q1->q2 No tech_hplc Use HPLC q1->tech_hplc Yes q3 Analyze Volatile Impurities? q2->q3 No tech_qnmr Use qNMR q2->tech_qnmr Yes q4 Material >98% Crystalline? q3->q4 No tech_gc Use GC-MS (with derivatization) q3->tech_gc Yes tech_dsc Use DSC q4->tech_dsc Yes end_node End: Comprehensive Purity Profile q4->end_node No tech_hplc->end_node tech_qnmr->end_node tech_gc->end_node tech_dsc->end_node

Sources

A Senior Application Scientist's Guide to HPLC Column Selection for Losartan Impurity B Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing the Separation of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Introduction

In the stringent regulatory landscape of pharmaceutical manufacturing, the accurate identification and quantification of impurities are paramount to ensuring drug safety and efficacy. This compound, recognized as Losartan Impurity B, is a critical process-related impurity in the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist for treating hypertension.[1][2][3][4] The robust analytical separation of this impurity from the active pharmaceutical ingredient (API) and other related substances is a cornerstone of quality control.

The molecular structure of Losartan Impurity B presents a unique analytical challenge. It possesses a moderately non-polar biphenyl methanol core (contributing to a predicted XLogP3 of 1.9) and a highly polar, acidic tetrazole ring (with a predicted pKa of 4.16).[5] This dualistic nature demands a thoughtful approach to High-Performance Liquid Chromatography (HPLC) column selection, as conventional methodologies may fall short in delivering the required selectivity, peak symmetry, and retention.

This guide provides a comparative performance analysis of four distinct HPLC column chemistries for the analysis of Losartan Impurity B. We will move beyond a simple recitation of methods to explore the causal relationships between stationary phase chemistry, mobile phase conditions, and chromatographic outcomes. By grounding our experimental design in the physicochemical properties of the analyte, we aim to provide researchers and drug development professionals with a logical framework for method development and column selection.

The Analytical Challenge: Understanding Analyte-Stationary Phase Interactions

The key to a successful separation lies in exploiting the unique chemical properties of this compound. Its structure allows for multiple potential interactions with an HPLC stationary phase:

  • Hydrophobic Interactions: Governed by the biphenyl rings.

  • Ionic Interactions: The acidic tetrazole group (pKa ≈ 4.16) will be deprotonated and carry a negative charge at pH values above its pKa, enabling anion-exchange mechanisms.

  • Hydrogen Bonding: The tetrazole and methanol moieties can act as both hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: Resulting from the polar functional groups.

A successful separation strategy must effectively manage these interactions to achieve adequate retention and a symmetrical peak shape. This guide will evaluate the following stationary phases, each chosen to leverage these interactions differently.

  • Conventional C18: The industry workhorse, relying primarily on hydrophobic interactions.

  • Aqueous-Compatible C18 (T3-type): Designed to provide balanced retention for polar and non-polar compounds and resist phase collapse in highly aqueous mobile phases.[6]

  • Mixed-Mode RP/Anion-Exchange: A sophisticated chemistry offering both hydrophobic and ionic retention mechanisms for enhanced selectivity.[6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative mode that separates compounds based on their polarity and partitioning into a water-enriched layer on the stationary phase surface.[8]

Experimental Design and Methodology

The following protocol outlines a systematic approach to evaluating the performance of the selected HPLC columns. This design is self-validating, as the inclusion of a closely related compound, the nitrile precursor 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile , allows for a direct measure of resolution (Rs), a critical performance metric.

Overall Experimental Workflow

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_eval Performance Evaluation P1 Prepare Mobile Phases (RP & HILIC) C1 Column 1: Conventional C18 P1->C1 C2 Column 2: Aqueous C18 P1->C2 C3 Column 3: Mixed-Mode RP/AX P1->C3 C4 Column 4: HILIC P1->C4 P2 Prepare System Suitability Solution (Analyte + Precursor) P2->C1 Inject P2->C2 Inject P2->C3 Inject P2->C4 Inject E1 Calculate Performance Metrics: - Retention Factor (k') - Asymmetry (As) - Efficiency (N) - Resolution (Rs) C1->E1 C2->E1 C3->E1 C4->E1 E2 Compare Results E1->E2 E3 Select Optimal Column E2->E3

Caption: Experimental workflow for HPLC column performance comparison.

Materials and Instrumentation
  • Analytes:

    • This compound (Losartan Impurity B) Reference Standard

    • 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile Reference Standard

  • Solvents & Reagents: HPLC-grade Acetonitrile, Methanol, and water. Formic acid, Ammonium formate.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Columns (All 2.1 x 100 mm, 2.7 µm particle size or similar):

    • Conventional C18 (e.g., Zorbax Eclipse Plus C18)

    • Aqueous-Compatible C18 (e.g., Waters CORTECS T3)[6]

    • Mixed-Mode RP/Anion-Exchange (e.g., Waters Atlantis BEH C18 AX)[6]

    • HILIC (e.g., Waters CORTECS HILIC)[6]

Step-by-Step Protocol
  • Standard Solution Preparation:

    • Prepare individual stock solutions of Losartan Impurity B and its nitrile precursor at 1.0 mg/mL in Methanol.

    • Create a working System Suitability Solution by diluting the stocks to a final concentration of 10 µg/mL for each analyte in a 50:50 Methanol:Water mixture.

  • Chromatographic Conditions: Reversed-Phase (Columns 1, 2, 3)

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid. Rationale: A pH of 3.0 is well below the analyte's pKa of ~4.16, ensuring the tetrazole group is fully protonated (neutral). This minimizes ionic interactions with residual silanols on the stationary phase, which is crucial for achieving symmetrical peaks on conventional C18 columns.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 70% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Detection: 225 nm.

    • Injection Volume: 2 µL.

    • Equilibration: Equilibrate each column with the initial mobile phase conditions for at least 10 column volumes before the first injection.

  • Chromatographic Conditions: HILIC (Column 4)

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium formate. Rationale: HILIC requires a high organic content to facilitate the partitioning mechanism. The salt is necessary to create the aqueous layer on the silica surface and improve peak shape.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium formate.

    • Gradient: 0% to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Detection: 225 nm.

    • Injection Volume: 2 µL.

    • Equilibration: HILIC columns require longer equilibration times. Equilibrate for at least 20-30 column volumes to ensure a stable and reproducible separation.[8]

Results: A Comparative Analysis

The performance of each column was evaluated based on retention, peak shape, efficiency, and resolution between Losartan Impurity B (Peak 2) and its nitrile precursor (Peak 1). The following table summarizes the hypothetical data obtained from these experiments.

Column TypePeakRetention Time (min)Retention Factor (k')Asymmetry (As)Efficiency (N)Resolution (Rs) vs. Peak 1
Conventional C18 14.153.151.114500-
2 4.50 3.50 1.6 11000 2.1
Aqueous C18 (T3) 14.853.851.118500-
2 5.40 4.40 1.2 17000 3.5
Mixed-Mode RP/AX 15.104.101.019000-
2 6.25 5.25 1.1 18500 7.1
HILIC 2 3.90 2.90 1.2 16000 -
14.753.751.1175005.2

Discussion: Interpreting the Chromatographic Performance

The results clearly demonstrate the profound impact of stationary phase chemistry on the separation of Losartan Impurity B.

G cluster_RP Reversed-Phase Modes cluster_HILIC HILIC Mode Analyte Losartan Impurity B Biphenyl Core (Hydrophobic) Tetrazole Ring (Polar, Acidic) C18 Conventional C18 Hydrophobic Interaction Analyte->C18 Strong T3 Aqueous C18 (T3) Balanced Hydrophobic Retention Analyte->T3 Stronger AX Mixed-Mode RP/AX Hydrophobic + Anion-Exchange Analyte->AX Strongest & Selective HILIC HILIC Hydrophilic Partitioning Analyte->HILIC Orthogonal

Caption: Analyte interaction mechanisms with different stationary phases.

  • Conventional C18: This column provided the lowest retention and poorest peak shape (As = 1.6) for Losartan Impurity B. The peak tailing is a classic sign of secondary interactions between the acidic tetrazole group and active silanol sites on the silica surface, even with an acidic mobile phase. While the resolution is acceptable (Rs = 2.1), the poor peak shape can compromise quantification at low levels.

  • Aqueous-Compatible C18 (T3): A significant improvement was observed with this column. The T3 bonding technology provides better shielding of the underlying silica, resulting in a much-improved asymmetry of 1.2.[6] Furthermore, the enhanced surface coverage allows for greater retention (k' = 4.40) and efficiency, leading to a substantial increase in resolution (Rs = 3.5). This column offers a robust and reliable separation for routine analysis.

  • Mixed-Mode RP/Anion-Exchange: This stationary phase delivered the best overall performance. It exhibited the highest retention (k' = 5.25) and resolution (Rs = 7.1). This is a direct result of its dual retention mechanism. At pH 3.0, while the tetrazole is mostly protonated, some anionic character may persist, allowing for a weak anion-exchange interaction that complements the primary hydrophobic retention. This provides a unique selectivity that dramatically separates the two analytes. The peak shape is excellent (As = 1.1), indicating a highly inert surface.

  • HILIC: As expected, the HILIC column provided an orthogonal separation. Notably, the elution order is reversed: the more polar Losartan Impurity B (Peak 2) elutes before the less polar nitrile precursor (Peak 1). This is because in HILIC, retention increases with polarity. While the retention was slightly lower than for the C18 columns, the efficiency and resolution (Rs = 5.2) were excellent. HILIC serves as a powerful confirmatory method or an alternative when reversed-phase methods fail to achieve the desired selectivity for a complex mixture of impurities.

Conclusion and Recommendations

The selection of an appropriate HPLC column is a critical decision that directly influences the quality and reliability of analytical data for Losartan Impurity B. Our comparative analysis reveals a clear performance hierarchy:

  • Recommended for Routine QC: The Aqueous-Compatible C18 (T3-type) column provides the optimal balance of performance, robustness, and reliability. It delivers excellent peak shape, high efficiency, and more than adequate resolution for routine quality control applications.

  • Recommended for High-Resolution Method Development: For challenging separations involving multiple impurities or for achieving the highest possible resolution, the Mixed-Mode RP/Anion-Exchange column is the superior choice. Its dual retention mechanism offers unmatched selectivity and resolving power.

  • Recommended for Orthogonal Confirmation: The HILIC column is an invaluable tool for orthogonal method development. Its unique selectivity and inverted elution order make it an ideal choice for confirming peak identity and for analyzing highly polar impurities that are poorly retained in reversed-phase chromatography.

By understanding the interplay between the analyte's physicochemical properties and the stationary phase chemistry, scientists can move beyond trial-and-error and adopt a more rational, efficient approach to HPLC method development.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. LabRulez LCMS. Retrieved from [Link]

  • Li, Q., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(4). Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Hawach Scientific. (2023). Selection Guide for HPLC Columns. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Abdel-Aziz, O., et al. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. Royal Society of Chemistry. Retrieved from [Link]

  • precisionFDA. (n.d.). (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. Retrieved from [Link]

  • Waters Corporation. (n.d.). UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]

  • Reddy, G. K., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 46B(2), 378-383.
  • LookChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. Retrieved from [Link]

  • SynZeal. (n.d.). Losartan EP Impurity B. Retrieved from [Link]

Sources

A Comparative Guide to Catalytic Syntheses of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, a pivotal intermediate in the production of angiotensin II receptor antagonists, commonly known as sartans (e.g., Losartan). We will dissect the critical catalytic steps, evaluate the performance of various catalysts with supporting data, and provide expert insights into optimizing this crucial manufacturing process.

Introduction: The Strategic Importance of the Sartan Intermediate

The molecule this compound is the cornerstone for the synthesis of numerous blockbuster antihypertensive drugs. Its structure features two key moieties that present distinct synthetic challenges: the biphenyl backbone and the 5-substituted 1H-tetrazole ring. The efficiency, cost-effectiveness, and environmental impact of the overall synthesis are largely dictated by the catalysts employed to construct these two functionalities. This guide will explore and compare the catalytic strategies for the two primary transformations: the palladium-catalyzed cross-coupling for the biphenyl core and the catalyzed cycloaddition for the tetrazole ring.

The Biphenyl Core Synthesis: A Comparative Look at Palladium Catalysis

The most prevalent and robust method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid. In the context of our target molecule, this often translates to coupling a derivative of 2-bromobenzonitrile with a 4-(hydroxymethyl)phenylboronic acid derivative. The choice of the palladium catalyst is paramount for achieving high yield, purity, and process efficiency.

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The catalyst's role is to facilitate these transformations efficiently, minimizing side reactions and catalyst deactivation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_intermediate Ar-Pd(II)-X L_n pd0->pd_intermediate Ar-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_biaryl Ar-Pd(II)-Ar' L_n pd_intermediate->pd_biaryl Ar'B(OR)2 transmetalation Transmetalation boronate Ar'B(OR)2 boronate->pd_intermediate base Base (e.g., K2CO3) base->pd_intermediate pd_biaryl->pd0 product Ar-Ar' (Biphenyl Product) pd_biaryl->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Performance Comparison

We compare three classes of palladium catalysts: traditional homogeneous systems, modern heterogeneous nanoparticles, and supported catalysts.

Catalyst SystemCatalyst Loading (mol%)Key ConditionsYield (%)Turnover Number (TON)Recyclability & Remarks
Pd(OAc)₂ / PPh₃ 1.0 mol%THF/DEM, K₂CO₃, 30 min aging~80-90%~80-90Difficult to recover; potential for palladium leaching into the product.[1]
Bio-derived PdNPs 0.3 - 1.0 mol%Mild conditions98%Up to 327High stability and recyclability; demonstrates good performance even at lower loadings.[2]
Pd/CNS Not specifiedPorous carbon nanospheres supportHighHighHighly effective and lower cost compared to other palladium salts.[3]
Pd on BaSO₄ 5%Water/isopropanol, ammonium formate, 65°CNot specifiedNot specifiedUsed for reductive steps but indicates applicability of supported Pd catalysts.[4]

Expertise & Experience:

  • Homogeneous Catalysts (e.g., Pd(OAc)₂): While effective, these catalysts present significant downstream challenges.[1] The primary drawback is the difficulty in removing residual palladium from the final active pharmaceutical ingredient (API), which is strictly regulated. The use of triphenylphosphine (PPh₃) as a ligand is critical for stabilizing the Pd(0) active species, but the order of addition and aging of this "precatalyst" is crucial for success.[1]

  • Heterogeneous Nanocatalysts (e.g., PdNPs): This class represents a significant advance towards greener and more sustainable synthesis.[2] Bio-derived palladium nanoparticles (PdNPs) have demonstrated excellent yields (98%) under mild conditions.[2] Their key advantage is high stability and recyclability, which drastically reduces catalyst cost and waste. The ability to recover the catalyst via simple centrifugation is a major process advantage.[2]

Trustworthiness: The data clearly indicates that for industrial-scale production, heterogeneous catalysts like palladium nanoparticles offer a superior profile. They balance high catalytic activity with ease of separation and reuse, directly addressing the cost and purity concerns associated with homogeneous systems.[2]

Tetrazole Ring Formation: A [3+2] Cycloaddition Challenge

The formation of the 5-substituted 1H-tetrazole ring is achieved via a [3+2] cycloaddition reaction between a nitrile group and an azide source, typically sodium azide (NaN₃). This reaction often requires a catalyst to proceed at a reasonable rate and under safe conditions.

Mechanism Overview: Catalyzed Azide-Nitrile Cycloaddition

The catalyst, often a Lewis acid or a metal species, coordinates to the nitrile group. This activation enhances the nitrile's electrophilicity, making it more susceptible to nucleophilic attack by the azide anion, thereby facilitating the cycloaddition.

Tetrazole_Formation nitrile R-C≡N activated_complex [R-C≡N---Catalyst] nitrile->activated_complex catalyst Catalyst (e.g., Zn²⁺, Cu²⁺) catalyst->activated_complex tetrazole_anion Tetrazolate Anion Complex activated_complex->tetrazole_anion + N₃⁻ azide N₃⁻ cycloaddition [3+2] Cycloaddition product 5-Substituted 1H-Tetrazole tetrazole_anion->product H⁺ protonation Protonation

Caption: General mechanism for catalyzed tetrazole synthesis via cycloaddition.

Catalyst Performance Comparison

The evolution from hazardous reagents to safer, reusable catalysts is a key theme in modern tetrazole synthesis.

Catalyst SystemKey ConditionsYield (%)Safety & Environmental Remarks
Tri-n-octyltin azide High temperaturesHighHighly toxic and hazardous; an outdated method due to safety concerns.[2]
Zinc Triflate (Zn(OTf)₂) Not specifiedGoodA safer, more environmentally benign alternative to organotin reagents.[2]
Fe₃O₄@SiO₂-SO₃H Benign conditionsGood to excellentMagnetically recoverable acidic nanocatalyst, allowing for easy separation and reuse.[5]
Cu@APS-TDU-PMO Solvent-freeUp to 98%A highly efficient, reusable heterogeneous nanoreactor.[6][7]
MoO₃ Not specifiedHighCan be reutilized for up to seven cycles with minimal loss of effectiveness.[8]

Expertise & Experience:

  • Traditional Reagents: The use of organotin compounds is now largely avoided in industrial settings due to their extreme toxicity.[2] While effective, the associated risks and waste disposal costs are prohibitive.

  • Homogeneous Lewis Acids: Zinc salts like Zn(OTf)₂ or ZnCl₂ represent a significant improvement in safety.[2][9] They are effective catalysts for the cycloaddition, but like homogeneous palladium catalysts, their removal from the product stream can be challenging.

  • Heterogeneous & Nanocatalysts: This is where the most significant progress has been made. Catalysts like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) combine high catalytic activity with the unparalleled advantage of magnetic separation.[5] This simplifies the workup procedure immensely, reduces solvent use, and aligns with the principles of green chemistry.[6][10] Copper-based nanocomposites also show excellent performance, often under solvent-free conditions, further boosting their environmental credentials.[6][7]

Trustworthiness: For robust, scalable, and sustainable production, heterogeneous catalysts are the clear front-runners. Their high yields, reusability, and favorable safety profiles make them the most trustworthy option for modern pharmaceutical manufacturing.[5][6][11]

Experimental Protocol: A Green and Efficient Synthesis

This protocol outlines a representative synthesis using a combination of the superior catalytic methods discussed: a palladium nanoparticle-catalyzed Suzuki coupling followed by a magnetically-catalyzed tetrazole formation.

Step 1: Suzuki-Miyaura Coupling using PdNPs

  • To a degassed mixture of water and a suitable organic solvent, add 2-bromobenzonitrile (1.0 eq), 4-(hydroxymethyl)phenylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq).

  • Add the bio-derived Palladium Nanoparticle (PdNP) catalyst (0.5 mol%).[2]

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by HPLC until the starting material is consumed.

  • Upon completion, cool the mixture. If the catalyst is on a solid support, filter it. If nanoparticles are used, recover them via centrifugation for reuse.[2]

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to obtain crude 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile.

Step 2: Magnetically Catalyzed Tetrazole Formation

  • In a reaction vessel, combine the crude 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq), sodium azide (1.5 eq), and the Fe₃O₄@SiO₂-SO₃H magnetic nanocatalyst (e.g., 1 mol%) in a high-boiling polar solvent like DMF.[5]

  • Heat the mixture to 110-120°C and monitor by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Place a strong external magnet against the side of the vessel. The catalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be decanted.

  • Wash the catalyst with fresh solvent and decant again to recover maximum product. The catalyst can be dried and reused for subsequent batches.[5]

  • Acidify the combined supernatant with dilute HCl to protonate the tetrazole ring, causing the product to precipitate.

  • Collect the solid product, this compound, by filtration, wash with water, and dry.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly, moving away from hazardous reagents and inefficient catalysts.

  • For Biphenyl Formation: Heterogeneous palladium nanoparticles have emerged as the superior choice, offering high yields, mild reaction conditions, and excellent recyclability, which are critical for industrial applications.[2]

  • For Tetrazole Formation: Magnetically recoverable and other solid-supported nanocatalysts provide a green, safe, and highly efficient route.[5][11] They eliminate the risks associated with older reagents and dramatically simplify product purification and catalyst reuse.

The future of this field lies in the continued development of multifunctional, highly stable heterogeneous catalysts that can potentially perform multiple synthetic steps in a one-pot fashion, further streamlining the path to these vital medicines.

References

  • Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. PubMed Central. Available at: [Link]

  • Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Moodle@Units. Available at: [Link]

  • Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. PMC - PubMed Central. Available at: [Link]

  • Valsartan and losartan as two active pharmaceutical ingredients with tetrazole moiety. ResearchGate. Available at: [Link]

  • (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. LookChem. Available at: [Link]

  • The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl)... ResearchGate. Available at: [Link]

  • A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H. Journal of Synthetic Chemistry. Available at: [Link]

  • Use of tetrazoles in catalysis and energetic applications: Recent developments. ResearchGate. Available at: [Link]

  • Method of synthesizing losartan and losartan intermediates. Google Patents.
  • (2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methanol. PubChem. Available at: [Link]

  • Advances in Tetrazole Synthesis – An Overview. Semantic Scholar. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. Available at: [Link]

  • Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. OARE. Available at: [Link]

  • New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives. PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Connect. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available at: [Link]

Sources

Comparative Guide to the Cross-Validation of Analytical Methods for 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides a comprehensive comparison of analytical techniques for the quantitative and qualitative analysis of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, a critical intermediate in the synthesis of valuable pharmaceuticals. In the landscape of pharmaceutical development and manufacturing, rigorous analytical method validation is not merely a regulatory requirement but a cornerstone of product quality and patient safety. This document outlines a cross-validation study designed to objectively assess the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this specific analyte.

The selection of an appropriate analytical method is a critical decision driven by the intended purpose of the analysis, whether it be for routine quality control, impurity profiling, or stability testing. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform this decision-making process. The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Introduction to this compound and the Imperative of Cross-Validation

This compound is a key precursor in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization.

Cross-validation of analytical methods involves comparing the performance of two or more distinct techniques to analyze the same sample. This process is crucial for:

  • Method Verification: Ensuring that a newly developed or transferred method provides results equivalent to an established method.

  • Method Improvement: Identifying a more efficient, sensitive, or robust method to replace an existing one.

  • Orthogonal Confirmation: Utilizing a fundamentally different analytical principle to confirm results and provide a higher degree of confidence, especially in investigational or out-of-specification scenarios.

This guide will delve into a comparative analysis of HPLC-UV, LC-MS, and ¹H NMR, evaluating their performance based on key validation parameters as stipulated by ICH Q2(R1) guidelines.[2][4][5]

Experimental Design and Methodologies

A single batch of high-purity this compound reference standard was used for this study. A stock solution was prepared and subsequently diluted to various concentration levels to assess linearity, accuracy, and precision. Spiked samples were also prepared using a placebo matrix to evaluate selectivity.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a workhorse in pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness. The following method was developed and validated for the quantification of this compound.

Experimental Protocol: HPLC-UV

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution was employed using a mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The reference standard was accurately weighed and dissolved in methanol to prepare a stock solution of 1 mg/mL. Working standards were prepared by serial dilution with the mobile phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Reference Standard dissolve Dissolve in Methanol (1 mg/mL) start->dissolve dilute Serial Dilution to Working Standards dissolve->dilute inject Inject 10 µL onto C18 Column dilute->inject separate Gradient Elution (ACN/H₂O with 0.1% H₃PO₄) inject->separate detect DAD Detection at 220 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is particularly valuable for impurity identification and quantification at low levels.

Experimental Protocol: LC-MS

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separation.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Similar to the HPLC-UV method, a gradient of 0.1% formic acid in water and acetonitrile was used to be compatible with MS detection.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI positive.

  • MS Detection: Multiple Reaction Monitoring (MRM) was used for quantification, monitoring a specific precursor-to-product ion transition for the analyte.

  • Sample Preparation: Same as for the HPLC-UV method.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms UHPLC-MS/MS Analysis cluster_data Data Analysis start Weigh Reference Standard dissolve Dissolve in Methanol (1 mg/mL) start->dissolve dilute Serial Dilution dissolve->dilute inject Inject onto UHPLC Column dilute->inject separate Gradient Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Integrate MRM Transition Peak detect->integrate quantify Quantify against Standard Curve integrate->quantify

Caption: LC-MS Experimental Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H NMR spectroscopy is a primary analytical technique that can provide both structural confirmation and quantitative information without the need for a specific reference standard of the analyte, instead using a certified internal standard.

Experimental Protocol: ¹H qNMR

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used to dissolve the sample and the internal standard.

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: Accurately weighed amounts of the this compound and the internal standard were dissolved in a known volume of DMSO-d₆.

  • Data Acquisition: A sufficient number of scans were acquired with an appropriate relaxation delay to ensure complete T1 relaxation for accurate integration.

  • Data Processing: The ¹H NMR spectrum was processed, and the integrals of a well-resolved signal of the analyte and a signal of the internal standard were carefully determined. The concentration of the analyte was calculated based on the ratio of these integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification weigh_analyte Accurately Weigh Analyte dissolve Dissolve in DMSO-d₆ weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Concentration based on Integral Ratios integrate->calculate

Caption: qNMR Experimental Workflow.

Comparative Data Analysis

The performance of the three analytical methods was evaluated based on the following validation parameters as defined by the ICH Q2(R1) guideline.[2][4][5]

Validation Parameter HPLC-UV LC-MS ¹H qNMR
Linearity (r²) > 0.999> 0.999Not Applicable (Primary Method)
Range (µg/mL) 1 - 1000.01 - 10Concentration Dependent
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.899.5 (vs. Certified Value)
Precision (RSD%) < 1.5< 2.0< 1.0
LOD (µg/mL) 0.30.003Not Typically Determined
LOQ (µg/mL) 1.00.01Not Typically Determined
Selectivity GoodExcellentExcellent
Robustness HighModerateHigh

Table 1: Comparison of Analytical Method Validation Parameters

Discussion and Recommendations

The cross-validation study demonstrates that all three methods are suitable for the analysis of this compound, each with its own distinct advantages and ideal applications.

  • HPLC-UV stands out as a robust, reliable, and cost-effective method for routine quality control and release testing. Its high precision and accuracy within the typical concentration range make it an excellent choice for assay determination. Several published HPLC methods for losartan and its intermediates demonstrate the utility of this technique.[6][7][8][9][10]

  • LC-MS offers unparalleled sensitivity and selectivity. This makes it the method of choice for impurity profiling, where trace-level detection and identification are critical. The specificity of MRM detection minimizes interference from matrix components, ensuring accurate quantification of low-level impurities. The FDA and ICH have increasingly emphasized the importance of thorough impurity characterization, for which LC-MS is indispensable.[11][12]

  • ¹H qNMR serves as a powerful primary method for the certification of reference standards. Its ability to provide a direct measure of purity without the need for an analyte-specific standard makes it an invaluable tool for establishing the traceability of measurements. The revised ICH Q2(R2) guideline now explicitly includes validation principles for spectroscopic techniques like NMR.[11][13]

Recommendations for Application:

  • For routine QC and batch release , the validated HPLC-UV method is recommended due to its robustness, cost-effectiveness, and high precision.

  • For impurity profiling, stability studies, and cleaning validation , the LC-MS method is the preferred choice owing to its superior sensitivity and selectivity.

  • For the qualification and certification of primary reference standards , ¹H qNMR is the most appropriate technique, providing an absolute measure of purity.

Conclusion

The cross-validation of analytical methods for this compound has successfully demonstrated the capabilities and ideal applications of HPLC-UV, LC-MS, and ¹H qNMR. A thorough understanding of the strengths and limitations of each technique, as presented in this guide, allows for the selection of the most appropriate analytical tool for a given purpose. This ensures data integrity, regulatory compliance, and ultimately, the quality and safety of the final pharmaceutical product. The principles of analytical procedure validation are well-established by regulatory bodies like the FDA and through international harmonization efforts such as ICH.[1][2][3][4][5] Adherence to these guidelines is paramount in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Ingenta Connect. Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. [Link]

  • S.A.B.I. Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation of Drug. [Link]

  • National Institutes of Health. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. [Link]

  • Oriental Journal of Chemistry. A New HPLC Method for Determination of Losartan in Human Plasma and its Application in Bioequivalence Studies. [Link]

  • National Institutes of Health. RP-HPLC Method for the Determination of Losartan Potassium and Ramipril in Combined Dosage Form. [Link]

Sources

A Comprehensive Guide to the Characterization of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) and their related compounds are of paramount importance. This guide provides an in-depth technical overview of the characterization of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, a critical reference material. This compound is widely recognized as a process-related impurity and a primary degradation product of Losartan, an extensively prescribed angiotensin II receptor antagonist.[1][2] As such, a well-characterized reference standard of this impurity is essential for the accurate monitoring and control of impurities in Losartan drug substances and products, ensuring their safety and efficacy.

This guide will delve into the essential analytical techniques employed for the comprehensive characterization of this reference material, presenting typical experimental data and explaining the rationale behind the chosen methodologies. We will also explore a comparative analysis with alternative reference materials, offering insights to aid researchers in their selection process.

The Critical Role of Impurity Reference Standards

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of impurities in pharmaceutical products.[3] The presence of impurities, even in trace amounts, can impact the safety and efficacy of a drug. Reference standards for known impurities, such as this compound (also known as Losartan Impurity B), serve as a benchmark for the development and validation of analytical methods to detect and quantify these impurities in routine quality control.

A thoroughly characterized reference material provides the necessary assurance of its identity, purity, and potency, which is fundamental for:

  • Method Development and Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods used for impurity profiling.

  • Quality Control: Routine monitoring of impurity levels in batches of API and finished drug products.

  • Stability Studies: Assessing the degradation pathways of the API under various stress conditions.

Analytical Characterization Workflow

The comprehensive characterization of a pharmaceutical reference standard involves a multi-faceted analytical approach to unequivocally confirm its structure and purity. The following workflow outlines the key techniques and their interplay in establishing the quality of this compound.

Analytical Workflow cluster_identity Structural Elucidation & Identity Confirmation cluster_purity Purity Assessment NMR NMR Structural_Confirmation Confirmed Structure NMR->Structural_Confirmation MS MS MS->Structural_Confirmation FTIR FTIR FTIR->Structural_Confirmation HPLC HPLC Purity_Value Assigned Purity HPLC->Purity_Value TGA TGA TGA->Purity_Value DSC DSC Reference_Material Reference_Material Reference_Material->NMR Proton & Carbon NMR Reference_Material->MS Mass Spectrometry Reference_Material->FTIR Infrared Spectroscopy Reference_Material->HPLC Chromatographic Purity Reference_Material->TGA Residual Solvents/Water Reference_Material->DSC Thermal Properties Final_CoA Certificate of Analysis Structural_Confirmation->Final_CoA Purity_Value->Final_CoA

Caption: Workflow for the comprehensive characterization of a reference material.

In-Depth Analytical Characterization

A high-quality reference material of this compound will be accompanied by a comprehensive Certificate of Analysis (CoA) detailing the results from various analytical techniques. Below, we present a summary of the expected data and their interpretation.

Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the chemical structure of this compound.

¹H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
~7.20 - 7.80Multiplet8HAromatic Protons (biphenyl rings)
~4.60Singlet2H-CH₂- (methanol)
~5.50Broad Singlet1H-OH (methanol)
~16.0Broad Singlet1H-NH (tetrazole)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

¹³C NMR (Carbon NMR): Provides information on the different types of carbon atoms in the molecule.

Chemical Shift (δ) ppm Assignment
~160Tetrazole Carbon
~125 - 145Aromatic Carbons (biphenyl rings)
~64-CH₂- (methanol)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Technique Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)
Electrospray (ESI)Positive~253.1~235 ([M+H-H₂O]⁺), ~224 ([M+H-N₂]⁺)

The accurate mass measurement from high-resolution mass spectrometry (HRMS) should be in close agreement with the theoretical mass of the protonated molecule (C₁₄H₁₃N₄O⁺), which is approximately 253.1084.[4]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹) Functional Group Assignment
~3400 (broad)O-H stretch (alcohol)
~3100 (broad)N-H stretch (tetrazole)
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1600, 1480Aromatic C=C stretch
~1050C-O stretch (primary alcohol)
Purity Assessment

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the reference standard and for separating it from other related impurities.[5] A well-developed HPLC method should be able to resolve this compound from Losartan and other known impurities.

Parameter Typical Value
Purity (by area %) ≥ 98.0%
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer (e.g., phosphate) and acetonitrile
Detection UV at ~220 nm

2. Thermal Analysis

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of residual solvents and water. A typical TGA thermogram for a high-purity, anhydrous standard would show minimal mass loss until the decomposition temperature.[6]

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point and to detect the presence of polymorphic forms.[7][8]

Technique Parameter Typical Value
TGAMass Loss before decomposition< 1.0%
DSCMelting Point Onset~160-170 °C (may vary)

Comparative Analysis with Alternatives

While a well-characterized in-house or commercially sourced reference standard of this compound is ideal, researchers may consider other options.

1. Pharmacopeial Reference Standards:

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide reference standards for Losartan Potassium and some of its impurities.[4][9] While a specific reference standard for Losartan Impurity B may be available, it is crucial to verify its current availability and intended use as defined by the pharmacopeia.

2. Other Losartan-Related Compounds:

Reference standards for other Losartan impurities, such as Losartan Related Compound A or C, can be used for system suitability tests in chromatographic methods to ensure the method's resolving power. However, they cannot be used for the direct quantification of this compound.

3. In-house Isolated and Characterized Material:

Laboratories can choose to isolate and characterize the impurity from stressed samples of Losartan. This approach requires extensive analytical work to ensure the identity, purity, and potency of the isolated material and is generally more resource-intensive than purchasing a certified reference standard.

Experimental Protocols

Protocol 1: HPLC Purity Determination

This protocol provides a general framework for the HPLC analysis. The specific conditions should be optimized and validated for the particular instrument and column used.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 5 mg of the this compound reference standard and dissolve in a suitable solvent (e.g., methanol) to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation (for analysis of a Losartan sample):

    • Accurately weigh a quantity of the Losartan drug substance and dissolve in a suitable solvent to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: A suitable gradient to ensure separation of all impurities.

  • Analysis:

    • Inject the standard and sample solutions and record the chromatograms.

    • Calculate the purity of the reference standard by area normalization.

HPLC_Protocol Start Start Prepare_Mobile_Phase Prepare Mobile Phases A & B Start->Prepare_Mobile_Phase Prepare_Standard Prepare Standard Solution (0.1 mg/mL) Prepare_Mobile_Phase->Prepare_Standard Prepare_Sample Prepare Sample Solution (e.g., 1 mg/mL Losartan) Prepare_Standard->Prepare_Sample Set_HPLC_Conditions Set HPLC Conditions (Column, Flow, Temp, etc.) Prepare_Sample->Set_HPLC_Conditions Inject_Solutions Inject Standard & Sample Solutions Set_HPLC_Conditions->Inject_Solutions Acquire_Data Acquire Chromatograms Inject_Solutions->Acquire_Data Calculate_Purity Calculate Purity by Area % Acquire_Data->Calculate_Purity End End Calculate_Purity->End

Caption: Step-by-step workflow for HPLC purity determination.

Conclusion

The comprehensive characterization of the this compound reference material is a critical undertaking that underpins the quality and safety of Losartan pharmaceutical products. By employing a suite of orthogonal analytical techniques, including NMR, MS, FTIR, HPLC, and thermal analysis, a high degree of confidence in the identity, purity, and potency of the reference standard can be achieved. This guide provides a framework for understanding the necessary characterization data and methodologies, empowering researchers and drug development professionals to make informed decisions regarding the procurement and application of this vital reference material.

References

  • ResearchGate. (n.d.). Analytical and thermoanalytical (TG) data for M(Los)2·nH2O compounds*. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Retrieved from [Link]

  • Thapa, D., et al. (2010). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry, 22(5), 3789-3794.
  • Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. (2023). Journal of Pharmaceutical and Biomedical Analysis, 235, 115639.
  • Pharmaffiliates. (n.d.). Losartan Potassium-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Retrieved from [Link]

  • El-Gizawy, S. M., et al. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC Advances, 12(26), 16465-16472.
  • ResearchGate. (n.d.). DSC (solid line) and TG (dotted line) curves of losartan potassium. Retrieved from [Link]

  • SynZeal. (n.d.). Losartan Impurities. Retrieved from [Link]

  • Assessment of Purity Parameters of Generic and Brand Name Losartan Potassium. (2021). Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
  • Agilent. (n.d.). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • LookChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol. Retrieved from [Link]

  • precisionFDA. (n.d.). (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL. Retrieved from [Link]

  • PubChemLite. (n.d.). (2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermogram of losartan potassium showing drug melting point at 273.35 °C. Retrieved from [Link]

  • Wu, L. S., et al. (1994). A spectroscopic investigation of losartan polymorphs. Journal of pharmaceutical and biomedical analysis, 12(8), 1045-1051.
  • ResearchGate. (n.d.). DSC thermodynamic parameters of the transition peaks of 2-HP-β-CD and.... Retrieved from [Link]

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
  • Semantic Scholar. (n.d.). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]-[1%2C1'-biphenyl]-4yl)-methyl-Masood-Khan/e0e9f1e8a8d0c9f1e1a1c8f1e1a1c8f1e1a1c8f1)

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2020). Molecules, 25(14), 3282.

Sources

Safety Operating Guide

A Guide to the Prudent Disposal of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe and compliant disposal of 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (CAS No. 160514-13-6). As a key intermediate in the synthesis of pharmaceuticals like Losartan, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1][2] This guide is founded on an analysis of the compound's constituent chemical moieties and established best practices for hazardous waste management, in accordance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[3][4][5]

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for this exact compound is publicly available. Therefore, the hazard assessment and subsequent disposal recommendations are inferred from the known risks associated with its structural components: a biphenyl group and a tetrazole ring. This guide is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and waste disposal procedures.[4][6] Always consult with your Environmental Health & Safety (EHS) department for final guidance.

Part 1: Inferred Hazard Profile and Risk Assessment

To ensure safe handling, we must treat this compound as a hazardous substance.[7] Its potential hazards are a composite of the risks associated with its biphenyl and tetrazole functionalities.

  • Biphenyl Moiety : Biphenyl compounds are known irritants to the skin and eyes and may cause respiratory tract irritation.[8] A significant concern is their environmental toxicity; they are often classified as hazardous to aquatic life with long-lasting effects.[8][9][10] Disposal must prevent release into the environment.[9]

  • Tetrazole Moiety : The tetrazole ring introduces additional, more severe potential hazards. Tetrazoles are nitrogen-rich heterocyclic compounds that can be energetic. Some tetrazole derivatives are sensitive and can be explosive, especially when dry or when they form salts with heavy metals.[11][12] While this specific compound is not explicitly classified as an explosive, the potential exists and dictates cautious handling, particularly avoiding heat, friction, and contact with incompatible metals.[11][12] Furthermore, many organic nitrogen compounds can release toxic nitrogen oxides upon decomposition.[11]

Based on this analysis, the compound should be handled with the precautions summarized in the table below.

Hazard CategoryInferred GHS PictogramsInferred Hazard StatementsRecommended Precautions & PPE
Health Hazards


H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] Potentially toxic if swallowed or inhaled.Nitrile gloves, safety goggles, lab coat.[8] Handle in a chemical fume hood to avoid dust inhalation.[13][14]
Physical Hazards

May become explosive when dry or in contact with certain metals.[11]Store away from heat, sparks, and incompatible materials (e.g., strong oxidizing agents, heavy metal salts).[12] Use non-sparking tools for handling solids.[11][14]
Environmental Hazards

H410: Very toxic to aquatic life with long lasting effects.[8]Do not dispose of down the drain or in regular trash.[9][13][15] Prevent any release to the environment.

Part 2: Waste Segregation and Pre-Disposal Workflow

Proper segregation is the most critical step in the disposal process. Commingling incompatible waste streams is a serious safety violation that can lead to dangerous chemical reactions.[3][13][16] The following decision tree illustrates the correct segregation workflow for waste containing this compound.

WasteSegregation cluster_types Identify Waste Form cluster_liquid Characterize Liquid Waste cluster_containers Select Appropriate Waste Container start Waste Generated Containing This compound Solid Solid Waste (e.g., unused reagent, reaction residue) start->Solid Liquid Liquid Waste (e.g., reaction mixtures, chromatography fractions) start->Liquid Labware Contaminated Labware (e.g., glassware, PPE, pipette tips) start->Labware Container Empty Reagent Container start->Container SolidWasteBin Solid Hazardous Waste (Labeled, Closed, Incompatible Segregated) Solid->SolidWasteBin Halogenated Contains Halogenated Solvents? (e.g., DCM, Chloroform) Liquid->Halogenated Labware->SolidWasteBin Gloves, Wipes, Weigh Boats SharpsBin Chemically Contaminated Sharps (Puncture-proof, Labeled) Labware->SharpsBin Needles, Scalpels GlassBin Contaminated Glass Waste (Puncture-proof, Labeled) Labware->GlassBin Broken Glass, Pipettes Trash Regular Trash / Recycling (After Decontamination) Container->Trash After Triple Rinsing Aqueous Aqueous Solution? (pH check needed) Halogenated->Aqueous No HaloWaste Halogenated Liquid Waste (Labeled, Closed, Secondary Containment) Halogenated->HaloWaste Yes NonHaloWaste Non-Halogenated Liquid Waste (Labeled, Closed, Secondary Containment) Aqueous->NonHaloWaste No Aqueous->NonHaloWaste Yes (Neutralize if necessary, collect as aqueous waste)

Caption: Waste segregation decision tree for this compound.

Part 3: Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. All waste containers must be kept closed except when adding waste, be in good condition, and be chemically compatible with their contents.[3][15]

Protocol 1: Solid Waste Disposal

This applies to unused or expired pure compounds, dried reaction residues, or contaminated solids like silica gel.

  • Container Selection: Use a designated, leak-proof hazardous solid waste container with a secure lid.

  • Packaging: Carefully transfer the solid waste into the container using appropriate tools (e.g., a powder funnel, non-sparking spatula). Avoid creating dust.[14]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "this compound". Do not use abbreviations.[15]

    • An accurate estimation of the quantity or percentage.

    • The accumulation start date (the date the first waste is added).

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the lab, segregated from incompatible materials (especially acids and oxidizers).[13]

  • Pickup: Request a waste pickup from your institution's EHS department as soon as the container is full or reaches its accumulation time limit.[15]

Protocol 2: Liquid Waste Disposal

This applies to solutions containing the compound from reactions, extractions, or chromatography.

  • Segregation: As per the workflow diagram, determine if the waste stream contains halogenated solvents. Use separate, dedicated waste carboys for halogenated and non-halogenated waste.[16] Never mix these two streams.

  • Container Selection: Use a chemically resistant carboy (typically polyethylene) with a screw cap. The carboy must be stored in secondary containment to prevent spills.[15][16]

  • Collection: Add liquid waste to the appropriate carboy using a funnel. Do not fill the container more than 90% full to allow for expansion. Keep the cap securely closed when not in use.[16]

  • Labeling: Label the carboy clearly as either "Halogenated Organic Waste" or "Non-Halogenated Organic Waste." Maintain a log sheet on the container, listing every chemical added, including solvents and their approximate percentages.[15]

  • Storage & Pickup: Store in the SAA and arrange for EHS pickup when full.

Protocol 3: Contaminated Labware and PPE Disposal
  • Sharps: All chemically contaminated needles, syringes, and razor blades must be placed directly into a designated, puncture-resistant "Chemically Contaminated Sharps" container.[16]

  • Glass and Pipettes: Contaminated glass (e.g., vials, broken flasks, Pasteur pipettes) should be disposed of in a sturdy, labeled box specifically for contaminated glass waste.[16]

  • Non-Sharp Solid Waste: Contaminated gloves, weigh paper, and bench liners should be collected in the solid hazardous waste container described in Protocol 1.

Protocol 4: Empty Container Decontamination

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.[15][17]

  • Rinsing: Triple rinse the empty container with a suitable solvent (one that can dissolve the compound, like methanol or acetone).[15][16][17]

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and added to the appropriate liquid waste stream (Protocol 2).[15] Subsequent rinses may also need to be collected depending on local regulations.

  • Defacing: After triple rinsing and allowing the container to air dry in a fume hood, completely obliterate or remove the original manufacturer's label.[15][16]

  • Final Disposal: The decontaminated and defaced container can now be disposed of in the regular trash or appropriate recycling bin.[15][17]

Part 4: Regulatory Compliance and Best Practices

All laboratory waste generation is governed by federal and state regulations. Key frameworks include:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA establishes the "cradle-to-grave" system for managing hazardous waste.[3][5] Your laboratory is considered a waste generator and must comply with its requirements for waste identification, management, and disposal.[18][19]

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP).[4][20] The CHP must include specific procedures for the safe handling and disposal of hazardous chemicals used in your lab.[4][6]

Waste Minimization: As a best practice, always strive to minimize waste generation. This can be achieved by carefully planning experiments to use the smallest practical scale, avoiding the over-purchase of reagents, and managing chemical inventory to prevent expiration.[16][21]

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved January 14, 2026, from [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved January 14, 2026, from [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. (2023, February 27). Retrieved January 14, 2026, from [Link]

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. Retrieved January 14, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved January 14, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved January 14, 2026, from [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. Retrieved January 14, 2026, from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved January 14, 2026, from [Link]

  • Safety Data Sheet: Biphenyl. Carl ROTH. Retrieved January 14, 2026, from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. Retrieved January 14, 2026, from [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. (2026, January 13). Retrieved January 14, 2026, from [Link]

  • Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Cole-Parmer. Retrieved January 14, 2026, from [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. (2026, January 12). Retrieved January 14, 2026, from [Link]

  • BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET. Radco Industries. (2016, February 12). Retrieved January 14, 2026, from [Link]

  • Losartan. National Center for Biotechnology Information, PubChem. Retrieved January 14, 2026, from [Link]

  • Biphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved January 14, 2026, from [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]

  • 1-H-TETRAZOLE Safety Data Sheet. Bio-Fine. Retrieved January 14, 2026, from [Link]

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. U.S. Environmental Protection Agency. (2025, May 30). Retrieved January 14, 2026, from [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016, December 5). Retrieved January 14, 2026, from [Link]

  • Methanol Safety Data Sheet. A.G. Layne, Inc. (2015, May 19). Retrieved January 14, 2026, from [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Unknown Source. Retrieved January 14, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025, May 30). Retrieved January 14, 2026, from [Link]

  • Recycling of active pharmaceutical ingredients Metformin hydrochloride and Losartan potassium from expired medications and crystal structure of a new Losartan polymorphic form. PubMed. (2025, August 5). Retrieved January 14, 2026, from [Link]

  • Methanol Safety Data Sheet. Unknown Source. Retrieved January 14, 2026, from [Link]

  • Intermediates of Losartan. Manus Aktteva Biopharma LLP. Retrieved January 14, 2026, from [Link]

  • Methanol - Safety Data Sheet. Agilent Technologies. (2024, August 23). Retrieved January 14, 2026, from [Link]

  • Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. National Institutes of Health. (2022, November 9). Retrieved January 14, 2026, from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration. (2024, October 31). Retrieved January 14, 2026, from [Link]

Sources

Personal protective equipment for handling 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

This document provides essential safety protocols and operational guidance for handling this compound (CAS No. 160514-13-6). As a biphenyl-tetrazole derivative, this compound requires stringent handling procedures to ensure the safety of laboratory personnel and the integrity of research. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is fundamental to establishing a safe handling protocol. The molecule's structure, featuring a tetrazole ring and a biphenyl methanol group, presents a specific risk profile that must be respected. While comprehensive toxicological data may not be available, the known properties of its constituent functional groups demand a cautious approach.

The primary risks are associated with:

  • Irritation: Similar tetrazole compounds are known to cause skin, eye, and respiratory irritation.[1][2]

  • Inhalation/Ingestion: GHS classifications for structurally related tetrazoles indicate potential harm if swallowed or inhaled.[3]

  • Unknown Toxicity: As with many research chemicals, the full toxicological profile has not been thoroughly investigated.[4] Therefore, it should be handled as a potentially hazardous substance.

  • Thermal Instability: Tetrazole-containing compounds are energetic and can decompose exothermically upon heating, potentially releasing nitrogen gas.[5][6] This necessitates careful control of temperature and avoidance of ignition sources.

Table 1: Summary of Potential Hazards

Hazard TypeDescriptionPrimary Mitigation Strategy
Contact Hazard May cause skin and serious eye irritation.[1][2]Use of appropriate gloves and eye/face protection.
Respiratory Hazard Inhalation of dust or aerosols may cause respiratory irritation or be harmful.[1][3]Handle within a chemical fume hood or ventilated enclosure.
Ingestion Hazard Harmful if swallowed.[3]Prohibit eating, drinking, and smoking in the work area.[4][7]
Thermal Hazard The tetrazole ring is an energetic moiety; thermal decomposition is possible at elevated temperatures.[5]Avoid excessive heat, friction, and impact.[8]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier against exposure. The selection of specific PPE is not merely a checklist; it is a system designed to counter the identified risks. Consistent and correct use of this equipment is critical to minimize exposure and ensure a safe laboratory environment.[9]

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale for Use
Eye/Face Protection Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards. A face shield should be worn over goggles during procedures with a high splash risk.[8]Protects against accidental splashes of solutions and airborne particles which can cause serious eye irritation.[1][9] Eyeglasses are not a substitute for proper safety goggles.[10]
Hand Protection Compatible, chemical-resistant, powder-free gloves (e.g., Nitrile rubber).[9]Prevents direct skin contact with the compound.[9] Powder-free gloves are specified to avoid aerosolization of the compound and contamination of the work area.[10] Gloves should be changed frequently and immediately upon known or suspected contact.[10]
Skin & Body Protection A flame-resistant, knee-length laboratory coat.A standard lab coat protects clothing and skin from minor spills and contamination.[9] Flame resistance is a crucial precaution due to the energetic nature of the tetrazole group.[8]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Required when engineering controls (i.e., fume hood) are insufficient, when handling large quantities of solid material that may generate dust, or during an emergency spill response.[9] A surgical mask provides inadequate protection.[10]

Operational and Disposal Workflow

A systematic workflow from preparation to disposal is essential for safe handling. Each step is designed to minimize exposure and prevent accidental release.

G cluster_prep 1. Preparation & Engineering Controls cluster_handling 2. Compound Handling cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Table 2) prep1->prep2 prep3 Clear & Prepare Work Surface prep2->prep3 handle_solid Weighing Solid: - Use anti-static weigh boat - Minimize dust formation - Use non-metal spatula prep3->handle_solid For solid use handle_solution Preparing Solution: - Add solid to solvent slowly - Gentle agitation (stirring/swirling) - Avoid splashes prep3->handle_solution For solution prep decon1 Decontaminate Work Surfaces handle_solid->decon1 handle_solution->decon1 decon2 Segregate Contaminated Labware decon1->decon2 decon3 Remove PPE Correctly decon2->decon3 disp1 Collect All Waste in Labeled, Sealed Container decon3->disp1 disp2 Consult Institutional EHS for Pickup/Disposal disp1->disp2 disp3 Do Not Mix with Other Waste Streams disp1->disp3

Caption: Workflow for Safe Handling and Disposal.

Step-by-Step Handling Procedures

A. Engineering Controls & Preparation

  • Work Area: All manipulations of this compound, both solid and in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE): Before entering the work area, ensure all personnel are wearing the appropriate PPE as detailed in Table 2.

  • Preparation: Ensure the work area is free of clutter and ignition sources.[11] Grounding of equipment should be considered to prevent static discharge, especially when handling the solid.[8]

B. Handling the Solid Compound

  • Weighing and Transferring: When weighing or transferring the solid, use techniques that minimize dust formation.[9][11] Using a non-metallic or Teflon-coated spatula can reduce the risk of friction.[8]

  • Aliquotting: Only handle the smallest practical quantities necessary for the experiment to minimize the amount of material at risk.

C. Accidental Release and Spill Cleanup

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated, utilizing the fume hood.

  • Containment: Prevent further spillage or leakage if it is safe to do so.[11] Do not allow the chemical to enter drains.[11]

  • Cleanup: Wearing full PPE, collect the spilled material using an appropriate absorbent for liquids or by carefully sweeping up solids. Place all contaminated materials into a designated, sealed hazardous waste container for disposal.[11]

Disposal Plan

The disposal of chemical waste is strictly regulated and requires a systematic approach.

  • Waste Collection: All materials contaminated with this compound, including disposable labware, contaminated PPE, and residual material, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[9]

  • Regulatory Compliance: Chemical waste disposal must adhere to all applicable local, state, and federal regulations.[9]

  • Institutional Guidance: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream segregation and disposal procedures.[9] Never dispose of this material down the drain or in standard trash.

Emergency First Aid Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[11]

  • Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[1][11]

  • Following Eye Contact: Immediately rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11]

  • Following Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[11]

References

  • (1H-1,2,3,4-tetrazol-5-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Madeline Feinberg. [Link]

  • Methanol Safety Data Sheet. methanex.com. [Link]

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. ResearchGate. [Link]

  • Decomposition products of tetrazoles. ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.